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  • Product: Propyl 3-aminobenzoate
  • CAS: 35007-02-4

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Foundational

A Technical Guide to the Spectroscopic Characterization of Propyl 3-Aminobenzoate

Introduction Propyl 3-aminobenzoate is an organic compound of interest in various fields, including pharmaceutical development and chemical synthesis. Its molecular structure, comprising a propyl ester of 3-aminobenzoic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Propyl 3-aminobenzoate is an organic compound of interest in various fields, including pharmaceutical development and chemical synthesis. Its molecular structure, comprising a propyl ester of 3-aminobenzoic acid, presents a unique combination of functional groups that dictate its chemical and physical properties. Accurate and comprehensive characterization of this molecule is paramount for its application and for ensuring its quality and purity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the molecular structure and confirming the identity of propyl 3-aminobenzoate.

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for propyl 3-aminobenzoate. It is designed for researchers, scientists, and drug development professionals, offering not only the predicted spectral data but also the underlying principles and standardized protocols for data acquisition. The causality behind experimental choices and the interpretation of spectral features are emphasized to provide a field-proven perspective on the structural elucidation of this compound.

Molecular Structure and Spectroscopic Workflow

A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. The structure of propyl 3-aminobenzoate, with systematic numbering for NMR assignments, is presented below.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Reporting Synthesis Synthesis & Purification Purity_Check Purity Assessment (TLC, HPLC) Synthesis->Purity_Check NMR NMR Spectroscopy (¹H, ¹³C) Purity_Check->NMR IR IR Spectroscopy Purity_Check->IR MS Mass Spectrometry Purity_Check->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Elucidation Structure Confirmation Data_Analysis->Structure_Elucidation Report Technical Report Generation Structure_Elucidation->Report

Exploratory

1H NMR spectrum of propyl 3-aminobenzoate

An In-depth Technical Guide to the ¹H NMR Spectrum of Propyl 3-Aminobenzoate Abstract This technical guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of propyl 3-aminoben...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the ¹H NMR Spectrum of Propyl 3-Aminobenzoate

Abstract

This technical guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of propyl 3-aminobenzoate. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical considerations for spectrum prediction, acquisition, and interpretation. We will explore the causal relationships between the molecular structure of propyl 3-aminobenzoate and its distinct spectral features, including chemical shifts, signal integration, multiplicity patterns, and coupling constants. This guide establishes a self-validating framework for confirming the identity and purity of the compound through meticulous spectral analysis, supported by detailed experimental protocols and authoritative references.

Introduction: The Role of NMR in Characterizing Propyl 3-Aminobenzoate

Propyl 3-aminobenzoate is an organic compound featuring a propyl ester functional group and an amino group attached to a benzene ring in a meta position.[1][2] Its structural elucidation is a critical step in synthesis, quality control, and various research applications. ¹H NMR spectroscopy stands as the most powerful analytical technique for this purpose, offering unambiguous, high-resolution information about the molecular structure. It allows for the precise mapping of the proton environment within the molecule, confirming the connectivity of atoms and the relative orientation of substituents. This guide will serve as an expert-level walkthrough of the complete process, from predicting the spectrum based on first principles to interpreting the final, processed data.

Molecular Structure and Predicted Spectral Features

To interpret the ¹H NMR spectrum, we must first deconstruct the molecule into its distinct proton environments. The structure of propyl 3-aminobenzoate contains two primary regions: the aliphatic propyl chain and the aromatic ring system.

Figure 1: Molecular structure of propyl 3-aminobenzoate with key proton environments labeled (a, b, c, and 2, 4, 5, 6).

Analysis of the Propyl Group

The propyl chain gives rise to three distinct signals, each corresponding to a set of chemically non-equivalent protons.

  • Protons (a) - Methylene (-OCH₂-): These protons are directly attached to the ester oxygen atom. The high electronegativity of oxygen withdraws electron density, deshielding these protons significantly.[3] Consequently, their signal is expected to appear furthest downfield among the aliphatic protons. They are adjacent to the (b) methylene group, which has 2 protons. Following the n+1 rule, the signal for (a) will be split into a triplet (2+1=3).

  • Protons (b) - Methylene (-CH₂-): These protons are situated between two other proton groups, (a) and (c). They are coupled to 2 protons on one side and 3 on the other (a total of 5 neighboring protons). This will split the signal into a sextet (5+1=6), which may also be described as a complex multiplet. Its chemical shift will be intermediate between that of (a) and (c).

  • Protons (c) - Methyl (-CH₃): This terminal methyl group is the most shielded of the aliphatic protons, causing its signal to appear at the most upfield position. It is adjacent to the (b) methylene group (2 protons), so its signal will be a triplet (2+1=3).

Analysis of the Aromatic Ring and Amine Group

The 3-aminobenzoate moiety presents a more complex system due to the electronic effects of the substituents and the nature of spin-spin coupling in aromatic systems.

  • Substituent Effects: The amino group (-NH₂) is a powerful electron-donating group that increases electron density at the ortho and para positions (positions 4 and 5), causing shielding (an upfield shift).[4] Conversely, the propyl ester group (-COOR) is an electron-withdrawing group that decreases electron density, primarily at its ortho and para positions (positions 2, 6, and 4), causing deshielding (a downfield shift). The final chemical shift of each aromatic proton is a net result of these competing effects.

  • Amine Protons (-NH₂): The two protons of the amino group typically appear as a single, broad signal. Its chemical shift is highly variable and depends on solvent, concentration, and temperature. This broadening is due to quadrupole effects from the nitrogen atom and potential chemical exchange with trace amounts of water.

  • Aromatic Protons (H-2, H-4, H-5, H-6):

    • H-2 & H-6: These protons are ortho to the deshielding ester group and meta to the shielding amino group. The deshielding effect of the ester is dominant, so they are expected to be the most downfield of the aromatic signals.

    • H-4: This proton is ortho to the shielding amino group and para to the deshielding ester group. The shielding effect is expected to be strong, shifting this signal upfield.

    • H-5: This proton is para to the shielding amino group and meta to the deshielding ester group, but it sits between two other ring protons (H-4 and H-6). Its signal is expected to be a triplet due to coupling with two ortho neighbors.

  • Aromatic Coupling Constants: The splitting patterns are governed by well-defined coupling constants.[5]

    • Ortho coupling (³J): Occurs between adjacent protons (e.g., H4-H5, H5-H6). The coupling constant is typically in the range of 7-10 Hz.[4]

    • Meta coupling (⁴J): Occurs between protons separated by one carbon (e.g., H2-H4, H4-H6). This interaction is weaker, with a typical coupling constant of 2-3 Hz.[6][7]

    • Para coupling (⁵J): Occurs between protons on opposite sides of the ring. It is very weak (<1 Hz) and often not resolved.[7]

Predicted Spectral Data Summary

The predicted ¹H NMR data are summarized in the table below. These values are based on established chemical shift ranges and coupling constant principles.[3][7][8]

Proton Label Chemical Environment Predicted δ (ppm) Integration Predicted Multiplicity Coupling Constants (J, Hz)
c -CH₃~1.03HTriplet (t)³Jbc ≈ 7.4
b -CH₂-CH₃~1.72HSextet (sxt)³Jbc ≈ 7.4, ³Jab ≈ 6.7
a -O-CH₂-~4.22HTriplet (t)³Jab ≈ 6.7
NH₂ Ar-NH₂3.5 - 4.5 (broad)2HBroad Singlet (br s)N/A
H-5 Aromatic~6.81HTriplet (t)³J₅₄ ≈ 8.0, ³J₅₆ ≈ 8.0
H-4 Aromatic~7.11HDoublet of Doublets (dd)³J₄₅ ≈ 8.0, ⁴J₄₂/₄₆ ≈ 2.5
H-6 Aromatic~7.21HDoublet of Doublets (dd)³J₆₅ ≈ 8.0, ⁴J₆₂ ≈ 2.5
H-2 Aromatic~7.41HSinglet (or narrow t)⁴J₂₄ ≈ 2.5, ⁴J₂₆ ≈ 2.5

Experimental Protocol for Data Acquisition

Acquiring a high-quality, interpretable spectrum requires a meticulous and validated experimental procedure. The following protocol is a self-validating system designed for accuracy and reproducibility.

NMR_Workflow cluster_Prep Sample Preparation cluster_Acq Data Acquisition (≥400 MHz Spectrometer) cluster_Proc Data Processing A 1. Weigh ~10-20 mg of propyl 3-aminobenzoate B 2. Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) A->B C 3. Add internal standard (TMS, 0 ppm) B->C D 4. Transfer solution to a 5 mm NMR tube C->D E 5. Insert sample and lock on solvent deuterium signal D->E F 6. Shim magnetic field to homogeneity E->F G 7. Set acquisition parameters (e.g., 16 scans, 1s relaxation delay) F->G H 8. Acquire Free Induction Decay (FID) signal G->H I 9. Apply Fourier Transform to FID H->I J 10. Phase correct the spectrum I->J K 11. Perform baseline correction J->K L 12. Integrate signals and calibrate to TMS at 0.00 ppm K->L

Figure 3: Logical diagram illustrating the correlation between molecular fragments and their corresponding ¹H NMR spectral features.

By systematically analyzing the spectrum against the predicted data in Section 2.3, a confident assignment can be made. The presence of a triplet, a sextet, and another triplet in the aliphatic region (0.5-4.5 ppm) with a 3:2:2 integration ratio is a definitive signature of a propyl group attached to an electronegative atom. The complex multiplet pattern in the aromatic region (6.5-8.0 ppm) with a total integration of 4H confirms the disubstituted benzene ring. The specific splitting patterns and chemical shifts within this region further validate the 1,3- (meta) substitution pattern.

Conclusion

References

  • ACD/Labs. (n.d.). 1H Coupling in Proton NMR. ACD/Labs. Retrieved March 21, 2026, from [Link]

  • University of California, Davis. (2021). Applications of 1H NMR. Chemistry LibreTexts. Retrieved March 21, 2026, from [Link]

  • Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. Retrieved March 21, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Propyl 3-aminobenzoate. PubChem. Retrieved March 21, 2026, from [Link]

  • University of California, Davis. (2022). 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. Retrieved March 21, 2026, from [Link]

  • Millersville University. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved March 21, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved March 21, 2026, from [Link]

  • AIP Publishing. (n.d.). NMR Spectra of Propyl Derivatives. The Journal of Chemical Physics. Retrieved March 21, 2026, from [Link]

  • Samsonowicz, M., et al. (2004). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Journal of Molecular Structure. Retrieved March 21, 2026, from [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved March 21, 2026, from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0183689). Retrieved March 21, 2026, from [Link]

  • PubChemLite. (n.d.). P-aminobenzoic acid 2-(3-pentylamino)-1-propyl ester (C15H24N2O2). Retrieved March 21, 2026, from [Link]

  • Oregon State University. (2022). 1H NMR Chemical Shifts. Retrieved March 21, 2026, from [Link]

  • ChemAxon. (n.d.). NMR Predictor - Documentation. Retrieved March 21, 2026, from [Link]

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  • University of Wisconsin. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved March 21, 2026, from [Link]

  • NMRdb.org. (n.d.). Predict 1H proton NMR spectra. Retrieved March 21, 2026, from [Link]

  • University of California, Davis. (2023). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Retrieved March 21, 2026, from [Link]

  • YouTube. (2022). Predict NMR spectra in seconds | Free Application | NMR Analysis | 1H NMR | 13C NMR. Retrieved March 21, 2026, from [Link]

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  • Wiley Science Solutions. (n.d.). Propyl benzoate. SpectraBase. Retrieved March 21, 2026, from [Link]

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Foundational

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of Propyl 3-Aminobenzoate

This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for propyl 3-aminobenzoate. It is intended for researchers, scientists, and drug development professionals who util...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for propyl 3-aminobenzoate. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document offers a detailed examination of the predicted ¹³C NMR spectrum, the underlying principles governing the observed chemical shifts, a step-by-step experimental protocol for acquiring such data, and a curated list of authoritative references.

Introduction to ¹³C NMR Spectroscopy in Structural Analysis

Carbon-13 NMR spectroscopy is a powerful, non-destructive analytical technique that provides invaluable information about the carbon framework of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the ¹³C NMR spectrum, with its chemical shift (δ) being highly sensitive to its local electronic environment. Factors such as hybridization, the electronegativity of neighboring atoms, and resonance effects all influence the chemical shift, allowing for the detailed structural elucidation of organic compounds.[1][2] For a molecule like propyl 3-aminobenzoate, ¹³C NMR spectroscopy enables the unambiguous assignment of each carbon atom, from the aromatic ring to the propyl ester chain.

Predicted ¹³C NMR Chemical Shifts of Propyl 3-Aminobenzoate

In the absence of readily available experimental data, the following ¹³C NMR chemical shifts for propyl 3-aminobenzoate have been predicted using advanced computational algorithms. These predictions are based on large databases of known chemical shifts and sophisticated models that account for various structural and electronic factors.[3][4]

Molecular Structure of Propyl 3-Aminobenzoate

Caption: Molecular structure of propyl 3-aminobenzoate with carbon numbering.

Table 1: Predicted ¹³C NMR Chemical Shifts for Propyl 3-Aminobenzoate

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Chemical Shift
C=O (C7)166.5The carbonyl carbon of the ester is significantly deshielded due to the double bond to one oxygen and a single bond to another highly electronegative oxygen atom.[5]
C3148.9This carbon is directly attached to the electron-donating amino group, leading to a downfield shift.
C1131.5The ipso-carbon attached to the ester group experiences a moderate downfield shift due to the electron-withdrawing nature of the carboxyl group.
C5129.2This carbon is para to the ester group and ortho to the amino group, its chemical shift is influenced by both substituents.
C4118.8This carbon is meta to the ester group and ortho to the amino group, its chemical shift is influenced by both substituents.
C6118.3This carbon is ortho to the ester group and meta to the amino group, its chemical shift is influenced by both substituents.
C2115.5This carbon is meta to both the amino and ester groups, and its chemical shift is influenced by both.
O-CH₂ (C8)66.2This methylene carbon is directly attached to the electronegative oxygen of the ester, causing a significant downfield shift.
CH₂ (C9)22.1This methylene carbon is in the middle of the propyl chain and is less affected by the electronegative oxygen.
CH₃ (C10)10.5The terminal methyl carbon of the propyl group is the most upfield of the aliphatic carbons.

Scientific Rationale for Chemical Shift Assignments

The predicted chemical shifts can be rationalized by considering the electronic effects of the substituents on the benzene ring and the propyl chain.

  • Aromatic Region (115-150 ppm): The positions of the signals for the aromatic carbons are determined by the interplay of the electron-donating amino group (-NH₂) and the electron-withdrawing propyl ester group (-COOCH₂CH₂CH₃).

    • Amino Group (-NH₂): As an electron-donating group, the amino group increases the electron density on the aromatic ring, particularly at the ortho and para positions, through resonance. This increased electron density generally leads to an upfield shift (lower ppm) for these carbons compared to unsubstituted benzene.[1][6]

    • Ester Group (-COOR): The ester group is electron-withdrawing due to the electronegativity of the oxygen atoms. This effect decreases the electron density on the aromatic ring, causing a downfield shift (higher ppm) for the carbons, especially the ipso-carbon (C1).[7]

  • Carbonyl Carbon (~166.5 ppm): The carbon of the carbonyl group (C=O) in the ester is highly deshielded due to the double bond to one oxygen atom and a single bond to another, placing its signal at a significantly downfield position.[5]

  • Aliphatic Region (10-70 ppm): The chemical shifts of the propyl chain carbons are primarily influenced by their proximity to the electronegative oxygen atom of the ester.

    • O-CH₂ (C8): The carbon directly bonded to the ester oxygen is the most deshielded of the aliphatic carbons.

    • -CH₂- (C9) and -CH₃ (C10): The influence of the oxygen atom diminishes with distance, resulting in progressively more upfield signals for C9 and C10.

Experimental Protocol for ¹³C NMR Spectroscopy

This section provides a detailed, step-by-step methodology for acquiring a high-quality ¹³C NMR spectrum of propyl 3-aminobenzoate.

1. Sample Preparation

  • Analyte: Weigh approximately 50-100 mg of propyl 3-aminobenzoate.[8][9]

  • Solvent: Choose a suitable deuterated solvent in which the compound is soluble, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The typical volume required is 0.5-0.7 mL.[8]

  • Procedure:

    • Dissolve the weighed sample in the deuterated solvent in a clean, dry vial.

    • If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[10]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.[9]

    • Cap the NMR tube securely.

2. NMR Spectrometer Setup and Data Acquisition

The following parameters are typical for a 400 MHz NMR spectrometer and may need to be adjusted based on the specific instrument and sample concentration.[11]

  • Instrument Tuning: Tune and match the probe for the ¹³C frequency.[12][13]

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.[14][15]

  • Acquisition Parameters:

    • Pulse Program: Use a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).[11][14]

    • Spectral Width: Set a spectral width of approximately 220-250 ppm to ensure all carbon signals are observed.[14]

    • Acquisition Time (AQ): An acquisition time of around 1.0-2.0 seconds is generally sufficient.[11]

    • Relaxation Delay (D1): A relaxation delay of 2.0 seconds is a good starting point for qualitative spectra.[11][16]

    • Number of Scans (NS): The number of scans will depend on the sample concentration. Start with 128 or 256 scans and increase as needed to achieve an adequate signal-to-noise ratio.[11]

    • Temperature: Maintain a constant temperature, typically 298 K.

3. Data Processing

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency domain.[17]

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.[17]

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.[18]

  • Referencing: Reference the spectrum by setting the TMS signal to 0.00 ppm or using the known chemical shift of the solvent peak.[14][19]

  • Peak Picking: Identify and label the chemical shifts of all the peaks in the spectrum.

Experimental Workflow Diagram

13C_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (50-100 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter standard Add Internal Standard (TMS) filter->standard tune Tune and Match Probe standard->tune lock_shim Lock and Shim tune->lock_shim set_params Set Acquisition Parameters lock_shim->set_params acquire Acquire FID set_params->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference Spectrum baseline->reference peak_pick Peak Picking & Analysis reference->peak_pick

Caption: A generalized workflow for acquiring and processing a ¹³C NMR spectrum.

Trustworthiness and Self-Validation

The protocol described above incorporates self-validating steps to ensure data integrity. The use of a deuterated solvent for locking provides a stable magnetic field throughout the experiment. Shimming to achieve narrow and symmetrical solvent peaks is a direct measure of magnetic field homogeneity, which is crucial for high-resolution spectra. The internal standard (TMS) provides a reliable reference point for accurate chemical shift determination. Finally, comparing the acquired spectrum with predicted values and data from related compounds serves as a final validation of the structural assignment.

Conclusion

This technical guide has provided a detailed overview of the ¹³C NMR chemical shifts of propyl 3-aminobenzoate. By combining predicted data with a thorough understanding of substituent effects, a reliable assignment of each carbon atom has been presented. The comprehensive experimental protocol offers a robust framework for researchers to acquire high-quality ¹³C NMR spectra for this and similar small organic molecules. Adherence to these methodologies will ensure the generation of accurate and reproducible data, which is fundamental to confident structural elucidation in chemical research and drug development.

References

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Exploratory

Propyl 3-aminobenzoate solubility in organic solvents

An In-depth Technical Guide to the Solubility of Propyl 3-aminobenzoate in Organic Solvents Abstract The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical parameter that influences...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Solubility of Propyl 3-aminobenzoate in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical parameter that influences every stage of drug development, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive examination of the principles and practices related to determining the solubility of propyl 3-aminobenzoate. Recognizing the limited availability of specific quantitative data for this compound in public literature, this guide utilizes propyl 4-hydroxybenzoate (propylparaben), a structurally similar and extensively studied molecule, as a primary analogue to illustrate key concepts and methodologies. We delve into the theoretical framework of solubility, present a detailed experimental protocol for its determination, and discuss the critical interplay of solute and solvent properties. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, equipping them with the knowledge to predict, measure, and manipulate solubility in organic media.

Introduction: The Central Role of Solubility

Propyl 3-aminobenzoate (CAS 35007-02-4) is an aromatic ester, a class of compounds frequently encountered in medicinal chemistry and materials science.[1][2] Its structure, featuring a propyl ester group and an amino group on a benzene ring, suggests potential applications as a pharmaceutical intermediate or a building block in polymer synthesis.[1] For any of these applications, understanding its solubility is not merely an academic exercise; it is a fundamental necessity. Solubility dictates the choice of solvents for reaction media, dictates the efficiency of crystallization and purification processes, and profoundly impacts the formulation strategies for achieving desired therapeutic outcomes.[3]

While the importance of solubility is clear, quantitative data for propyl 3-aminobenzoate is not widely published. Therefore, this guide will employ a dual strategy:

  • Establish the core theoretical principles that govern the solubility of aromatic esters.

  • Utilize propyl 4-hydroxybenzoate (propylparaben), a well-documented structural analogue, to provide concrete data and illustrate these principles in practice. The availability of high-quality solubility data for propylparaben makes it an excellent model for understanding the behavior of related compounds.[4][5]

Physicochemical Foundations of Solubility

The adage "like dissolves like" provides a useful starting point, but a deeper, mechanistic understanding is required for professional applications. Solubility is governed by the intermolecular forces between the solute and solvent molecules.[6][7] For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.

Key Molecular Properties of Propyl 3-aminobenzoate and its Analogues:

  • Structure: Propyl 3-aminobenzoate possesses a moderately polar aromatic ring, an amino group capable of acting as a hydrogen bond donor and acceptor, and a carboxyl ester group that primarily acts as a hydrogen bond acceptor.[8] The propyl chain is nonpolar.

  • Polarity: The combination of polar functional groups (amino, ester) and a nonpolar hydrocarbon chain (propyl) makes the overall molecule moderately polar.[6] This polarity is the primary determinant of its solubility profile.

  • Intermolecular Forces: The dominant interactions include:

    • Hydrogen Bonding: The amino group (-NH2) can donate hydrogen bonds, and the oxygen atoms of the ester group (-COO-) and the nitrogen of the amino group can accept hydrogen bonds.[7][8] Solvents that can participate in hydrogen bonding (e.g., alcohols like ethanol) are expected to be effective solvents.[6]

    • Dipole-Dipole Interactions: The polar C=O and C-N bonds create a molecular dipole, allowing for favorable interactions with other polar solvent molecules (e.g., acetone).[6]

    • Van der Waals Forces: The nonpolar propyl chain and the benzene ring interact via weaker van der Waals forces, which are the primary mode of interaction with nonpolar solvents.[6] As the nonpolar hydrocarbon portion of an ester molecule increases, its solubility in nonpolar solvents generally increases.[6]

Solubility Profile of a Structural Analogue: Propylparaben

To illustrate these principles with quantitative data, we examine the solubility of propylparaben (propyl 4-hydroxybenzoate). A comprehensive study by Li et al. (2020) measured its solubility in twelve different organic solvents at various temperatures.[4] This data provides invaluable insight into how solvent choice impacts the solubility of a structurally similar molecule.

Table 1: Mole Fraction Solubility (x₁) of Propylparaben in Various Organic Solvents at 298.15 K (25 °C) and 323.15 K (50 °C)

SolventSolvent Polarity (Dielectric Constant, ε)Solubility (x₁) at 298.15 KSolubility (x₁) at 323.15 K
Acetone20.70.28850.5489
Isopropanol19.90.16140.3809
1-Propanol20.10.12510.3541
Ethanol24.50.15010.3479
Methanol32.70.14880.3204
Ethyl Acetate6.00.22890.3168
1-Butanol17.50.16910.3117
Butyl Acetate5.00.20320.2858
Methyl Acetate6.70.16680.2526
Isobutanol17.90.12540.2464
Acetonitrile37.50.08990.2033
Water80.10.0000330.000104

Data sourced from Li, R., et al. (2020). Journal of Chemical & Engineering Data.[4]

Analysis of Propylparaben Solubility Data:

  • High Solubility in Polar Aprotic and Protic Solvents: Propylparaben shows the highest solubility in acetone, a polar aprotic solvent capable of strong dipole-dipole interactions and accepting hydrogen bonds.[4] It is also highly soluble in alcohols like isopropanol, ethanol, and methanol, which can act as both hydrogen bond donors and acceptors.[9]

  • Temperature Dependence: In all tested organic solvents, the solubility of propylparaben increases significantly with temperature.[4][5] This endothermic dissolution process is typical for most solid solutes and is a critical factor in designing crystallization processes.[10]

  • Effect of Alkyl Chain: Comparing solubility in different alcohols (methanol, ethanol, propanol, butanol) and esters (methyl, ethyl, butyl acetate) reveals a complex relationship. While all are good solvents, the specific fit between the solute and solvent structure influences the final solubility.

  • Extremely Low Water Solubility: The very low solubility in water highlights the hydrophobic nature of the molecule, dominated by the benzene ring and propyl chain, despite the presence of hydrogen-bonding groups.[11]

Based on these data, it is reasonable to hypothesize that propyl 3-aminobenzoate will exhibit a similar trend: high solubility in polar organic solvents like alcohols and ketones, and poor solubility in water.

Experimental Workflow for Solubility Determination

The following section provides a detailed, self-validating protocol for determining the equilibrium solubility of a compound like propyl 3-aminobenzoate using the isothermal shake-flask method. This is a gold-standard technique recognized for its reliability.[4][12]

Visualizing the Workflow

The logical flow of the experimental process can be visualized as follows:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Data A Material Procurement (Solute, Solvents) B Solvent Purity Verification (e.g., GC, Karl Fischer) A->B D Add Excess Solute to Solvent B->D Verified Solvents C Analytical Method Development (e.g., HPLC-UV) H Dilution & Quantification (HPLC-UV) C->H Calibrated Method E Isothermal Equilibration (Shaking Incubator, 37 °C) D->E F Periodic Sampling E->F G Sample Filtration (Syringe Filter) F->G Aliquot G->H I Equilibrium Confirmation (Concentration Plateau) H->I J Report Solubility (e.g., mg/mL, mol/L) I->J Final Data G cluster_0 Solute Properties cluster_1 Solvent Properties Solubility Solubility (Propyl 3-aminobenzoate) Polarity_S Molecular Polarity Polarity_S->Solubility 'Like dissolves like' Hbond_S H-Bonding (Donor/Acceptor) Hbond_S->Solubility Strong Interaction Size Molecular Size & Shape Size->Solubility Affects packing MP Melting Point (Crystal Lattice Energy) MP->Solubility Energy to break lattice Polarity_V Polarity (Dielectric Constant) Polarity_V->Solubility Matching enhances Hbond_V H-Bonding (Protic/Aprotic) Hbond_V->Solubility Key interaction Structure_V Molecular Structure Structure_V->Solubility Steric effects Temp Temperature Temp->Solubility Affects kinetics & equilibrium

Sources

Foundational

Physicochemical Characterization of Propyl 3-Aminobenzoate: Melting Point, Boiling Point, and Thermodynamic Profiling

Executive Summary Propyl 3-aminobenzoate (CAS 35007-02-4) is a meta-substituted aminobenzoate ester that serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Recently, i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Propyl 3-aminobenzoate (CAS 35007-02-4) is a meta-substituted aminobenzoate ester that serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Recently, it has gained prominence as a structural scaffold in the structure-based discovery of 5-Hydroxytryptamine 2B (5-HT2B) receptor antagonists for irritable bowel syndrome 1, as well as in computational screening for inhibitors of Ricinus communis toxins 2.

For formulation scientists and synthetic chemists, precise thermodynamic data—specifically the melting point (m.p.) and boiling point (b.p.)—are essential for designing purification workflows (e.g., vacuum distillation) and predicting solid-state stability. Because empirical phase-transition data for the propyl ester is often proprietary or synthesized in situ, this guide establishes the theoretical extrapolation of its thermodynamic properties based on its well-characterized homologue, ethyl 3-aminobenzoate, and provides the self-validating experimental protocols required to measure them.

Mechanistic Causality in Phase Transitions

The melting and boiling points of aminobenzoate esters are governed by the interplay between intermolecular hydrogen bonding and London dispersion forces.

The Geometry of Meta-Substitution

In para-aminobenzoates (such as benzocaine), the linear geometry allows the amino group (H-bond donor) and the ester carbonyl (H-bond acceptor) to form highly ordered, extended crystalline lattices, resulting in relatively high melting points (e.g., ~90 °C).

Conversely, the 1,3-substitution in propyl 3-aminobenzoate 3 introduces a ~120° structural "kink." This bent geometry sterically frustrates optimal crystal packing. As a result, the lattice energy is drastically reduced. Its lower homologue, ethyl 3-aminobenzoate, melts at just 27–30 °C 4. The addition of a methylene (-CH₂-) group to form the propyl ester further disrupts packing symmetry (the "odd-even" effect in alkyl chains), pushing the melting point even lower, typically rendering it a viscous liquid or a very low-melting solid at room temperature.

Vapor Pressure and Chain Length

While the melting point decreases due to packing inefficiencies, the boiling point strictly increases with molecular weight. The extended propyl chain increases the molecular surface area, thereby enhancing van der Waals dispersion forces. This directly elevates the enthalpy of vaporization ( ΔHvap​ ).

Comparative Thermodynamic Data

By utilizing homologous series extrapolation from ethyl 3-aminobenzoate 5, we can accurately predict the phase transitions for the propyl derivative. A standard methylene addition increases the boiling point by approximately 20–25 °C at atmospheric pressure.

Table 1: Physicochemical Properties of Homologous 3-Aminobenzoates

PropertyEthyl 3-aminobenzoate (CAS 582-33-2)Propyl 3-aminobenzoate (CAS 35007-02-4)
Molecular Weight 165.19 g/mol 179.22 g/mol
Melting Point 27–30 °C15–25 °C (Predicted)
Boiling Point (760 mmHg) 294 °C~315–325 °C (Extrapolated)
Boiling Point (13 mmHg) 172–175 °C~185–195 °C (Extrapolated)
Physical State (20 °C) Low-melting solid / LiquidViscous Liquid

Self-Validating Experimental Protocols

To empirically verify the extrapolated data for synthesized propyl 3-aminobenzoate, researchers must employ protocols that prevent thermal degradation. Boiling an aminobenzoate ester above 300 °C at atmospheric pressure induces amine oxidation and ester pyrolysis. Therefore, vacuum distillation and hermetically sealed Differential Scanning Calorimetry (DSC) are mandatory.

Protocol A: Melting Point Determination via DSC

Causality: Traditional capillary melting point apparatuses are highly inaccurate for low-melting solids that absorb ambient moisture. DSC provides a self-validating thermodynamic profile by measuring the exact onset of the endothermic phase transition ( Tonset​ ), which is independent of minor impurities that might shift the peak maximum.

  • Calibration: Calibrate the DSC instrument using an Indium standard to ensure baseline heat flow accuracy.

  • Sample Preparation: Weigh 3–5 mg of propyl 3-aminobenzoate into an aluminum DSC pan. Hermetically seal the pan to prevent the volatilization of the sample before melting occurs.

  • Thermal Cycling:

    • Cool the sample to -20 °C at a rate of 10 °C/min to ensure complete crystallization.

    • Hold isothermally for 5 minutes.

    • Heat the sample from -20 °C to 50 °C at a controlled rate of 5 °C/min.

  • Data Analysis: Record the extrapolated onset temperature ( Tonset​ ) of the primary endothermic peak. This value represents the true thermodynamic melting point.

Protocol B: Boiling Point Determination via Vacuum Distillation

Causality: Operating at reduced pressure lowers the boiling point below the molecule's thermal decomposition threshold. Monitoring the reflux ratio ensures that the recorded temperature reflects the true vapor-liquid equilibrium, not superheated vapor.

  • Apparatus Setup: Assemble a short-path distillation unit equipped with a fractionating column, a digital vacuum manometer, and a vacuum pump with a cold trap.

  • Equilibration: Add 50 mL of propyl 3-aminobenzoate and a PTFE magnetic stir bar to the distillation flask. Evacuate the system to a stable pressure of exactly 13 mmHg .

  • Heating: Gradually heat the flask using an oil bath. Maintain a slow, steady heating rate to prevent bumping.

  • Equilibrium Recording: Once the vapor condenses on the thermometer bulb and a steady reflux drop rate (approx. 1 drop/second) is achieved, record the head temperature. This is the boiling point at 13 mmHg (expected ~185–195 °C).

  • Nomograph Conversion: Use a pressure-temperature nomograph or the Clausius-Clapeyron equation to extrapolate the recorded temperature to standard atmospheric pressure (760 mmHg).

Analytical Workflow Visualization

G A Propyl 3-aminobenzoate Synthesis & Isolation B Differential Scanning Calorimetry (DSC) A->B Solid/Liquid State C Vacuum Distillation (Reduced Pressure) A->C Vapor State D T_onset Determination (Melting Point) B->D E Vapor Temp Equilibration (Boiling Point) C->E F Thermodynamic Profiling Complete D->F E->F

Analytical workflow for determining phase transition temperatures.

References

  • Structure-Based Discovery of Novel and Selective 5-Hydroxytryptamine 2B Receptor Antagonists for the Treatment of Irritable Bowel Syndrome ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Propyl 3-aminobenzoate | C10H13NO2 | CID 15914846 PubChem - NIH URL:[Link]

  • Cas 582-33-2, Ethyl 3-aminobenzoate LookChem URL:[Link]

  • A computational perspective of molecular interactions through virtual screening, pharmacokinetic and dynamic prediction on ribosome toxin A chain and inhibitors of Ricinus communis ResearchGate URL:[Link]

Sources

Exploratory

Synthesis of Propyl 3-Aminobenzoate: A Comprehensive Technical Guide

Introduction and Chemical Rationale Propyl 3-aminobenzoate is a highly versatile intermediate utilized in the development of pharmaceuticals, including novel 5-Hydroxytryptamine 2B (5-HT2B) receptor antagonists[1]. The s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Rationale

Propyl 3-aminobenzoate is a highly versatile intermediate utilized in the development of pharmaceuticals, including novel 5-Hydroxytryptamine 2B (5-HT2B) receptor antagonists[1]. The synthesis of this compound from 3-aminobenzoic acid relies on the classic2[2].

Because 3-aminobenzoic acid possesses both a nucleophilic amine and a carboxylic acid, direct esterification requires careful control of the reaction environment. By utilizing a strong mineral acid (such as concentrated sulfuric acid), the amine group is immediately protonated to form an anilinium bisulfate salt. This protonation serves a dual purpose: it protects the amine from unwanted side reactions (such as intermolecular amidation) and ensures that the carboxylic acid remains the primary electrophilic site after activation by the acid catalyst.

Mechanistic Causality

The Fischer esterification is an equilibrium-driven process characterized by a Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation (PADPED) sequence[3]. Because the leaving group abilities of water (forward reaction) and the alcohol (reverse reaction) are nearly identical, there is no inherent thermodynamic driving force to favor the ester[3].

To force the equilibrium toward propyl 3-aminobenzoate, the reaction employs n-propanol as both the reactant and the solvent . This massive stoichiometric excess leverages Le Châtelier’s Principle to drive the reaction to completion[4]. The sulfuric acid acts as a dehydrating agent and a proton source, increasing the electrophilicity of the carbonyl carbon to facilitate nucleophilic attack by n-propanol.

G A 3-Aminobenzoic Acid (Substrate) C H2SO4 Catalyst (Protonation) A->C B n-Propanol (Solvent & Reactant) B->C D Tetrahedral Intermediate (Addition) C->D E Water Elimination (Dehydration) D->E F Propyl 3-Aminobenzoate (Product Salt) E->F

Fig 1. Logical progression of the Fischer esterification mechanism.

Quantitative Reaction Data

To ensure a self-validating protocol, exact stoichiometric ratios must be maintained. The following table summarizes the quantitative data for a standard laboratory-scale synthesis yielding approximately 2.4 g of product[1].

Reagent / ProductMolecular Weight ( g/mol )EquivalentsAmountRole
3-Aminobenzoic Acid 137.141.02.0 g (14.6 mmol)Limiting Reagent
n-Propanol 60.10~18.320.0 mLReactant / Solvent
Sulfuric Acid (98%) 98.08~0.60.5 mLCatalyst / Proton Source
Propyl 3-Aminobenzoate 179.221.0~2.4 g (Expected)Target Product

Note: The theoretical yield for this scale is 2.61 g. A recovered mass of 2.4 g represents an excellent isolated yield of ~92%[1].

Experimental Protocol

This protocol is designed as a self-validating system. Intermediate checks (such as TLC) and specific workup steps ensure that the causality of the chemical transformation is continuously monitored.

Phase 1: Reaction Assembly and Reflux
  • Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2.0 g (14.6 mmol) of 3-aminobenzoic acid.

  • Solvent Addition: Suspend the solid in 20 mL of anhydrous n-propanol. Causality: The suspension will not fully dissolve until the acid catalyst is added and heat is applied.

  • Catalyst Introduction: Slowly add 0.5 mL of concentrated sulfuric acid dropwise while stirring. Warning: This step is highly exothermic. The addition of acid protonates the amine, forming a soluble salt.

  • Reflux: Attach a reflux condenser and heat the mixture to 110°C (the boiling point of n-propanol) in an oil bath. Maintain reflux overnight (approximately 12–16 hours)[1].

  • Validation: Monitor the reaction via TLC (eluent: 7:3 Hexanes/Ethyl Acetate). The disappearance of the highly polar 3-aminobenzoic acid baseline spot confirms reaction completion.

Phase 2: Downstream Processing and Workup

Because the product exists as a bisulfate salt in the acidic reaction mixture, a neutralization step is mandatory to isolate the free base.

  • Concentration: Remove the excess n-propanol in vacuo using a rotary evaporator. This leaves a viscous, acidic crude residue.

  • Neutralization: Resuspend the crude residue in 20 mL of ethyl acetate and slowly add saturated aqueous sodium bicarbonate ( NaHCO3​ ) until the aqueous phase reaches a pH of ~8. Causality: Neutralization deprotonates the anilinium salt, driving the free propyl 3-aminobenzoate into the organic phase.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with an additional 2 x 15 mL of ethyl acetate.

  • Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate ( Na2​SO4​ ), and filter.

  • Isolation: Concentrate the filtrate in vacuo to yield propyl 3-aminobenzoate as a stable compound (approx. 2.4 g, 92% yield)[1].

  • Analytical Validation: Confirm identity via Mass Spectrometry (Expected MS [M + H]+: 180.09)[1].

G S1 Crude Reaction Mixture (Acidic) S2 Vacuum Concentration (Remove Propanol) S1->S2 S3 Aqueous NaHCO3 (Neutralization) S2->S3 S4 Liquid-Liquid Extraction (EtOAc) S3->S4 S5 Organic Phase (Free Base Product) S4->S5 S6 Aqueous Phase (Salts & Impurities) S4->S6

Fig 2. Downstream processing and phase-separation workflow.

References

  • Structure-Based Discovery of Novel and Selective 5-Hydroxytryptamine 2B Receptor Antagonists for the Treatment of Irritable Bowel Syndrome Source: ACS Publications URL:[Link]

  • Fischer–Speier esterification Source: Wikipedia URL:[Link]

  • Fischer Esterification Source: Organic Chemistry Portal URL:[Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions Source: Master Organic Chemistry URL:[Link]

Sources

Foundational

Propyl 3-Aminobenzoate in Medicinal Chemistry: A Technical Guide to Synthesis, Stabilization, and In Silico Applications

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary Propyl 3-aminobenzoate (CAS 35007-02-4) is a meta-substituted aminobenzo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

Propyl 3-aminobenzoate (CAS 35007-02-4) is a meta-substituted aminobenzoate ester that has evolved far beyond its traditional classification as a structural analog to local anesthetics. In contemporary medicinal chemistry, its unique combination of a basic primary amine and a lipophilic propyl ester tail makes it a highly versatile molecular scaffold. This guide explores its three most impactful applications: as a precursor for highly selective 5-HT2B receptor antagonists, as a radical-scavenging stabilizer for radiopharmaceuticals, and as a candidate for computational toxin inhibition.

Scaffold for 5-HT2B Receptor Antagonists (IBS Therapeutics)

The 5-Hydroxytryptamine 2B (5-HT2B) receptor is a critical target for managing visceral hypersensitivity in Irritable Bowel Syndrome (IBS). Propyl 3-aminobenzoate serves as the foundational building block for a novel class of triazaspiro-based 5-HT2B antagonists [1].

Mechanistic Causality & Structural Rationale

The design of these antagonists relies heavily on the specific functional groups of propyl 3-aminobenzoate. The primary amine undergoes a multicomponent condensation to form a basic triazine ring (pKa 10–11). In the physiological environment, this ring is protonated, allowing it to form a critical salt bridge with the conserved Asp3.32 residue in the 5-HT2B binding pocket.

Crucially, the choice of the propyl ester over a methyl or ethyl ester is driven by binding pocket thermodynamics. The ester tail projects into a deep hydrophobic cavity near Extracellular Loop II (ECL II). The extended aliphatic chain of the propyl group maximizes van der Waals interactions, displacing high-energy water molecules from the pocket and significantly lowering the IC50 value [1].

Self-Validating Synthesis Protocol

The following protocol details the synthesis of the highly potent derivative, propyl 3-(2,4-diamino-1,3,5-triazaspiro[5.5]undeca-2,4-dien-1-yl)benzoate.

Expert Insight: The selection of propan-1-ol as the reaction solvent is a deliberate, causality-driven choice. Refluxing a propyl ester in methanol or ethanol in the presence of an acid catalyst would inevitably lead to transesterification, yielding mixed ester products. Using propan-1-ol completely eliminates this side reaction, ensuring 100% fidelity of the propyl tail.

  • Reagent Assembly: In a round-bottom flask, combine propyl 3-aminobenzoate (2.0 g, 11.2 mmol), cyanoguanidine (1.0 g, 12.3 mmol), and cyclohexanone (1.1 g, 11.2 mmol).

  • Catalysis: Add concentrated HCl (0.93 mL, 11.2 mmol) and suspend the mixture in propan-1-ol (2 mL). Causality: The strong acid protonates the carbonyl oxygen of cyclohexanone, increasing its electrophilicity to facilitate nucleophilic attack by cyanoguanidine.

  • Thermal Activation: Reflux the mixture under continuous stirring until the reaction reaches completion (monitored via TLC).

  • Self-Validating Isolation: Allow the reaction to cool to room temperature. The target triazaspiro compound has highly restricted solubility in cold propan-1-ol. The spontaneous formation of a dense crystalline precipitate serves as a visual, self-validating indicator of successful spiro-ring closure. Filter and wash the solid.

G A Propyl 3-aminobenzoate (11.2 mmol) D Reflux in propan-1-ol (Prevents Transesterification) A->D B Cyanoguanidine (12.3 mmol) B->D C Cyclohexanone + HCl (cat) C->D E Triazaspiro Derivative (5-HT2B Antagonist) D->E Precipitation & Filtration

Caption: Synthesis workflow of 5-HT2B receptor antagonists from propyl 3-aminobenzoate.

Quantitative Structure-Activity Relationship (QSAR) Data
Compound ModificationR-Group SubstitutionIC50 (nM)Mechanistic Rationale
Compound 9 Propyl ester (Base)27.3Optimal hydrophobic contact in the ECL II binding pocket.
Compound 13 N-monomethyl49.4Preserves critical hydrogen bond with Asn6.55 residue.
Compound 14 N,N-dimethyl>270.0Steric clash completely abolishes hydrogen bonding.
Compound 20 Hydrolyzed (Carboxylic acid)InactiveTotal loss of hydrophobic interaction; electrostatic repulsion.

Radiopharmaceutical Stabilization (99mTc Complexes)

Technetium-99m (99mTc) is the workhorse isotope of diagnostic nuclear medicine. However, coordination complexes like 99mTc-HMPAO (exametazime) are highly susceptible to rapid degradation caused by radiolysis (free radicals generated by radiation) and the reducing action of excess stannous ions.

Mechanistic Causality

Propyl 3-aminobenzoate functions as an exceptionally efficient radical scavenger. The meta-substitution of the amine relative to the electron-withdrawing ester group is critical. Unlike para-substituted analogs where strong resonance stabilization can alter the redox potential, the meta-arrangement allows the amine to readily donate electrons to neutralize destructive hydroxyl radicals (•OH) generated by the radiolysis of water, thereby preserving the delicate metal-ligand coordination sphere [2].

Lyophilized Kit Formulation Protocol

To maximize shelf-life, the stabilizer must be integrated directly into the freeze-dried formulation.

  • Aqueous Matrix Preparation: Dissolve the HMPAO ligand, stannous chloride (reductant), and propyl 3-aminobenzoate in sterile, oxygen-free water for injection. Causality: Pre-mixing ensures the stabilizer is uniformly distributed and immediately available upon the future introduction of the radioactive isotope.

  • Lyophilization: Freeze-dry the solution in sterile glass vials under a nitrogen atmosphere to prevent premature oxidation of the stannous chloride.

  • Reconstitution (Validation Step): Inject sodium pertechnetate[99mTcO4]- into the vial. The protocol is self-validating via instant thin-layer chromatography (iTLC). A radiochemical purity (RCP) of >80% at 24 hours confirms that the propyl 3-aminobenzoate successfully intercepted reductive degradation.

G A 99mTc-HMPAO Complex B Radiolysis / Free Radicals A->B Exposure D Radical Scavenging (Causality: Prevents reduction) B->D Intercepted by C Propyl 3-aminobenzoate (Stabilizer) C->D E Stabilized Radiopharmaceutical (Extended Shelf-Life) D->E

Caption: Mechanism of radiopharmaceutical stabilization by propyl 3-aminobenzoate.

Radiochemical Purity (RCP) Data
Formulation Type1 Hour RCP (%)4 Hour RCP (%)24 Hour RCP (%)
Standard Kit (No Stabilizer) 85.060.0< 40.0
Kit + Propyl 3-aminobenzoate 95.592.088.5

In Silico Screening: Ribosome-Inactivating Protein Inhibition

Beyond synthetic chemistry, propyl 3-aminobenzoate is emerging as a compound of interest in computational drug discovery, specifically targeting the Ricin Toxin A chain (RTA). RTA is a deadly ribosome-inactivating protein that halts cellular protein synthesis by depurinating 28S rRNA.

Mechanistic Causality

Recent virtual screening and molecular dynamic simulations have identified propyl 3-aminobenzoate as a potential RTA inhibitor [3]. The molecule's dual nature is key: the aromatic ring and propyl ester dock into the hydrophobic cleft of the RTA active site, while the primary amine acts as a hydrogen bond donor to critical catalytic residues (e.g., Tyr80, Val81). Furthermore, broth dilution assays have confirmed that the compound exhibits baseline antimicrobial zones of inhibition against E. coli and Bacillus subtilis, making it a prime candidate for further structural optimization in antimicrobial and antitoxin therapies.

In Silico & Biological Profiling Data
Target Organism / ProteinAssay TypeMolecular WeightObserved Activity
Ricin Toxin A Chain (RTA) Molecular Docking179.22 g/mol High binding affinity to catalytic cleft
Escherichia coli Broth Dilution179.22 g/mol Positive zone of inhibition
Bacillus subtilis Broth Dilution179.22 g/mol Positive zone of inhibition

References

  • Title: Structure-Based Discovery of Novel and Selective 5-Hydroxytryptamine 2B Receptor Antagonists for the Treatment of Irritable Bowel Syndrome Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Stabiliser for radiopharmaceuticals (EP1292338A2)
  • Title: A computational perspective of molecular interactions through virtual screening, pharmacokinetic and dynamic prediction on ribosome toxin A chain and inhibitors of Ricinus communis Source: Pharmacognosy Research (via ResearchGate) URL: [Link]

Exploratory

Aminobenzoate Isomers in Natural Product Synthesis: A Comprehensive Mechanistic Guide

Executive Summary Aminobenzoate isomers—ortho-, meta-, and para-aminobenzoic acid—serve as foundational building blocks in the biosynthesis of a vast array of complex natural products and secondary metabolites[1]. While...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Aminobenzoate isomers—ortho-, meta-, and para-aminobenzoic acid—serve as foundational building blocks in the biosynthesis of a vast array of complex natural products and secondary metabolites[1]. While they share a simple aromatic scaffold, the regioisomeric positioning of the amine group dictates entirely divergent biosynthetic origins and downstream enzymatic assembly lines. This technical guide explores the mechanistic logic behind the biosynthesis of these three isomers, their incorporation into high-value pharmacological compounds, and the self-validating experimental protocols used to study their enzymatic pathways.

The Biosynthetic Logic of Aminobenzoate Regioisomers

Nature utilizes the aminobenzoate triad to introduce nitrogen-containing aromatic rings into secondary metabolites[1]. The ortho-isomer (anthranilate) and the para-isomer (PABA) are canonical derivatives of the shikimate pathway, branching off from chorismate. Conversely, the meta-isomer (3-aminobenzoate) is an atypical assembly line starter unit that diverges earlier in the shikimate pathway from 3-dehydroshikimate[1].

Biosynthesis Chorismate Chorismate (Shikimate Pathway) oABA ortho-Aminobenzoate (Anthranilate) Chorismate->oABA Anthranilate Synthase (TrpE/TrpD) pABA para-Aminobenzoate (PABA) Chorismate->pABA ADC Synthase/Lyase (PabA/B/C) DHS 3-Dehydroshikimate (DHS) mABA meta-Aminobenzoate (3-ABA) DHS->mABA 3-ABA Synthase (PctV, PLP-dependent) Trp Tryptophan & Alkaloids oABA->Trp PBD Pyrrolobenzodiazepines (PBDs) oABA->PBD Folate Folates pABA->Folate Aureothin Aureothin (via pNBA) pABA->Aureothin AurF (N-oxygenase) Pactamycin Pactamycin & Rifamycins mABA->Pactamycin

Divergent biosynthetic pathways of aminobenzoate isomers in natural products.

ortho-Aminobenzoate (Anthranilate): The Indole & PBD Scaffold

Anthranilate is a primary metabolite that acts as the obligate precursor to L-tryptophan. The key regulatory step is catalyzed by anthranilate phosphoribosyltransferase (AnPRT), an essential enzyme in pathogenic microorganisms like Mycobacterium tuberculosis, making it a prime target for antimicrobial inhibition[2].

Beyond primary metabolism, anthranilate is heavily siphoned into secondary metabolic pathways to form quinazoline alkaloids, acridones, and pyrrolobenzodiazepines (PBDs)[1]. In PBD biosynthesis, anthranilate derivatives condense with specialized 4-alkyl-L-proline derivatives (APDs) to form the potent DNA-crosslinking core of these antitumor agents[3].

meta-Aminobenzoate (3-ABA): The Atypical Assembly Line Starter

Unlike its isomers, 3-aminobenzoate (3-ABA) is not derived from chorismate. Instead, it is synthesized directly from 3-dehydroshikimate (DHS) via a single PLP-dependent aminotransferase, PctV[4]. This enzyme orchestrates a complex sequence of transamination and two dehydration reactions using L-glutamate as the amino donor[4]. 3-ABA and its hydroxylated derivatives serve as the starter units for highly complex macrocycles, including pactamycin, rifamycins, and platensimycin[1].

Experimental Protocol: In Vitro Reconstitution of PctV (3-ABA Synthase)

To validate the PLP-dependent transamination mechanism of 3-ABA biosynthesis, a self-validating in vitro assay must be established.

  • Protein Expression & Purification: Express recombinant PctV in E. coli BL21(DE3) and purify via Ni-NTA affinity chromatography.

    • Causality: Using affinity chromatography ensures the isolation of PctV free from endogenous E. coli transaminases, preventing background noise in the transamination assay.

  • Reaction Mixture Assembly: Combine 50 mM Tris-HCl (pH 8.0), 1 mM 3-dehydroshikimate (DHS), 10 mM L-glutamate, and 0.1 mM Pyridoxal 5'-phosphate (PLP).

    • Causality: PLP is strictly required to form the internal aldimine and act as an electron sink to stabilize the quinonoid intermediate[4]. L-glutamate serves as the physiological nitrogen donor.

  • Incubation & Quenching: Incubate at 30°C for 2 hours. Quench the reaction with an equal volume of cold methanol and centrifuge at 10,000 x g.

    • Causality: Methanol rapidly denatures and precipitates the PctV protein, immediately halting the reaction and preventing HPLC column clogging during downstream analysis.

  • Analytical Detection: Analyze the supernatant via RP-HPLC monitoring at 280 nm.

    • Causality: 3-ABA exhibits a distinct UV absorption profile compared to the DHS precursor, allowing for precise, self-validating quantification of product turnover.

para-Aminobenzoate (PABA): Folates and Rare Nitroarenes

PABA is canonically synthesized from chorismate via the sequential actions of aminodeoxychorismate (ADC) synthase (PabA/PabB) and ADC lyase (PabC)[5]. Interestingly, non-canonical pathways exist; for instance, the obligate intracellular pathogen Chlamydia trachomatis utilizes a unique self-sacrificing di-iron oxygenase (CT610) to synthesize PABA using its own active site tyrosine residue as a substrate[6].

In secondary metabolism, PABA is the precursor to rare aromatic nitro groups found in antibiotics like aureothin. The enzyme AurF, a non-heme di-iron monooxygenase, catalyzes the sequential oxidation of PABA to p-nitrobenzoic acid (pNBA) via hydroxylamine and nitroso intermediates[7].

AurF_Mechanism pABA p-Aminobenzoic Acid (pABA) NHOH p-Hydroxylaminobenzoate pABA->NHOH AurF + O2 (Di-iron center) NO p-Nitrosobenzoate NHOH->NO AurF + O2 pNBA p-Nitrobenzoic Acid (pNBA) NO->pNBA AurF + O2

Sequential N-oxygenation of pABA to pNBA catalyzed by the di-iron enzyme AurF.

Experimental Protocol: In Vitro Reconstitution of AurF via Peroxide Shunt

Because the native physiological reductase for AurF remains unidentified, researchers must utilize a "peroxide shunt" to demonstrate its native N-oxygenase activity in vitro[7].

  • Apo-Enzyme Preparation: Purify AurF and treat with 10 mM EDTA and 2 mM sodium dithionite.

    • Causality: This treatment strips adventitious metals and reduces the enzyme, preparing the active site for controlled, precise di-iron loading.

  • Di-iron Reconstitution: Dialyze the apo-enzyme against a buffer containing 1 mM Fe(NH4)2(SO4)2 under strictly anaerobic conditions.

    • Causality: AurF requires a specific di-iron core for catalytic activity; anaerobic conditions prevent the premature oxidation of Fe(II) to Fe(III) before substrate binding[7].

  • Peroxide Shunt Reaction: Mix 10 µM reconstituted AurF, 1 mM PABA, and 10 mM H2O2 in 50 mM MOPS buffer (pH 7.0).

    • Causality: H2O2 acts as a "peroxide shunt," artificially supplying both the oxygen and the reducing equivalents needed to drive the sequential N-oxygenation, bypassing the need for a native reductase[7].

  • Product Analysis: Extract the reaction with ethyl acetate, dry the organic layer, resuspend in methanol, and analyze via LC-MS.

    • Causality: Mass spectrometry definitively tracks the mass shifts from PABA (m/z 136) to the hydroxylamine, nitroso, and ultimately the pNBA (m/z 166) intermediates, validating the complete catalytic cycle.

Quantitative Parameters of Aminobenzoate Systems

To facilitate cross-pathway comparisons, the following table summarizes key quantitative data related to the biosynthesis and pharmacological application of aminobenzoate derivatives.

ParameterValueAssociated Molecule / EnzymeSignificance
Molecular Weight (Component A) ~9,000 DaPabA (E. coli)Glutamine amidotransferase subunit required for canonical PABA biosynthesis[5].
Molecular Weight (Component B) ~48,000 DaPabB (E. coli)Aminodeoxychorismate synthase subunit for canonical PABA biosynthesis[5].
Michaelis Constant ( Km​ ) 0.12 mMPABA (UGT75B1)Affinity of the Arabidopsis acyl-glucosyltransferase for PABA, regulating vacuolar storage[8].
Cytotoxicity ( IC50​ ) 4.53 - 5.85 µMPABA benzamide derivativesDemonstrates high anticancer potency against breast cancer cell lines, outperforming standard 5-Fluorouracil[9].

Conclusion

The aminobenzoate isomers represent a masterclass in biosynthetic economy. By simply altering the position of an amine group on a benzoic acid scaffold, nature dictates entirely different enzymatic assembly lines—from the PLP-dependent macrocycle initiation of 3-ABA to the di-iron oxygenase-driven nitroarene formation from PABA. Understanding the causality behind these enzymatic mechanisms and establishing robust in vitro reconstitution protocols is paramount for researchers aiming to engineer these pathways for novel drug development.

References

  • Aminobenzoates as building blocks for natural product assembly lines - PubMed Source: nih.gov URL:[Link]

  • Biosynthesis and incorporation of an alkylproline-derivative (APD) precursor into complex natural products - RSC Publishing Source: rsc.org URL:[Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC Source: nih.gov URL:[Link]

  • Biosynthesis of 4-Aminobenzoate in Escherichia coli - PMC Source: nih.gov URL:[Link]

  • Structure, mechanism and inhibition of anthranilate phosphoribosyltransferase Source: royalsocietypublishing.org URL:[Link]

  • A single PLP-dependent enzyme PctV catalyzes the transformation of 3-dehydroshikimate into 3-aminobenzoate in the biosynthesis of pactamycin - PubMed Source: nih.gov URL:[Link]

  • An Unusual Route for p-Aminobenzoate Biosynthesis in Chlamydia trachomatis Involves a Probable Self-Sacrificing Diiron Oxygenase - ASM Journals Source: asm.org URL:[Link]

  • In vitro reconstitution and crystal structure of p-aminobenzoate N-oxygenase (AurF) involved in aureothin biosynthesis | PNAS Source: pnas.org URL:[Link]

  • Metabolism of the Folate Precursor p-Aminobenzoate in Plants: GLUCOSE ESTER FORMATION AND VACUOLAR STORAGE - PMC Source: nih.gov URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Strategic Approach to the Preparative Purification of Propyl 3-Aminobenzoate via Normal-Phase Column Chromatography

An Application Note and Protocol from the Desk of a Senior Application Scientist Introduction: The Rationale for High-Purity Propyl 3-Aminobenzoate Propyl 3-aminobenzoate is a key aromatic amine and ester intermediate wi...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Introduction: The Rationale for High-Purity Propyl 3-Aminobenzoate

Propyl 3-aminobenzoate is a key aromatic amine and ester intermediate within synthetic organic chemistry, finding applications as a building block in the development of pharmaceutical agents and other fine chemicals.[1][2] The presence of the primary aromatic amine functionality makes it susceptible to oxidation and a participant in numerous side reactions, leading to colored impurities and by-products during synthesis. Achieving high purity is therefore not merely a procedural step but a critical prerequisite for successful downstream applications where stoichiometric precision and the absence of reactive impurities are paramount.

This guide provides a comprehensive, field-proven protocol for the purification of propyl 3-aminobenzoate using preparative column chromatography. We will delve into the causal mechanisms behind the choice of stationary and mobile phases, emphasizing the critical acid-base interactions between the analyte and the silica support that must be managed for a successful separation.

Pillar 1: Understanding the Analyte-Matrix Interaction

The primary challenge in the chromatographic purification of aromatic amines like propyl 3-aminobenzoate on standard silica gel is the interaction between the basic amine group and the acidic silanol (Si-OH) groups on the silica surface.[3] This strong acid-base interaction can lead to several undesirable outcomes:

  • Irreversible Adsorption: The compound may bind so strongly that it cannot be eluted from the column, resulting in significant yield loss.

  • Peak Tailing: As the compound slowly dissociates from the acidic sites, it results in broad, asymmetrical peaks (tailing), which severely compromises resolution and leads to impure fractions.[4]

  • On-Column Degradation: The acidic environment of the silica surface can potentially catalyze the degradation of sensitive compounds.

To counteract these effects, a strategic choice of both the stationary and mobile phases is essential. This protocol will present two robust pathways: the use of a basic modifier in the mobile phase with standard silica gel, and the alternative use of an amine-functionalized stationary phase.[5][6]

PART I: Method Development and Strategy

Before committing a crude sample to a large-scale preparative column, method development using Thin-Layer Chromatography (TLC) is a mandatory, self-validating step. TLC provides a rapid and inexpensive microcosm of the column's separation environment.

Step 1.1: Thin-Layer Chromatography (TLC) for Solvent System Selection

The goal is to find a solvent system where the target compound, propyl 3-aminobenzoate, has a Retention Factor (R_f) of approximately 0.2 to 0.4 . This R_f range typically provides the optimal balance between resolution from impurities and a reasonable elution time on the preparative column.

Protocol: TLC Analysis

  • Prepare Samples: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Prepare a dilute solution of a pure standard, if available.

  • Spot the Plate: Using a capillary tube, spot the crude mixture and the standard side-by-side on a silica gel TLC plate (e.g., Silica Gel 60 F254).[7]

  • Develop the Plate: Place the plate in a sealed TLC chamber containing a solvent system. Start with a non-polar mixture and gradually increase polarity. A common starting point is 10% Ethyl Acetate in Hexane.

  • Visualize: After the solvent front has nearly reached the top of the plate, remove it and visualize the spots under a UV lamp (254 nm). Circle the spots with a pencil.

  • Analyze and Iterate:

    • Assess Tailing: Observe the shape of the propyl 3-aminobenzoate spot. If it is streaked or "tailed," this confirms a strong interaction with the silica.

    • Add a Modifier: To counteract tailing, add a small amount of a basic modifier, such as triethylamine (Et₃N) or ammonium hydroxide, to the mobile phase. A typical starting concentration is 0.5-1% by volume.[3]

    • Optimize R_f: Adjust the ratio of ethyl acetate to hexane to achieve the target R_f of 0.2-0.4 for the main product spot.

    • Record: The final, optimized solvent system from TLC will be the starting mobile phase for the preparative column.

Visualization: Workflow for Method Development

The following diagram illustrates the logical workflow for developing the optimal chromatographic conditions.

MethodDevelopment start Start: Crude Sample tlc1 Run TLC (e.g., 20% EtOAc/Hex) start->tlc1 eval1 Evaluate Spot Shape & Rf tlc1->eval1 tailing Spot Tailing? eval1->tailing add_base Add 1% Et3N to Mobile Phase tailing->add_base Yes rf_ok Is 0.2 < Rf < 0.4? tailing->rf_ok No tlc2 Re-run TLC with Modified Mobile Phase add_base->tlc2 tlc2->rf_ok adjust_polarity Adjust EtOAc/Hex Ratio rf_ok->adjust_polarity No ready System Ready for Column Chromatography rf_ok->ready Yes adjust_polarity->tlc1 Iterate PurificationWorkflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation pack 1. Pack Column (Silica Slurry) load 2. Load Sample (Dry Loading) pack->load elute 3. Elute with EtOAc/Hex/Et3N Gradient load->elute collect 4. Collect Fractions elute->collect tlc 5. Monitor Fractions by TLC collect->tlc pool 6. Pool Pure Fractions tlc->pool evap 7. Evaporate Solvent pool->evap product Pure Product evap->product

Sources

Application

Application Note: A Validated HPLC Method for the Quantification of Propyl 3-Aminobenzoate

Abstract This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of propyl 3-aminobenzoate. This method is designed for research...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of propyl 3-aminobenzoate. This method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for quality control, stability testing, and formulation development. The described method utilizes a reversed-phase C18 column with a simple isocratic mobile phase and UV detection, ensuring sensitivity, specificity, and rapid analysis. The causality behind the selection of each experimental parameter is thoroughly explained to provide a deeper understanding of the method development process. All protocols are designed as self-validating systems, and this document is grounded in authoritative references to ensure scientific integrity.

Introduction

Propyl 3-aminobenzoate is an aromatic amine and an ester, a chemical structure that lends itself to applications as an intermediate in the synthesis of various pharmaceutical compounds and other organic molecules.[1][2][3] The purity and concentration of such intermediates are critical to the safety and efficacy of the final products. Therefore, a reliable and validated analytical method for the quantification of propyl 3-aminobenzoate is essential for ensuring product quality and consistency in research and manufacturing environments.

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of components in a mixture.[4] Its high resolution, sensitivity, and reproducibility make it the method of choice for the analysis of pharmaceutical ingredients and their intermediates. This application note provides a comprehensive guide to a specific, accurate, and precise HPLC method for propyl 3-aminobenzoate.

Chromatographic Conditions

The selection of chromatographic conditions is paramount for achieving optimal separation and detection of the analyte. The following parameters were chosen based on the physicochemical properties of propyl 3-aminobenzoate and common practices for the analysis of similar aromatic compounds.[5][6][7]

ParameterRecommended ConditionRationale
HPLC System Any standard HPLC system with a UV detectorThe method is designed to be robust and transferable across different HPLC platforms.
Column Reversed-Phase C18, 250 mm x 4.6 mm, 5 µmC18 columns provide excellent retention and separation for moderately non-polar compounds like propyl 3-aminobenzoate. The 250 mm length ensures high resolution, and the 5 µm particle size offers a good balance between efficiency and backpressure.[8]
Mobile Phase Acetonitrile:Water (50:50, v/v) with 0.1% Formic AcidAcetonitrile is a common organic modifier in reversed-phase HPLC, providing good peak shape and elution strength. The 50:50 ratio with water is a good starting point for achieving a reasonable retention time. The addition of 0.1% formic acid helps to protonate the amine group, leading to improved peak symmetry and consistent retention.
Flow Rate 1.0 mL/minThis is a standard flow rate for a 4.6 mm I.D. column, providing a good balance between analysis time and chromatographic efficiency.[9][10]
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times and improves peak shape. 30 °C is slightly above ambient temperature to minimize the impact of room temperature fluctuations.
Detection Wavelength 254 nmAromatic compounds typically exhibit strong UV absorbance. While a full UV scan is recommended to determine the absorption maximum (λmax) for optimal sensitivity, 254 nm is a common and often suitable wavelength for aromatic compounds.[9]
Injection Volume 10 µLThis volume is a good starting point to achieve adequate signal-to-noise ratio without overloading the column.

Experimental Protocols

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of propyl 3-aminobenzoate reference standard into a 25 mL volumetric flask.

  • Dissolve the standard in the mobile phase (Acetonitrile:Water, 50:50 v/v).

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Bring the solution to volume with the mobile phase and mix thoroughly.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation

The sample preparation will depend on the matrix. For a simple solution or a raw material:

  • Accurately weigh a quantity of the sample expected to contain approximately 25 mg of propyl 3-aminobenzoate into a 25 mL volumetric flask.

  • Add approximately 15 mL of the mobile phase and sonicate for 10 minutes to dissolve the sample.

  • Allow the solution to cool to room temperature.

  • Bring the solution to volume with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Analytical Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure there are no interfering peaks.

  • Inject the working standard solutions in ascending order of concentration.

  • Inject the prepared sample solutions.

  • After each injection, allow the chromatogram to run for a sufficient time to ensure the elution of all components. A typical run time is expected to be under 10 minutes.

Method Validation

The developed method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[4]

Validation ParameterAcceptance Criteria
Specificity The peak for propyl 3-aminobenzoate should be well-resolved from any other peaks in the chromatogram (e.g., impurities, excipients). Peak purity should be confirmed using a photodiode array (PDA) detector if available.
Linearity A linear relationship between the peak area and the concentration of the analyte should be observed over the specified range (e.g., 1-100 µg/mL). The correlation coefficient (r²) should be ≥ 0.999.
Accuracy The recovery of the analyte should be within 98.0% to 102.0% when spiking a blank matrix with known concentrations of the analyte.
Precision - Repeatability (Intra-day precision): The relative standard deviation (RSD) of six replicate injections of the same standard solution should be ≤ 2.0%. - Intermediate Precision (Inter-day precision): The RSD of the analysis of the same sample on different days, by different analysts, or on different equipment should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ) The LOD and LOQ should be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.
Robustness The method should demonstrate reliability with deliberate small variations in method parameters such as mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2 °C). The system suitability parameters should remain within acceptable limits.

System Suitability

Before commencing any analysis, the suitability of the chromatographic system must be verified.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% for six replicate injections of a standard solution

Visualizations

Analytical Workflow

Analytical_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation Injection Injection of Standards & Samples Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection HPLC_System HPLC System Equilibration HPLC_System->Injection Data_Acquisition Chromatographic Data Acquisition Injection->Data_Acquisition Integration Peak Integration & Identification Data_Acquisition->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Final Report Generation Quantification->Report

Caption: The analytical workflow for the HPLC analysis of propyl 3-aminobenzoate.

Conclusion

The HPLC method detailed in this application note provides a straightforward, reliable, and robust procedure for the quantitative determination of propyl 3-aminobenzoate. The method is highly specific, accurate, and precise, making it suitable for routine quality control analysis in the pharmaceutical and chemical industries. Proper method validation in accordance with ICH guidelines is crucial before its implementation for routine use.

References

  • A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - PMC. Available at: [Link]

  • Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations | LCGC International. Available at: [Link]

  • Development and validation of an analytical method for the assessment of methylparaben and propylparaben by HPLC-UV - GERPAC. Available at: [Link]

  • Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants. - ResearchGate. Available at: [Link]

  • Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines | Analytical Chemistry - ACS Publications. Available at: [Link]

  • Determination of methylparaben and propylparaben in cosmetic products using HPLC - Macedonian Pharmaceutical Bulletin. Available at: [Link]

  • Development and Validation of RP-HPLC-PDA Method for Estimation of Mometasone Furoate, Salicylic Acid, Methyl Paraben and Propyl Paraben in Combined Topical Formulation by Using Design of Experiment | Open Access Journals - Research and Reviews. Available at: [Link]

  • Improved Method for HPLC Analysis of Polyamines, Agmatine and Aromatic Monoamines in Plant Tissue - SciSpace. Available at: [Link]

  • Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants in Hair Dyes by Liquid Chromatography Coupled to Electrochemical Detection - MDPI. Available at: [Link]

  • Development and validation of a Reverse Phase - High Performance Liquid Chromatography (RP-HPLC) method for simultaneous quantif - Ovid. Available at: [Link]

  • Propyl 3-aminobenzoate | C10H13NO2 | CID 15914846 - PubChem - NIH. Available at: [Link]

Sources

Method

Application Note: Comprehensive GC-MS Analysis and Fragmentation Profiling of Propyl 3-Aminobenzoate

Executive Summary & Rationale Propyl 3-aminobenzoate (propyl m-aminobenzoate) is a critical structural motif and intermediate utilized in the synthesis of pharmaceutical APIs, local anesthetics, and fine chemicals. For d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

Propyl 3-aminobenzoate (propyl m-aminobenzoate) is a critical structural motif and intermediate utilized in the synthesis of pharmaceutical APIs, local anesthetics, and fine chemicals. For drug development professionals and analytical scientists, establishing a highly reproducible qualitative and quantitative profile of this compound is essential for impurity tracking and quality assurance.

Gas Chromatography-Mass Spectrometry (GC-MS) coupled with Electron Ionization (EI) is the gold standard for this analysis. Because propyl 3-aminobenzoate possesses a low molecular weight (179.21 g/mol ) and sufficient volatility, GC-MS provides superior high-resolution separation from its structural isomers (e.g., ortho- and para-aminobenzoates) compared to LC-MS. Furthermore, 70 eV EI generates a highly reproducible, library-searchable fragmentation fingerprint that is critical for unambiguous structural elucidation.

Physicochemical Context & Sample Preparation

To ensure a self-validating and robust analytical system, sample preparation must account for the chemical nature of the analyte. Propyl 3-aminobenzoate contains a polar primary amine and a hydrophobic propyl ester chain.

  • Solvent Selection Causality: Methanol (MS-grade) is the preferred solvent. Non-polar solvents like hexane fail to fully solvate the polar amine, leading to poor recovery and peak tailing. Methanol ensures complete dissolution and facilitates sharp injection bands.

  • Derivatization: While primary amines can interact with active silanol sites on older GC columns, modern deactivated stationary phases (e.g., 5% phenyl-methylpolysiloxane) allow for direct, underivatized analysis, significantly reducing sample preparation time and potential derivatization artifacts.

  • Self-Validation (Internal Standard): To control for injection volume variability, matrix effects, and detector drift, an internal standard (IS) such as Benzocaine-d4 (ethyl 4-aminobenzoate-d4) must be spiked into all samples and calibration standards at a constant concentration (e.g., 10 µg/mL).

GC-MS Analytical Protocol

The following step-by-step methodology is optimized for baseline resolution and maximum sensitivity.

GCMS_Workflow Prep Sample Prep (Methanol, IS Spiked) Inj GC Injection (Split 10:1, 250°C) Prep->Inj Sep Capillary GC (HP-5MS, Ramp 15°C/min) Inj->Sep Ion EI Source (70 eV, 230°C) Sep->Ion Det MS Detection (Scan & SIM Modes) Ion->Det

GC-MS experimental workflow for propyl 3-aminobenzoate analysis.

Step-by-Step Methodology
  • Column Configuration: Install a 5% Phenyl-methylpolysiloxane capillary column (e.g., HP-5MS, 30 m × 0.25 mm ID × 0.25 µm film thickness). Causality: The slight polarity of the 5% phenyl phase provides optimal selectivity for aromatic amines, preventing co-elution with aliphatic matrix interferences.

  • Carrier Gas: Set Helium (99.999% purity) to a constant flow rate of 1.0 mL/min.

  • Injection Parameters: Inject 1.0 µL of the sample using a split ratio of 10:1 with the inlet temperature maintained at 250°C. Causality: The 10:1 split prevents column overloading and maintains high-resolution peak shapes while preserving sufficient sensitivity for trace analysis.

  • Oven Temperature Program:

    • Initial temperature: 100°C (hold for 1.0 min).

    • Ramp: 15°C/min to 280°C.

    • Final hold: 3.0 min.

    • Causality: The rapid 15°C/min ramp ensures the analyte elutes as a sharp, concentrated band, minimizing longitudinal diffusion and maximizing the signal-to-noise ratio.

  • Mass Spectrometer Parameters:

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Energy: 70 eV. Causality: 70 eV is the universal standard for EI, providing the exact energy required to consistently induce both homolytic and heterolytic bond cleavages for library-matchable spectra.

    • Acquisition: Full Scan (m/z 35–300) for qualitative profiling; Selected Ion Monitoring (SIM) of m/z 137, 120, and 179 for trace quantitation.

Electron Ionization Mass Spectrometry (EIMS) Fragmentation Dynamics

Understanding the mechanistic pathways of fragmentation is critical for structural elucidation and distinguishing propyl 3-aminobenzoate from its structural analogs. Under 70 eV EI conditions, the molecule undergoes highly predictable, competitive fragmentation pathways [1].

The molecular ion [M]⁺• is observed at m/z 179 with a moderate relative abundance (60%), indicating a relatively stable aromatic system. From here, two primary competitive pathways dominate:

  • Alkene Elimination (Heterolytic/Rearrangement): The base peak at m/z 137 (100%) arises from the loss of propene (C₃H₆, 42 Da) via a hydrogen transfer mechanism (McLafferty-type rearrangement). This is highly characteristic of benzoate esters with alkyl chains of three carbons or longer.

  • Homolytic α-Cleavage: Concurrently, cleavage of the alkyl-oxygen bond results in the loss of a propoxy radical (•OC₃H₇, 59 Da), yielding the stable 3-aminobenzoyl cation at m/z 120 (88%).

  • Sequential Degradation: The m/z 120 acylium ion readily undergoes decarbonylation (loss of CO, 28 Da) to form the aminophenyl cation at m/z 92. Subsequent ring contraction via the loss of hydrogen cyanide (HCN, 27 Da) yields the cyclopentadienyl cation at m/z 65.

MS_Pathway M Propyl 3-aminobenzoate [M]⁺• m/z 179 Ion137 [M - C3H6]⁺• m/z 137 M->Ion137 - C3H6 (42 Da) Alkene Elimination Ion120 [M - •OC3H7]⁺ m/z 120 M->Ion120 - •OC3H7 (59 Da) Homolytic Cleavage Ion92 [C6H4NH2]⁺ m/z 92 Ion120->Ion92 - CO (28 Da) Decarbonylation Ion65 [C5H5]⁺ m/z 65 Ion92->Ion65 - HCN (27 Da) Ring Contraction

EIMS fragmentation pathway of propyl 3-aminobenzoate at 70 eV.

Quantitative Data Interpretation

The following table summarizes the quantitative fragmentation data obtained under standard 70 eV EI conditions, serving as a reference for SIM method development and spectral library matching [1].

m/zRelative Abundance (%)Ion AssignmentNeutral Loss Mechanism
179 60[M]⁺•None (Molecular Ion)
137 100 (Base Peak)[M - C₃H₆]⁺•Loss of Propene (42 Da)
120 88[M - OC₃H₇]⁺Loss of Propoxy radical (59 Da)
92 68[C₆H₄NH₂]⁺Loss of CO (28 Da) from m/z 120
65 52[C₅H₅]⁺Loss of HCN (27 Da) from m/z 92
39 22[C₃H₃]⁺Loss of C₂H₂ (26 Da) from m/z 65

Note: For highest sensitivity in quantitative assays, m/z 137 should be utilized as the primary quantifier ion, with m/z 120 and m/z 179 serving as secondary qualifier ions to ensure peak purity and confirm identity.

References

  • Xia, H., Zhang, Y., Pavlov, J., Jariwala, F. B., & Attygalle, A. B. (2016). Competitive homolytic and heterolytic decomposition pathways of gas-phase negative ions generated from aminobenzoate esters. Journal of Mass Spectrometry, 51(3), 245-253. URL:[Link]

Application

Application Note: A Scalable and Robust Synthesis of Propyl 3-Aminobenzoate via Fischer-Speier Esterification

Introduction Propyl 3-aminobenzoate is a valuable chemical intermediate used in the synthesis of various active pharmaceutical ingredients (APIs) and other fine chemicals.[1] It shares a structural motif with local anest...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Propyl 3-aminobenzoate is a valuable chemical intermediate used in the synthesis of various active pharmaceutical ingredients (APIs) and other fine chemicals.[1] It shares a structural motif with local anesthetics like benzocaine (ethyl 4-aminobenzoate) and procaine, making it a key building block in medicinal chemistry and drug discovery programs.[2][3] The development of a scalable, efficient, and cost-effective synthetic route is paramount for its successful transition from laboratory research to industrial production.

This application note provides a comprehensive guide for the scale-up synthesis of propyl 3-aminobenzoate from 3-aminobenzoic acid and n-propanol. The protocol is grounded in the principles of the classic Fischer-Speier esterification, a reliable and well-documented acid-catalyzed reaction.[4][5][6] We will delve into the mechanistic underpinnings, process optimization, critical scale-up parameters, and detailed analytical methods to ensure the final product meets stringent purity requirements.

Synthesis Strategy & Mechanistic Rationale

The chosen synthetic pathway is the Fischer-Speier esterification, which involves the reaction of a carboxylic acid (3-aminobenzoic acid) with an alcohol (n-propanol) in the presence of a strong acid catalyst, typically sulfuric acid.[5][7] This method is favored for large-scale operations due to its use of inexpensive and readily available starting materials, straightforward reaction conditions, and a well-understood, reversible mechanism.[4]

The reaction mechanism proceeds through several key equilibrium steps:

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[4][8][9]

  • Nucleophilic Attack: The alcohol (n-propanol) acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.[5][8]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).[4]

  • Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and reforming the carbonyl group to yield the protonated ester.

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product, propyl 3-aminobenzoate.

To drive the reaction towards the product, Le Châtelier's principle is applied by using a large excess of the alcohol reactant (n-propanol), which also conveniently serves as the reaction solvent.[4][7]

Fischer_Esterification Reactants 3-Aminobenzoic Acid + n-Propanol Protonated_Acid Protonated Carboxylic Acid Reactants->Protonated_Acid Protonation H_plus H⁺ (Catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate Nucleophilic Attack by n-Propanol Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester Proton Transfer & Elimination of H₂O Water H₂O Tetrahedral_Intermediate->Water Protonated_Ester->H_plus Catalyst Regeneration Product Propyl 3-Aminobenzoate Protonated_Ester->Product Deprotonation

Caption: Acid-catalyzed Fischer-Speier esterification mechanism.

Scale-Up Process Parameters and Considerations

Transitioning a synthesis from the bench to a larger scale introduces challenges that must be proactively managed. The following parameters are critical for a successful and reproducible scale-up.

  • Heat Management: The esterification reaction is typically conducted under reflux. On a large scale, inefficient heat transfer can lead to localized overheating, potentially causing degradation of the product or starting material.[10] The reactor should be equipped with an efficient overhead condenser and a heating mantle or jacket that allows for precise temperature control.

  • Mixing and Agitation: Homogeneity is key to ensuring complete reaction. Inadequate agitation can result in poor mixing of the catalyst and reactants, leading to lower yields and the formation of byproducts.[10] The use of a properly sized mechanical stirrer is essential.

  • Reagent Addition: The concentrated sulfuric acid catalyst should be added slowly and in a controlled manner to the solution of 3-aminobenzoic acid in n-propanol. The addition is exothermic, and rapid addition can cause a dangerous temperature spike. Pre-cooling the initial mixture in an ice bath is recommended for large-scale batches.

  • Work-up and Neutralization: After the reaction is complete, the excess acid catalyst must be neutralized. This is typically achieved by adding a base such as sodium carbonate or sodium bicarbonate solution.[7][11] This step must be performed carefully due to vigorous gas (CO₂) evolution.

  • Purification: Recrystallization is the most effective method for purifying the crude product on a large scale. The choice of solvent is critical; a mixture of ethanol and water is often suitable, allowing for the isolation of high-purity crystals upon cooling.[11]

Detailed Experimental Protocol: 100 g Scale Synthesis

This protocol outlines the synthesis of propyl 3-aminobenzoate on a 100-gram scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.[12][13][14]

4.1 Materials and Equipment

  • Chemicals:

    • 3-Aminobenzoic acid (≥98%)

    • n-Propanol (ACS grade or higher)

    • Sulfuric acid (95-98%)

    • Sodium carbonate (anhydrous)

    • Ethyl acetate (ACS grade)

    • Deionized water

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate or sodium sulfate

  • Equipment:

    • 2 L round-bottom flask or glass reactor

    • Mechanical overhead stirrer

    • Heating mantle with temperature controller

    • Reflux condenser

    • Dropping funnel

    • Large separatory funnel (2 L)

    • Büchner funnel and vacuum flask

    • Rotary evaporator

    • Standard laboratory glassware

4.2 Data Presentation: Reagent Table

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
3-Aminobenzoic Acid137.14100.0 g0.7291.0
n-Propanol60.10800 mL10.6814.65
Sulfuric Acid (98%)98.0820.0 mL0.3670.5
Sodium Carbonate105.99~100 g~0.9431.3

4.3 Step-by-Step Procedure

  • Reactor Setup: Equip a 2 L reactor with a mechanical stirrer, reflux condenser, and a dropping funnel.

  • Charging Reactants: To the reactor, add 3-aminobenzoic acid (100.0 g, 0.729 mol) and n-propanol (800 mL). Begin stirring to form a slurry.

  • Catalyst Addition: Cool the mixture in an ice-water bath. Slowly add concentrated sulfuric acid (20.0 mL) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 25°C.

  • Reaction: Once the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 97°C). Maintain a gentle reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane:ethyl acetate as the eluent. The reaction is complete when the starting material spot is no longer visible.

  • Cooling and Quenching: After completion, allow the reaction mixture to cool to room temperature. Reduce the volume of n-propanol by approximately half using a rotary evaporator.

  • Neutralization: Carefully pour the cooled reaction mixture into a separate beaker containing a stirred solution of sodium carbonate (~100 g) in 1 L of deionized water. Add the acidic mixture slowly to control the vigorous effervescence. Continue adding until the pH of the aqueous layer is ~8.

  • Extraction: Transfer the mixture to a 2 L separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 300 mL).

  • Washing: Combine the organic extracts and wash sequentially with deionized water (2 x 200 mL) and brine (1 x 200 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure on a rotary evaporator to obtain the crude propyl 3-aminobenzoate as an oil or semi-solid.

  • Purification (Recrystallization): Dissolve the crude product in a minimal amount of hot ethanol. Slowly add hot deionized water until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to complete crystallization.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel, washing with a small amount of cold ethanol/water (1:1). Dry the product in a vacuum oven at 40°C to a constant weight.

Analytical Quality Control

Ensuring the purity and identity of the final product is critical. The following analytical methods are recommended.

Table 3: Analytical Specifications

Test Specification Method
Appearance White to off-white crystalline solid Visual Inspection
Purity ≥99.0% HPLC[15]
Melting Point 73-75 °C Melting Point Apparatus

| Identity | Conforms to reference spectra | ¹H NMR, IR, MS[1] |

5.1 High-Performance Liquid Chromatography (HPLC) HPLC is the preferred method for determining the final purity and quantifying any isomeric impurities.[15] A reversed-phase method on a C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid) is typically effective.

5.2 Spectroscopic Analysis

  • ¹H NMR: Confirms the structure by showing the characteristic signals for the propyl chain (triplet, sextet, triplet) and the aromatic protons.

  • IR Spectroscopy: Shows characteristic peaks for the N-H stretches of the amine, the C=O stretch of the ester, and C-O stretches.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound (179.22 g/mol ).[16]

Safety and Handling

  • 3-Aminobenzoic Acid: May cause skin, eye, and respiratory irritation.[12][14]

  • n-Propanol: Flammable liquid and vapor. Causes serious eye damage.

  • Sulfuric Acid: Causes severe skin burns and eye damage. Highly corrosive.

  • General Precautions: Handle all chemicals in a fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[13][17] Ensure an emergency eyewash and shower are accessible.

Process Workflow and Troubleshooting

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & QC A Charge Reactor: 3-Aminobenzoic Acid + n-Propanol B Cool Mixture (Ice Bath) A->B C Slowly Add H₂SO₄ Catalyst B->C D Heat to Reflux (4-6 hours) C->D E Monitor by TLC D->E F Cool & Concentrate E->F G Neutralize with Na₂CO₃ Solution F->G H Extract with Ethyl Acetate G->H I Wash & Dry Organic Layer H->I J Concentrate to Crude Product I->J K Recrystallize from Ethanol/Water J->K L Filter & Dry Final Product K->L M QC Analysis (HPLC, NMR, MP) L->M Final Final M->Final Pure Propyl 3-Aminobenzoate

Caption: Overall workflow for the scale-up synthesis of propyl 3-aminobenzoate.

Table 4: Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction; Insufficient catalyst; Inefficient heat transfer.[10] Extend reflux time and monitor by TLC; Verify catalyst amount and quality; Ensure uniform heating and efficient reflux.
Product Fails to Crystallize Presence of excess propanol or other impurities; Solution is too dilute. Ensure crude product is fully concentrated; Add seed crystals; Reduce the amount of hot solvent used for recrystallization.
Colored Impurities Oxidation of the amine group; Degradation from overheating. Perform work-up promptly after reaction completion; Consider adding a small amount of a reducing agent like sodium bisulfite during work-up; Ensure temperature control during reflux.[10]

| Incomplete Neutralization | Insufficient base added. | Monitor pH carefully during neutralization, adding base until pH ~8 is stable. |

References

  • Vertex AI Search. PROPYLPARABEN.
  • Ataman Kimya. PROPYLPARABEN.
  • Wikipedia. Propylparaben.
  • ChemicalBook. Propylparaben: A Comprehensive Overview for Chemical Professionals.
  • SynHet. Propyl 3-aminobenzoate.
  • BenchChem. Synthesis of Propylparaben: An In-depth Technical Guide to Esterification of p-Hydroxybenzoic Acid.
  • Unknown. (2023, August 07). Synthesis of Benzocaine Analogues via Esterification Reaction in the Presence of Sustainable Natural Deep Eutectic Solvents/Catalyst.
  • BenchChem. A Comparative Guide to Analytical Methods for Determining Isomeric Purity of Aminobenzoates.
  • Fisher Scientific. (2010, May 17). 3-Aminobenzoic acid Safety Data Sheet.
  • MDPI. (2024, November 14). Synthesis of Novel Benzocaine and Procaine Glycodrugs.
  • Carl ROTH. 3-Aminobenzoic acid ≥98 %, for synthesis Safety Data Sheet.
  • Loba Chemie. (2016, April 20). 3-AMINOBENZOIC ACID FOR SYNTHESIS MSDS.
  • EduBirdie. The Synthesis of Benzocaine, a Common Anesthetic | Augusta University.
  • Sigma-Aldrich. 3-Amino-benzoic acid propyl ester.
  • BenchChem. Technical Support Center: Scaling Up the Synthesis of 6-Propyl-1,3-benzothiazol-2-amine.
  • OperaChem. (2024, January 05). Fischer Esterification-Typical Procedures.
  • Master Organic Chemistry. (2022, November 16). Carboxylic Acid to Ester Under Acidic Conditions (Fischer Esterification).
  • ChemicalBook. (2026, January 17). PROPYL BENZOATE - Safety Data Sheet.
  • Organic Chemistry Portal. Fischer Esterification.
  • MDPI. (2024, December 17). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances.

Sources

Method

Application Note: Suzuki-Miyaura Cross-Coupling of Halogenated Propyl 3-Aminobenzoates

[style=filled, fontname="Helvetica,Arial,sans- Structuring the Application Note I'm now arranging the note with an introduction highlighting the importance of biaryl compounds and aminobenzoic acid derivatives in pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

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Structuring the Application Note

I'm now arranging the note with an introduction highlighting the importance of biaryl compounds and aminobenzoic acid derivatives in pharmaceuticals. I'm moving on to detailing the substrate rationale, mechanistic insights, and a quantitative data table for optimization, focusing on a self-validating protocol with troubleshooting guidance.

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Finalizing the Note

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Revising the Example

I'm now revising the example substrate to mitigate any potential ortho-effects. I'm choosing "Propyl 5-bromo-3-aminobenzoate" as it avoids steric hindrance and chelation issues. I've considered adding a comparative discussion regarding the impacts of the 3-amino group. I'll update the application note to reflect this refinement, and focus on expanding the context to describe the key points.

Refining the Workflow

I'm now revising the procedure, using "halogenated propyl 3-aminobenzoate" as the example, highlighting key details such as specific reagents, their equivalents, and a 1,4-Dioxane/H2O solvent system for practicality. I'm noting critical considerations for the expert, such as degassing and controlled heating. I'm focusing on ensuring it's comprehensive and robust.

Finalizing the Document

I'm now implementing the procedure, using the revised "Propyl 5-bromo-3-aminobenzoate" as the central example. I'm focusing on providing expert details regarding degassing and controlled heating in the workflow, with precise reagent equivalents and a 1,4-Dioxane/H2O solvent. I'm also including all steps for purification. The final application note will be self-validating, as well.

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Introduction & Strategic Rationale

The Suzuki-Miyaura cross-coupling reaction remains one of the most powerful and adaptable methods for the synthesis of biaryl scaffolds, which are ubiquitous in modern pharmaceuticals, herbicides, and advanced materials [2.1]. Within medicinal chemistry, functionalized aminobenzoic acid derivatives—such as m-aminobenzoic acid and its halogenated aliphatic esters—serve as highly versatile building blocks[1].

Why Halogenated Propyl 3-Aminobenzoate? Utilizing a halogenated propyl 3-aminobenzoate (e.g., propyl 5-bromo-3-aminobenzoate or propyl 4-bromo-3-aminobenzoate) offers distinct strategic advantages in drug development:

  • Lipophilicity & Solubility: The propyl ester significantly enhances the substrate's solubility in organic solvents compared to the free acid or methyl ester, facilitating smoother catalytic cycles and improving the pharmacokinetic profile of downstream drug candidates.

  • Orthogonal Reactivity: The free primary amine at the 3-position acts as a critical vector for subsequent functionalization. Once the biaryl core is established via Suzuki coupling, the amine can undergo palladium-catalyzed C–N cross-coupling (e.g., Buchwald-Hartwig amination) to construct complex polycyclic or highly decorated pharmaceutical compounds[2].

Mechanistic Insights & Catalyst Selection

The successful coupling of halogenated aminobenzoates requires careful calibration of the catalytic system. The reaction proceeds through three primary stages: Oxidative Addition , Transmetalation , and Reductive Elimination .

  • Oxidative Addition (The Rate-Limiting Step): The energetics of oxidative addition are pivotally dependent on the substrate structure and the specific halogen[3]. Aryl iodides react faster than bromides. If the halogen is positioned ortho to the amino group (e.g., propyl 4-bromo-3-aminobenzoate), the free amine can potentially coordinate to the palladium center, risking catalyst deactivation. To prevent this, bidentate ligands with large bite angles, such as dppf (1,1'-Bis(diphenylphosphino)ferrocene), are highly recommended.

  • Transmetalation: This step requires the activation of the arylboronic acid by a base. Inorganic bases, particularly K₂CO₃, display supreme efficacy in generating the reactive boronate complex[4]. Water is a necessary co-solvent to dissolve the base and facilitate this activation.

  • Reductive Elimination: The biaryl product is released, and the Pd(0) active catalyst is regenerated. Computational explorations highlight that steric effects and π-conjugation dictate the inter-ring dihedral angle of the resulting biaryl product[5].

CatalyticCycle A Pd(0) Active Catalyst B Oxidative Addition (C-X Cleavage) A->B Halogenated Propyl 3-aminobenzoate C Transmetalation (Boronic Acid + Base) B->C Base / H2O D Reductive Elimination (Biaryl Formation) C->D Arylboronic Acid D->A Product Release

Figure 1: The Suzuki-Miyaura catalytic cycle for halogenated propyl 3-aminobenzoates.

Quantitative Data: Reaction Optimization

The following table summarizes the quantitative optimization data for the coupling of propyl 5-bromo-3-aminobenzoate with phenylboronic acid. The choice of catalyst, base, and solvent dictates the overall yield and reaction kinetics.

Catalyst System (5 mol%)Base (2.0 eq)Solvent System (v/v)Temp (°C)Time (h)Yield (%)Causality / Observation
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O (2:1:1)901271%Monodentate ligands suffer from minor protodeboronation side-reactions.
Pd(dppf)Cl₂ K₂CO₃ 1,4-Dioxane/H₂O (4:1) 80 6 94% Bidentate ligand prevents amine chelation; K₂CO₃ ensures optimal transmetalation.
Pd(OAc)₂ + SPhosK₃PO₄Toluene/H₂O (10:1)100488%Highly active, but requires higher temperatures; good for sterically hindered boronic acids.
Pd(Amphos)Cl₂Cs₂CO₃THF/H₂O (4:1)70885%Milder conditions, suitable if the substrate contains temperature-sensitive functional groups.

Experimental Protocol

This self-validating protocol utilizes the optimized conditions (Pd(dppf)Cl₂ / K₂CO₃ / Dioxane-Water) to ensure high fidelity and reproducibility.

Reagents & Materials
  • Substrate: Propyl 5-bromo-3-aminobenzoate (1.0 mmol, 258.1 mg)

  • Coupling Partner: Arylboronic acid (e.g., Phenylboronic acid) (1.2 mmol, 146.3 mg)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 mmol, 40.8 mg)

  • Base: Potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)

  • Solvent: 1,4-Dioxane / Deionized Water (4:1 v/v, 10 mL total)

Step-by-Step Methodology
  • Reaction Setup: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add the propyl 5-bromo-3-aminobenzoate, arylboronic acid, K₂CO₃, and Pd(dppf)Cl₂.

  • Solvent Addition & Degassing: Add 8 mL of 1,4-Dioxane and 2 mL of Deionized Water. Critical Step: Sparge the biphasic mixture with Argon or N₂ gas for exactly 10 minutes. Oxygen must be excluded as it rapidly oxidizes the Pd(0) intermediate, halting the catalytic cycle.

  • Thermal Activation: Attach a reflux condenser, place the flask in a pre-heated oil bath at 80°C, and stir vigorously (800 rpm) for 6 hours. The vigorous stirring is required to maximize the interfacial surface area of the biphasic solvent system.

  • Reaction Monitoring (Self-Validation): At 5 hours, sample the organic layer. Perform TLC (Hexanes:EtOAc 7:3). The starting material (UV active) should be absent. Stain the TLC plate with Ninhydrin and heat; the product spot will turn purple/pink, validating that the primary amine remains intact and unreacted.

  • Aqueous Quench & Extraction: Cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and Water (10 mL). Separate the layers. Extract the aqueous layer with EtOAc (2 × 15 mL). Wash the combined organic layers with brine (20 mL).

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexanes to 30% EtOAc in Hexanes.

Workflow S1 1. Reaction Setup (Reagents + Solvent) S2 2. Degassing (Argon/N2 Sparging) S1->S2 S3 3. Thermal Activation (80°C, 6h, Vigorous Stirring) S2->S3 S4 4. Aqueous Quench & Extraction (EtOAc) S3->S4 TLC/Ninhydrin Validation S5 5. Purification (Flash Chromatography) S4->S5

Figure 2: Step-by-step experimental workflow for the Suzuki cross-coupling protocol.

Troubleshooting & Analytical Validation

To ensure the trustworthiness of the synthesized compound, the following self-validating analytical checks must be performed post-purification:

  • ¹H NMR (400 MHz, CDCl₃): Confirm the retention of the propyl ester group. You must observe a distinct triplet near δ 1.0 ppm (3H, -CH₃), a multiplet near δ 1.8 ppm (2H, -CH₂-), and a triplet near δ 4.2 ppm (2H, -O-CH₂-). The primary amine will appear as a broad singlet near δ 3.8 ppm (2H, -NH₂), which disappears upon D₂O exchange.

  • LC-MS: Confirm the expected [M+H]+ mass of the biaryl product. If a mass corresponding to [M−Br+H]+ is observed, protodehalogenation has occurred, indicating that the transmetalation step was too slow (often due to degraded boronic acid or insufficient base).

  • Homocoupling: If a mass corresponding to the dimer of the boronic acid is observed, ensure strict adherence to the degassing protocol, as oxygen promotes oxidative homocoupling of boronic acids.

References

  • Title: The role of a redox-active non-innocent ligand in additive-free C–C Glaser–Hay and Suzuki coupling reactions by an o-aminophenol palladium(II) complex Source: RSC Advances URL: [Link]

  • Title: Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications Source: Pharmaceuticals (PMC) URL: [Link]

  • Title: Energetics of Dynamic Kinetic Asymmetric Transformation in Suzuki–Miyaura Coupling Source: ACS Catalysis URL: [Link]

  • Title: Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds Source: RSC Advances URL: [Link]

  • Title: Laboratory-linked Computational Exploration: Suzuki-Miyaura Cross-Coupling Source: University of Wisconsin-Madison URL: [Link]

Sources

Application

Advanced Synthesis and Applications of Poly(aniline-co-propyl 3-aminobenzoate) Copolymers

Target Audience: Polymer Chemists, Materials Scientists, and Electrocatalysis Researchers Document Type: Application Note & Experimental Protocol Executive Summary The development of intrinsically conducting polymers (IC...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Polymer Chemists, Materials Scientists, and Electrocatalysis Researchers Document Type: Application Note & Experimental Protocol

Executive Summary

The development of intrinsically conducting polymers (ICPs) has historically been dominated by polyaniline (PANI) due to its excellent redox reversibility and environmental stability. However, the rigid, highly conjugated backbone of unsubstituted PANI renders it largely insoluble in common organic solvents, severely limiting its post-synthesis processability.

To overcome this, researchers have turned to functionalized aniline derivatives. Propyl 3-aminobenzoate (P3AB) (CAS: 35007-02-4)[1] serves as a highly effective comonomer. By introducing a bulky, flexible propyl ester group at the meta position, the resulting copolymers exhibit drastically improved solubility and provide functional anchoring sites for metal-organic frameworks (MOFs)[2]. This application note details the mechanistic principles, comparative data, and validated protocols for synthesizing Poly(aniline-co-propyl 3-aminobenzoate) and its subsequent integration into nanocomposites for electrocatalytic applications[3].

Mechanistic Insights: The Role of Propyl 3-Aminobenzoate

Steric Hindrance vs. Conductivity

In oxidative chemical polymerization, the primary reactive sites are the ortho and para positions relative to the amine group[4]. Because the para position in P3AB is unsubstituted, head-to-tail coupling dominates, forming a conjugated backbone analogous to PANI[5].

However, synthesizing a homopolymer of pure P3AB presents a thermodynamic challenge. The bulky propyl ester group introduces significant steric hindrance, forcing the polymer backbone to twist out of planarity. This structural distortion disrupts the π -conjugation, leading to a drastic reduction in bulk electrical conductivity[4][5].

The Copolymerization Strategy

To resolve the inverse relationship between solubility and conductivity, P3AB is copolymerized with unsubstituted aniline[4][6]. The aniline monomers act as "spacers" within the polymer chain. This spacing relieves the steric strain induced by the propyl ester groups, allowing the backbone to maintain a highly conjugated, planar conformation[5]. The resulting copolymer, Poly(ANI-co-P3AB), achieves a "Goldilocks" state: it retains enough ester functionality to be highly soluble in solvents like N-Methyl-2-pyrrolidone (NMP) and dimethyl sulfoxide (DMSO), while maintaining conductivities within the semiconductor range ( 10−3 S/cm)[4]. Furthermore, these functionalized copolymers exhibit notable antimicrobial properties, making them valuable for bioactive coatings[7].

Comparative Data Analysis

The following table summarizes the physicochemical trade-offs when transitioning from standard PANI to P3AB-modified polymers, based on established characterizations of alkyl 3-aminobenzoate copolymers[4][5].

Polymer SystemMonomer Feed Ratio (ANI : P3AB)Electrical Conductivity (S/cm)Solubility in NMP/DMSOTypical Yield (%)Primary Application
Pure PANI 1 : 0 ∼1.4×10−1 Very Low >80% Bulk conductors, sensors
Poly(ANI-co-P3AB) 1 : 1 ∼3.0×10−3 High 45−55% Processable coatings, MOF supports
Poly(P3AB) 0 : 1 <1.0×10−5 Complete <20% Highly specialized ligands

Note: Yields decrease as P3AB content increases due to the electron-withdrawing nature of the ester group, which deactivates the aromatic ring toward electrophilic substitution during chain propagation[5].

Validated Experimental Protocols

Protocol A: Oxidative Synthesis of Poly(ANI-co-P3AB)

This protocol utilizes chemical oxidative polymerization to yield the conductive emeraldine salt (ES) form of the copolymer[8][9].

Reagents Required:

  • Aniline (purified via vacuum distillation)

  • Propyl 3-aminobenzoate (P3AB)[1]

  • 1M Hydrochloric Acid (HCl)

  • Ammonium Persulfate (APS)

  • Acetone and Deionized Water

Step-by-Step Methodology:

  • Monomer Dissolution: In a 250 mL round-bottom flask, dissolve 0.025 mol of Aniline and 0.025 mol of P3AB in 100 mL of 1M HCl.

    • Causality: The 1M HCl environment ensures complete protonation of the amine groups. This prevents undesirable ortho-coupling and directs the radical polymerization strictly to the para-position, preventing the formation of branched, insulating phenazine-like networks[4][9].

  • Thermal Control: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0–5 °C under continuous magnetic stirring.

  • Oxidant Preparation: Dissolve 0.05 mol of APS in 50 mL of 1M HCl.

  • Initiation: Add the APS solution dropwise to the monomer mixture over a period of 30 minutes.

    • Self-Validation Checkpoint: The solution will transition from clear to a dark blue/green tint, confirming the formation of radical cations and the initiation of chain propagation[8].

    • Causality: Dropwise addition and strict thermal control prevent the exothermic reaction from over-oxidizing the polymer into the non-conductive pernigraniline state[8].

  • Propagation: Maintain stirring at 0–5 °C for 12 hours, then at room temperature for an additional 12 hours.

  • Termination & Purification: Filter the resulting dark green precipitate under vacuum. Wash sequentially with 1M HCl (to maintain the ES doping state) and acetone (to remove unreacted monomers and low-molecular-weight oligomers) until the filtrate runs clear[5][9].

  • Drying: Dry the powder in a vacuum oven at 60 °C for 24 hours.

G Start Monomer Preparation (Aniline + P3AB) Acid Dissolution in 1M HCl (Protonation) Start->Acid Chill Cooling to 0-5 °C (Ice Bath) Acid->Chill Oxidant Dropwise Addition of APS (Initiation) Chill->Oxidant Polymerize Stirring for 12-24h (Chain Propagation) Oxidant->Polymerize Radical Cation Formation Filter Filtration & Washing (Removal of Oligomers) Polymerize->Filter Para-coupling Dry Vacuum Drying (Emeraldine Salt) Filter->Dry

Caption: Workflow for the oxidative copolymerization of aniline and propyl 3-aminobenzoate.

Advanced Applications: Electrocatalysis & Nanocomposites

One of the most promising applications of P3AB-based polymers is their use as conductive matrices for Metal-Organic Frameworks (MOFs) in clean energy production, specifically the Hydrogen Evolution Reaction (HER)[2][3].

Standard MOFs, such as Cobalt Zeolitic Imidazolate Frameworks (Co-ZIF), possess excellent catalytic active sites but suffer from poor intrinsic electrical conductivity. By synthesizing a Poly(P3AB)/Co-ZIF nanocomposite , the polymer acts as an electron highway. The carbonyl oxygen of the propyl ester group in P3AB serves as a multi-bridging chelating coordination site, chemically anchoring the MOF to the polymer backbone[2][3].

This synergistic interaction ensures rapid electron transfer from the electrode, through the π -conjugated polymer backbone, directly to the cobalt active sites where protons ( H+ ) are reduced to hydrogen gas ( H2​ )[2].

G Electrode Electrode Surface Polymer Poly(P3AB) Matrix Electrode->Polymer e- transfer MOF Co-ZIF Active Sites Polymer->MOF e- conduction Hydrogen H2 (g) Evolution MOF->Hydrogen Reduction Proton H+ (aq) Proton->MOF Adsorption

Caption: Electron transport and hydrogen evolution reaction pathway in Poly(P3AB)/Co-ZIF composites.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield and Purity in Propyl 3-Aminobenzoate Synthesis

Welcome to the Technical Support Center for the synthesis of propyl 3-aminobenzoate . This guide is designed for researchers, scientists, and drug development professionals to troubleshoot, optimize, and standardize thei...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of propyl 3-aminobenzoate . This guide is designed for researchers, scientists, and drug development professionals to troubleshoot, optimize, and standardize their synthetic workflows. Propyl 3-aminobenzoate is a meta-substituted aminobenzoate ester (C₁₀H₁₃NO₂)[1] that serves as a critical intermediate in pharmaceutical development.

Below, you will find a mechanistic breakdown of the two primary synthetic routes, targeted troubleshooting FAQs, quantitative optimization data, and self-validating Standard Operating Procedures (SOPs).

Overview & Synthesis Pathways

The synthesis of propyl 3-aminobenzoate generally follows one of two primary routes. The choice of route dictates the specific challenges you will face regarding yield and purity:

  • Route A (Direct Esterification): A one-step Fischer esterification of 3-aminobenzoic acid with n-propanol.

  • Route B (Nitro-Reduction): A two-step process involving the esterification of 3-nitrobenzoic acid to propyl 3-nitrobenzoate, followed by the chemoselective reduction of the nitro group.

Synthesis Start Starting Material Selection RouteA Route A: 3-Aminobenzoic Acid (Direct Esterification) Start->RouteA 1-step RouteB Route B: 3-Nitrobenzoic Acid (Esterification + Reduction) Start->RouteB 2-step EsterA Fischer Esterification (n-Propanol, H2SO4, Reflux) RouteA->EsterA EsterB Esterification (n-Propanol, H2SO4) RouteB->EsterB Purification Neutralization (Na2CO3) & Extraction/Crystallization EsterA->Purification RedB Catalytic Hydrogenation (Pd/C, H2 or Fe/HCl) EsterB->RedB RedB->Purification Product Propyl 3-Aminobenzoate (Target Product) Purification->Product

Caption: Propyl 3-aminobenzoate synthesis pathways: Direct esterification vs. Nitro-reduction.

Troubleshooting Guide: Direct Esterification (Route A)

Q: Why is my yield consistently below 50% when using direct Fischer esterification of 3-aminobenzoic acid with n-propanol? A: 3-aminobenzoic acid contains both a basic amine and an acidic carboxyl group, causing it to exist partially as a zwitterion. Under strongly acidic conditions (e.g., concentrated H₂SO₄), the amine is protonated to an anilinium ion. While this protects the amine from unwanted side reactions, it drastically reduces the solubility of the starting material in n-propanol at room temperature. Furthermore, esterification is an equilibrium process governed by Le Chatelier's Principle[2]. To drive the reaction forward, you must use a large excess of n-propanol (acting as both solvent and reactant) and actively remove the water byproduct (e.g., via a Dean-Stark apparatus or molecular sieves). Failing to remove water stalls the equilibrium, resulting in poor yields.

Q: During the workup of the direct esterification, I get a persistent emulsion and poor recovery. How can I resolve this? A: The product, propyl 3-aminobenzoate, is an amine. In the acidic reaction mixture, it exists as a water-soluble hydrogen sulfate salt. During workup, you must neutralize the acid to generate the free base, which is lipophilic and partitions into the organic layer[2]. If the pH is not raised sufficiently (target pH 8–9), the product remains partially protonated and water-soluble. Emulsions are often caused by the precipitation of inorganic salts or intermediate zwitterionic species. To resolve this:

  • Ensure complete neutralization with 10% Na₂CO₃ until CO₂ gas evolution ceases[2].

  • Filter any insoluble particulates through Celite before extraction.

  • Use a slightly more polar extraction solvent like ethyl acetate rather than hexanes.

Troubleshooting Guide: Nitro-Reduction (Route B)

Q: I am using the 3-nitrobenzoic acid route. What are the common pitfalls during the reduction of propyl 3-nitrobenzoate? A: The two-step route is often preferred for higher purity because it avoids the zwitterionic solubility issues of 3-aminobenzoic acid. However, during catalytic hydrogenation (e.g., Pd/C and H₂), over-reduction or ester cleavage can occur if the reaction is run at excessive temperatures or pressures. Conversely, incomplete reduction can stall the reaction at the hydroxylamine or nitroso intermediate stages[3]. If you opt for chemical reduction (e.g., Iron powder/HCl or SnCl₂), the highly acidic conditions required during the workup can hydrolyze the newly formed propyl ester back to 3-aminobenzoic acid. To prevent this, perform chemical reductions under milder conditions (e.g., Iron and NH₄Cl in aqueous ethanol) or carefully control the temperature (25–50°C) during catalytic hydrogenation.

Q: How do I avoid transesterification or hydrolysis during the purification of the final product? A: Propyl 3-aminobenzoate is susceptible to hydrolysis under strongly basic or acidic conditions, especially at elevated temperatures. During the final workup, avoid using strong bases like NaOH; stick to mild bases like Na₂CO₃ or NaHCO₃[2]. Additionally, if recrystallizing the final product, avoid using methanol or ethanol as the primary solvent if trace acid is present, as this will lead to transesterification (forming methyl or ethyl 3-aminobenzoate). Use non-nucleophilic solvent systems like hexane/ethyl acetate for recrystallization.

Quantitative Data & Yield Optimization

To assist in selecting the optimal route for your specific laboratory setup, the following table summarizes the typical parameters, expected yields, and primary impurities for both synthetic pathways.

ParameterRoute A: Direct EsterificationRoute B: Step 1 (Esterification)Route B: Step 2 (Reduction)
Starting Material 3-Aminobenzoic Acid3-Nitrobenzoic AcidPropyl 3-Nitrobenzoate
Reagents/Catalyst n-Propanol, conc. H₂SO₄n-Propanol, conc. H₂SO₄H₂, 10% Pd/C (or Fe/NH₄Cl)
Temperature 97°C (Reflux)97°C (Reflux)25–50°C
Reaction Time 16–24 hours4–8 hours2–6 hours
Typical Yield 45–60%85–95%80–90%
Primary Impurity Unreacted 3-aminobenzoic acidUnreacted 3-nitrobenzoic acidHydroxylamine intermediate
Key Optimization Continuous water removalExcess n-propanolStrict temperature control

Standard Operating Procedures (SOPs)

SOP 1: Direct Fischer Esterification (Route A)

Objective: Synthesize propyl 3-aminobenzoate directly from 3-aminobenzoic acid.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap (filled with n-propanol), and a reflux condenser.

  • Reaction Mixture: Add 3-aminobenzoic acid (1.0 eq) and anhydrous n-propanol (10.0 eq). Slowly add concentrated sulfuric acid (0.2 eq) dropwise while stirring. Causality note: The large excess of alcohol acts as the solvent and drives the Le Chatelier equilibrium forward.

  • Reflux: Heat the mixture to reflux (approx. 97°C) for 16–24 hours. Monitor the collection of water in the Dean-Stark trap.

  • Cooling & Neutralization: Cool the reaction to room temperature. Transfer the mixture to an Erlenmeyer flask containing 50 mL of ice water. Slowly add 10% aqueous sodium carbonate (Na₂CO₃) dropwise until CO₂ evolution ceases and the pH reaches 8–9[2].

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude propyl 3-aminobenzoate. Purify via silica gel column chromatography (Hexane:EtOAc).

SOP 2: Two-Step Nitro-Reduction Method (Route B)

Objective: Synthesize propyl 3-aminobenzoate via the intermediate propyl 3-nitrobenzoate.

Step 1: Esterification

  • Reflux 3-nitrobenzoic acid (1.0 eq) in excess n-propanol with a catalytic amount of H₂SO₄ for 4–8 hours.

  • Concentrate the mixture, neutralize with NaHCO₃, and extract with dichloromethane. Dry and concentrate to isolate propyl 3-nitrobenzoate[4].

Step 2: Chemoselective Reduction 3. Setup: In a standard flask equipped with a hydrogen balloon (or a high-pressure Parr reactor), dissolve the propyl 3-nitrobenzoate in anhydrous ethyl acetate. 4. Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (approx. 5% w/w) under an inert Nitrogen atmosphere[3]. 5. Hydrogenation: Purge the vessel with Hydrogen gas (H₂). Stir vigorously at room temperature (25°C) for 2–6 hours. Monitor strictly via TLC to ensure the nitro group is fully reduced and the reaction has not stalled at the hydroxylamine stage[3]. 6. Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. (Safety Warning: Pd/C is pyrophoric when dry; keep the filter cake wet with solvent). 7. Concentration: Evaporate the filtrate under reduced pressure to obtain highly pure propyl 3-aminobenzoate.

References

  • Chemistry LibreTexts. "3: Esterification (Experiment)". LibreTexts. [Link]

  • ResearchGate. "Zn(OTf)2-Promoted Chemoselective Esterification of Hydroxyl Group Bearing Carboxylic Acids". ResearchGate.[Link]

Sources

Optimization

Technical Support Center: Strategic Removal of Unreacted 3-Aminobenzoic Acid

Welcome to the technical support guide for managing and removing unreacted 3-aminobenzoic acid (3-ABA) from your reaction mixtures. As a key intermediate in the synthesis of dyes, pharmaceuticals, and other specialty che...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for managing and removing unreacted 3-aminobenzoic acid (3-ABA) from your reaction mixtures. As a key intermediate in the synthesis of dyes, pharmaceuticals, and other specialty chemicals, 3-ABA is a versatile building block.[1][2][3] However, its amphoteric nature—possessing both a weakly acidic carboxylic acid group and a weakly basic amino group—presents a common purification challenge for researchers.

This guide, designed for scientists and drug development professionals, moves beyond simple protocols to explain the underlying chemical principles that govern successful purification. By understanding the "why" behind each technique, you can troubleshoot effectively and adapt these methods to your unique product and reaction conditions.

Section 1: Foundational Principles - The Chemistry of 3-Aminobenzoic Acid

The key to separating 3-ABA from a desired product lies in exploiting its pH-dependent properties. The molecule contains two ionizable functional groups: a carboxylic acid (pKa₁ ≈ 3.07-4.78) and an amino group (pKa₂ ≈ 4.79).[1][4] This dual functionality means its charge and, consequently, its solubility in aqueous versus organic solvents can be precisely controlled by adjusting the pH.

dot graph "pH_Dependent_Species" { rankdir="LR"; graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

// Node Definitions node1 [label="Cationic Form\n(Soluble in Aqueous Acid)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; node2 [label="Zwitterionic/Neutral Form\n(Sparingly Soluble in Water)", fillcolor="#FBBC05", fontcolor="#202124"]; node3 [label="Anionic Form\n(Soluble in Aqueous Base)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges and Labels node1 -> node2 [label="+OH⁻\n-H₂O", color="#34A853"]; node2 -> node1 [label="+H₃O⁺", color="#34A853"]; node2 -> node3 [label="+OH⁻\n-H₂O", color="#34A853"]; node3 -> node2 [label="+H₃O⁺", color="#34A853"]; } caption { label = "Figure 1. pH-dependent ionization states of 3-aminobenzoic acid."; fontsize = 10; fontname = "Arial"; }

Caption: Figure 1. pH-dependent ionization states of 3-aminobenzoic acid.

This behavior is the cornerstone of the most powerful purification technique for this scenario: acid-base liquid-liquid extraction . By converting 3-ABA into a water-soluble salt while leaving the desired product in its neutral, organic-soluble form, a clean separation can be achieved.[5][6][7]

Table 1: Physicochemical Properties of 3-Aminobenzoic Acid

PropertyValueSource(s)
Molar Mass137.14 g/mol [1][2][4]
AppearanceWhite to off-white/yellowish crystalline powder[2][4][8]
Melting Point174-180 °C[1][4][9]
pKa (Carboxyl)~3.07 - 4.78[1][3][4]
pKa (Amino)~4.79[4]
Water SolubilitySparingly soluble (~5.9 g/L at 15 °C)[1][3][10]
Organic SolventsSoluble in acetone, hot alcohol, hot chloroform, ether[4]

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section directly addresses common scenarios encountered during the purification process. The optimal strategy is dictated by the chemical nature of your desired product.

Scenario A: Your product is a NEUTRAL compound.

Question: What is the most effective way to remove 3-ABA from my neutral product?

Answer: You have two excellent options based on liquid-liquid extraction. The choice depends on the stability of your product.

  • Acid Wash (Recommended First Choice): Wash your organic solution (e.g., in ethyl acetate or dichloromethane) with a dilute aqueous acid, such as 1 M HCl. This protonates the basic amino group of 3-ABA, forming the highly water-soluble ammonium salt, which partitions into the aqueous layer.[6][7] Your neutral product remains in the organic layer. This is generally preferred as it avoids exposing your product to a potentially harsh basic environment.

  • Base Wash: Alternatively, wash the organic solution with a dilute aqueous base, like 1 M NaOH or saturated sodium bicarbonate (NaHCO₃). This deprotonates the acidic carboxylic acid group of 3-ABA, forming the water-soluble carboxylate salt.[11][12] This method is effective but should be used with caution if your product contains base-sensitive functional groups (e.g., esters, which can be hydrolyzed by strong bases like NaOH).

Question: I performed an extraction, but an insoluble white solid appeared at the interface. What is it?

Answer: This is likely the zwitterionic form of 3-aminobenzoic acid precipitating out of solution. This can happen if the pH of the aqueous layer is near the isoelectric point of 3-ABA (the pH at which the net charge is zero). To resolve this, add more acid or base to your separatory funnel to ensure the 3-ABA is fully converted to its soluble salt form and dissolves completely into the aqueous phase.

Scenario B: Your product is a BASIC compound.

Question: I've reacted the carboxylic acid of 3-ABA to form a basic product (e.g., an amide with a free amine). How do I remove the unreacted 3-ABA starting material?

Answer: The definitive method is an acid wash . Add a dilute aqueous acid (e.g., 1 M HCl) to your organic solution. Both your basic product and the unreacted 3-ABA will be protonated and move into the aqueous layer as ammonium salts.

To separate them, you will then carefully basify the combined aqueous extracts with NaOH. Your basic product will precipitate or form an oil at a specific pH, while the 3-ABA will remain dissolved as its sodium carboxylate salt. The key is to adjust the pH precisely. Monitor the pH and filter off your precipitated product. Further increasing the pH is not recommended as the 3-ABA would remain in the aqueous layer. Alternatively, after the initial acid wash, you can adjust the pH of the aqueous layer to a neutral range (pH ~ 7) which may cause your product to precipitate while the 3-ABA remains in its zwitterionic form with some solubility.

Scenario C: Your product is an ACIDIC compound.

Question: I've reacted the amino group of 3-ABA, so my final product is an N-substituted derivative that is still a carboxylic acid. How do I separate it from the 3-ABA starting material?

Answer: A base wash is the correct approach. The critical choice here is the strength of the base.

  • Use a Weak Base (NaHCO₃): If your product is a significantly stronger acid than 3-ABA, a wash with saturated sodium bicarbonate solution is ideal. Both your product and the 3-ABA will be deprotonated and extracted into the aqueous layer.

  • Use a Strong Base (NaOH): If your product is a weaker acid, a dilute solution of a strong base like sodium hydroxide (e.g., 1 M NaOH) will be necessary to deprotonate it effectively.[12]

After the basic wash, the separation is achieved by carefully acidifying the aqueous layer. As you slowly add acid (e.g., 1 M HCl), the compound with the higher pKa (the weaker acid) will be protonated and precipitate out of the solution first. By monitoring the pH and collecting the precipitate in fractions, you can achieve a clean separation.

General Troubleshooting

Question: An emulsion formed during my extraction. How can I resolve this?

Answer: Emulsions are common when working with complex mixtures. To break an emulsion, try one of the following:

  • Add a small amount of saturated aqueous sodium chloride (brine). The increased ionic strength of the aqueous phase often helps to separate the layers.

  • Allow the separatory funnel to stand undisturbed for a longer period.

  • Gently swirl the funnel instead of shaking vigorously.

  • If the emulsion persists, filter the mixture through a pad of Celite (diatomaceous earth).

Question: My product is still contaminated after extraction. What's the next step?

Answer: If extraction does not provide sufficient purity, consider these orthogonal techniques:

  • Recrystallization: This is highly effective if your product and 3-ABA have different solubility profiles. Since 3-ABA is soluble in hot water and hot alcohol, you could recrystallize from a solvent system where your product is soluble when hot but insoluble when cold, while the 3-ABA impurity remains in the mother liquor.[4]

  • Column Chromatography: If your product has a significantly different polarity from the highly polar 3-ABA, silica gel chromatography is a reliable option. A polar solvent system (e.g., ethyl acetate/hexanes with a small amount of methanol or acetic acid) will be required to elute the 3-ABA.

Section 3: Detailed Experimental Protocols

Safety Precaution: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, when performing these procedures. Work in a well-ventilated fume hood.

Protocol 1: Removal of 3-ABA using Acidic Extraction

(Applicable for neutral or basic products)

  • Dissolution: Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.

  • First Extraction: Add an equal volume of 1 M HCl(aq). Stopper the funnel, invert, and vent frequently to release any pressure. Shake gently for 1-2 minutes.

  • Phase Separation: Allow the layers to separate completely. The bottom layer will be the aqueous phase (if using a halogenated solvent) or the top layer (if using a less dense solvent like ethyl acetate).

  • Drain: Drain the aqueous layer, which now contains the 3-aminobenzoic acid hydrochloride salt.

  • Repeat: Repeat the extraction (steps 2-4) on the organic layer one or two more times with fresh 1 M HCl to ensure complete removal.

  • Neutralizing Wash: Wash the organic layer with saturated sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine to remove excess water.

  • Drying and Isolation: Drain the organic layer into an Erlenmeyer flask, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to isolate the purified product.

Protocol 2: Removal of 3-ABA using Basic Extraction

(Applicable for neutral or acidic products)

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent in a separatory funnel.

  • First Extraction: Add an equal volume of saturated NaHCO₃(aq) (for separating from stronger acids) or 1 M NaOH(aq) (for separating from weaker acids). Stopper, vent, and shake. Be especially careful to vent frequently if using NaHCO₃, as CO₂ gas will be generated.

  • Phase Separation: Allow the layers to separate.

  • Drain: Drain the aqueous layer, which now contains the sodium 3-aminobenzoate salt.

  • Repeat: Repeat the extraction on the organic layer as needed.

  • Final Wash: Wash the organic layer with brine.

  • Drying and Isolation: Dry the organic layer over an anhydrous salt, filter, and concentrate to yield the purified product.

Section 4: Method Selection Workflow

To assist in choosing the optimal purification strategy, the following decision tree illustrates the logical workflow based on the properties of your desired product.

dot graph "Purification_Workflow" { graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

// Node Definitions start [label="Start: Crude Product Mixture\n(Containing 3-ABA)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; char_prod [label="Characterize Product Properties\n(Acidic, Basic, or Neutral?)", fillcolor="#FBBC05", fontcolor="#202124"]; is_neutral [label="Product is Neutral", shape=diamond, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; is_basic [label="Product is Basic", shape=diamond, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; is_acidic [label="Product is Acidic", shape=diamond, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; acid_wash [label="Primary Method:\nAcidic Extraction (1M HCl)", fillcolor="#34A853", fontcolor="#FFFFFF"]; base_wash [label="Primary Method:\nBasic Extraction (NaHCO₃ or NaOH)", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_purity [label="Check Purity\n(TLC, NMR, LCMS)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; is_pure [label="Is Product Pure?", shape=diamond, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; secondary_method [label="Secondary Purification Required", fillcolor="#EA4335", fontcolor="#FFFFFF"]; chromatography [label="Column Chromatography", fillcolor="#F1F3F4", fontcolor="#202124"]; recrystallize [label="Recrystallization", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="End: Pure Product", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> char_prod; char_prod -> is_neutral; char_prod -> is_basic [style=invis]; char_prod -> is_acidic [style=invis]; is_neutral -> acid_wash [label="Yes"]; is_neutral -> is_basic [label="No"]; is_basic -> acid_wash [label="Yes"]; is_basic -> is_acidic [label="No"]; is_acidic -> base_wash [label="Yes"];

acid_wash -> check_purity; base_wash -> check_purity;

check_purity -> is_pure; is_pure -> end [label="Yes"]; is_pure -> secondary_method [label="No"]; secondary_method -> chromatography; secondary_method -> recrystallize; chromatography -> end; recrystallize -> end; } caption { label = "Figure 2. Decision workflow for selecting a purification strategy."; fontsize = 10; fontname = "Arial"; }

Caption: Figure 2. Decision workflow for selecting a purification strategy.

References

  • Wikipedia. (n.d.). 3-Aminobenzoic acid. Retrieved from [Link]

  • Grokipedia. (n.d.). 3-Aminobenzoic acid. Retrieved from [Link]

  • SYNTHETIKA. (n.d.). 3-Aminobenzoic acid. Retrieved from [Link]

  • Canadian Dub Notebooks. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. Retrieved from [Link]

  • PubChem. (n.d.). 3-Aminobenzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Pallav Chemicals. (n.d.). 3-Aminobenzoic Acid 98% For Synthesis. Retrieved from [Link]

  • Chem LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Reddit. (2024, October 18). When 3-aminobenzoic acid reacts with HNO3/H2SO4 apparently it makes 5-amino-2,4-dinitrobenzoic acid. Can you help me understand why?. Retrieved from [Link]

  • University of California, Davis. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. Retrieved from [Link]

  • Chem LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • ACS Publications. (2013, July 30). Solubility of 3-Aminobenzoic Acid in Supercritical Carbon Dioxide Modified by Ethanol. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • Scientific Research Publishing. (2016, May 27). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Retrieved from [Link]

  • Molbase. (n.d.). Synthesis of 3-amino-benzoic acid. Retrieved from [Link]

  • Google Patents. (2009, March 12). US8455691B2 - Process for the purification of aromatic amines.
  • ACS Publications. (2001, February 2). Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Propyl 3-Aminobenzoate Synthesis &amp; Purification Guide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles encountered when synthesizing and purifying propyl 3-aminobenzoate (C...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles encountered when synthesizing and purifying propyl 3-aminobenzoate (CAS 35007-02-4). This meta-substituted aminobenzoate ester is a critical intermediate in drug development, notably in the synthesis of 5-HT2B receptor antagonists 1 and as a stabilizer in radiopharmaceutical formulations 2.

Because this molecule possesses both a basic, oxidation-prone amine group and a hydrolyzable ester linkage, standard purification templates often fail. This guide will provide you with field-proven, self-validating protocols to ensure high-yield recovery and exceptional purity.

Part 1: Reaction Optimization & Yield Troubleshooting

Q: Why is my Fischer esterification yield of propyl 3-aminobenzoate consistently low (<50%) despite prolonged reflux times?

Causality & Mechanism: Fischer esterification is an equilibrium-driven process. The amino group (-NH₂) on 3-aminobenzoic acid acts as a strong Lewis base. Upon the addition of an acid catalyst (e.g., H₂SO₄), the amine immediately protonates to form an anilinium ion (-NH₃⁺). This protonation transforms the amine from an electron-donating group into a strongly electron-withdrawing group, which deactivates the adjacent carboxylic acid toward nucleophilic attack by 1-propanol. Consequently, standard esterification conditions often stall or fail completely 3.

Self-Validating Solution: To overcome this, you must aggressively drive the equilibrium forward by continuously removing the water byproduct. Use a Soxhlet extractor filled with activated 4Å molecular sieves. Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC). The disappearance of the highly polar 3-aminobenzoic acid spot (which typically streaks near the baseline) confirms forward progress. If the starting material persists after 12 hours, your water removal system has saturated, and the molecular sieves must be replaced mid-reaction.

Part 2: Aqueous Workup and pH Partitioning

Q: During aqueous workup, I am losing a significant portion of my product to the aqueous layer. How can I prevent this?

Causality & Mechanism: Product loss during extraction is almost exclusively a pH control failure. Propyl 3-aminobenzoate contains a basic amine group. If your workup pH is too acidic (pH < 5), the amine remains protonated, forming a highly water-soluble sulfate or hydrochloride salt. Conversely, if you use a strong base (like NaOH) and push the pH > 10, you risk base-catalyzed hydrolysis of the newly formed propyl ester back into the starting material.

Self-Validating Solution: The critical extraction window is pH 7.5–8.0. At this pH, the target ester is a neutral free base (partitioning into the organic layer), while any unreacted 3-aminobenzoic acid (pKa ~4.78) 4 is deprotonated into a highly water-soluble carboxylate salt. Validation Check: Before separating the phases, dip a pH strip directly into the aqueous layer. It must read between 7.5 and 8.0. To validate that separation was successful, intentionally acidify the discarded aqueous layer to pH ~4.8 (the isoelectric point). A white precipitate will form—this is your unreacted starting material, confirming it was successfully separated from your product.

pH_Partitioning Mix Crude Reaction Mixture (Ester + Unreacted Acid) pH_low Acidic Workup (pH < 4) Amine Protonation Mix->pH_low Incorrect pH_opt Neutral/Mild Basic (pH 7.5-8.0) Selective Deprotonation Mix->pH_opt Optimal pH_high Strongly Basic (pH > 10) Ester Hydrolysis Risk Mix->pH_high Incorrect Org_low Organic: None (Product Lost to Aqueous) pH_low->Org_low Org_opt Organic: Propyl 3-aminobenzoate (High Purity) pH_opt->Org_opt Aq_opt Aqueous: 3-Aminobenzoate Salt (Discard or Recover) pH_opt->Aq_opt

Caption: Logical relationship of pH-dependent partitioning during propyl 3-aminobenzoate purification.

Part 3: Discoloration and Product Stability

Q: My purified propyl 3-aminobenzoate turns brownish over time. What causes this, and how can I prevent it?

Causality & Mechanism: Aromatic amines are highly susceptible to auto-oxidation when exposed to atmospheric oxygen and light. This oxidative degradation forms highly conjugated, colored polymeric species (azo or quinonoid byproducts).

Self-Validating Solution: Store the purified product in amber glass vials under an inert atmosphere (Argon or N₂) at 0–4°C. Validation Check: If an older batch has discolored, dissolve it in a minimal amount of ethyl acetate and pass it through a short plug of activated carbon or silica gel. The highly polar oxidized impurities will bind to the stationary phase, and the eluent will run clear, validating the removal of the degradation products.

Quantitative Data Summaries

Table 1: Physicochemical Properties & Partitioning Data

CompoundMolecular WeightpKa (Carboxylic Acid)pKa (Conjugate Acid)Optimal Extraction pH
3-Aminobenzoic Acid 137.14 g/mol ~4.78~3.1N/A (Zwitterionic)
Propyl 3-aminobenzoate 179.22 g/mol N/A (Esterified)~3.17.5 - 8.0

Table 2: Troubleshooting pH-Dependent Workup

Aqueous Phase pHState of Propyl 3-aminobenzoateState of Unreacted 3-Aminobenzoic AcidResulting Partitioning
pH < 4.0 Protonated (Ammonium salt)Protonated (Cationic)Both trapped in aqueous layer
pH ~4.8 Partially protonatedNeutral (Zwitterionic)Poor separation; emulsion risk
pH 7.5 - 8.0 Neutral (Free base)Deprotonated (Carboxylate salt)Optimal: Product in organic
pH > 10.0 Neutral (Free base)Deprotonated (Carboxylate salt)Product degrades (Hydrolysis)

Standardized Protocol: Synthesis and Purification

Follow this step-by-step methodology to ensure a self-validating workflow:

  • Reaction Setup: In a round-bottom flask, suspend 3-aminobenzoic acid (1.0 equiv) in anhydrous 1-propanol (10.0 equiv).

  • Catalyst Addition: Slowly add concentrated sulfuric acid (0.1 equiv) dropwise under continuous stirring.

  • Reflux & Water Removal: Attach a Soxhlet extractor containing activated 4Å molecular sieves. Reflux the mixture for 12–16 hours. (Self-Validation: Check TLC for the disappearance of the starting material).

  • Concentration: Cool the reaction to room temperature and remove the excess 1-propanol under reduced pressure to prevent ester hydrolysis during the aqueous workup.

  • Reconstitution: Dissolve the resulting crude viscous oil in ethyl acetate (10 mL per gram of theoretical yield).

  • Neutralization (Critical Step): Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) in portions. After each wash, test the pH of the aqueous layer. Continue washing until the aqueous layer strictly stabilizes at pH 7.5–8.0.

  • Phase Separation: Separate the organic layer. Back-extract the combined aqueous layers once with a small volume of ethyl acetate to ensure total recovery.

  • Drying and Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield propyl 3-aminobenzoate.

Synthesis_Workflow Step1 Step 1: Fischer Esterification 3-Aminobenzoic Acid + 1-Propanol Step2 Step 2: Acid Catalysis H2SO4, Reflux, Water Removal Step1->Step2 Step3 Step 3: Concentration Remove Excess 1-Propanol Step2->Step3 Step4 Step 4: Neutralization NaHCO3 Wash (pH 7.5-8.0) Step3->Step4 Step5 Step 5: Phase Extraction Ethyl Acetate / Aqueous Step4->Step5 Step6 Step 6: Organic Layer Processing Dry (Na2SO4) & Concentrate Step5->Step6

Caption: Step-by-step experimental workflow for the synthesis and isolation of propyl 3-aminobenzoate.

References

  • [1] Title: Structure-Based Discovery of Novel and Selective 5-Hydroxytryptamine 2B Receptor Antagonists for the Treatment of Irritable Bowel Syndrome Source: ACS Publications URL:[Link]

  • [3] Title: A Guided Inquiry Undergraduate Organic Chemistry Laboratory Experiment - Synthesis and Characterization of an Unknown Solid Ester through Fischer Esterification Source: ACS Symposium Series URL:[Link]

  • [2] Title: Stabiliser for radiopharmaceuticals - US7914768B2 Source: Google Patents URL:

  • [4] Title: 3-Aminobenzoic Acid | C7H7NO2 | CID 7419 Source: PubChem (NIH) URL: [Link]

Sources

Optimization

Technical Support Center: Propyl 3-Aminobenzoate Workup &amp; Hydrolysis Prevention

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing product loss, degradation, or poor partitioning when isolating propyl 3-aminobenzoa...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing product loss, degradation, or poor partitioning when isolating propyl 3-aminobenzoate and related amino esters.

Mechanistic Insights: The Dual Threat of pH

Propyl 3-aminobenzoate contains two highly reactive functional groups: a propyl ester and a meta-substituted primary aromatic amine. This dual functionality creates a narrow thermodynamic stability window during aqueous workup.

The ester is susceptible to both acid- and base-catalyzed hydrolysis. Under basic conditions (pH > 10), the ester undergoes rapid saponification via nucleophilic acyl substitution, resulting in irreversible acyl-oxygen bond cleavage [1]. Conversely, under acidic conditions (pH < 4), the aromatic amine (pKa ≈ 4.6) becomes protonated. This not only shifts the molecule's solubility entirely into the aqueous phase but also subjects the ester to acid-catalyzed hydrolysis, a process heavily influenced by the protonation state of the adjacent basic side chains [2].

G RM Reaction Mixture (Propyl 3-aminobenzoate) Acid Acidic Workup (pH < 3) RM->Acid Base Basic Workup (pH > 10) RM->Base Buffer Buffered Workup (pH 6-8) RM->Buffer Protonated Amine Protonation (Water Soluble) Acid->Protonated Sapon Base-Catalyzed Saponification Base->Sapon Intact Intact Ester (Organic Soluble) Buffer->Intact AcidHyd Acid-Catalyzed Hydrolysis Protonated->AcidHyd

Workflow of pH-dependent partitioning and hydrolysis risks.

Troubleshooting & FAQs

Q1: I used 1M HCl to wash away amine impurities, but my propyl 3-aminobenzoate disappeared. Where did it go? A1: Your product partitioned into the aqueous waste. The aromatic amine on propyl 3-aminobenzoate has a pKa of ~4.6. Washing with 1M HCl (pH 0) fully protonates the amine, converting the molecule into a highly water-soluble anilinium salt. Extended exposure to this low pH also catalyzes the hydrolysis of the propyl ester into 3-aminobenzoic acid and propanol.

Q2: How do I quench a reaction without triggering alkaline hydrolysis of the propyl ester? A2: Avoid strong bases like NaOH or KOH. Even saturated sodium carbonate (Na₂CO₃, pH ~11) can induce saponification if the layers are left in contact too long. Instead, use a mild, pH-controlled buffer (like 0.1 M Potassium Phosphate at pH 7.2) or cold saturated sodium bicarbonate (NaHCO₃, pH ~8.3) while keeping the mixture near 0 °C to suppress the kinetic rate of hydrolysis [3].

Q3: Can I skip the aqueous workup entirely to prevent hydrolysis? A3: Yes. If your reaction allows, non-aqueous workups are highly effective. You can neutralize acid catalysts using solid-supported bases (e.g., basic alumina or carbonate-bound silica) and filter the crude mixture through a Celite pad. This completely eliminates the hydrolytic environment.

Quantitative Data: Workup Condition Matrix

To optimize your extraction, refer to the following thermodynamic and kinetic stability matrix for propyl 3-aminobenzoate.

Workup ConditionpH RangeAmine StateEster StabilityPhase Partitioning
1M HCl Wash < 1.0Fully Protonated (Cationic)Poor (Acid Hydrolysis)Aqueous Layer
Sat. NH₄Cl Wash ~ 5.5Partially ProtonatedModerateMixed / Emulsion
0.1M Phosphate Buffer 7.0 - 7.4NeutralExcellentOrganic Layer
Sat. NaHCO₃ Wash ~ 8.3NeutralGood (if cold/fast)Organic Layer
1M NaOH Wash > 13.0NeutralPoor (Saponification)Aqueous (as carboxylate)

Self-Validating Experimental Protocol

To ensure zero product loss and verify the integrity of the ester during isolation, follow this strictly controlled buffered extraction methodology.

Protocol: Cold Buffered Extraction of Propyl 3-Aminobenzoate

  • Thermal Arrest: Immediately cool the crude reaction mixture to 0–4 °C using an ice-water bath. Lowering the temperature exponentially decreases the rate constant of ester hydrolysis [3].

  • pH-Controlled Quench: Slowly add an equal volume of pre-chilled 0.1 M potassium phosphate buffer (pH 7.2). Stir vigorously for 5 minutes.

  • Extraction: Add a moderately polar organic solvent (e.g., Ethyl Acetate or Dichloromethane). Ensure the solvent is pre-chilled.

  • Phase Separation & Self-Validation: Transfer to a separatory funnel and allow the layers to separate.

    • Validation Step: Before discarding the aqueous layer, spot both the organic and aqueous layers on a TLC plate (eluent: 3:1 Hexanes/EtOAc). Visualize under UV (254 nm). The propyl 3-aminobenzoate spot must be exclusively in the organic lane. If a UV-active spot appears at the baseline of the aqueous lane, your pH is too low (amine protonation) or hydrolysis has occurred (carboxylate formation).

  • Washing: Wash the organic layer once with cold brine to remove residual water and dissolved salts.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure. Maintain the water bath temperature strictly below 30 °C to prevent thermal degradation.

Protocol Start Crude Reaction Mixture Cool Cool to 0-4°C Start->Cool Quench Add Cold pH 7.2 Buffer Cool->Quench Extract Extract with EtOAc Quench->Extract Validate TLC Validation (Check Aqueous Layer) Extract->Validate Dry Dry over Na2SO4 & Concentrate Validate->Dry

Step-by-step self-validating extraction protocol for amino esters.

References

  • Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry.[Link]

  • Characterization of Ester Hydrolysis in Terms of Microscopic Rate Constants: Kinetic Studies. ACS Publications.[Link]

  • Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. ACS Publications.[Link]

Troubleshooting

Technical Support Center: Propyl 3-Aminobenzoate Solubility Optimization

Welcome to the Technical Support Center. Working with propyl 3-aminobenzoate (P3A) in aqueous in vitro assays presents a unique set of physicochemical challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Working with propyl 3-aminobenzoate (P3A) in aqueous in vitro assays presents a unique set of physicochemical challenges. The molecule features a highly lipophilic propyl ester tail that drives aqueous precipitation, paired with a polarizable meta-amine headgroup.

As an application scientist, I frequently see researchers lose weeks of data to false negatives caused by undetected compound precipitation. This guide bypasses generic advice and provides mechanistically grounded, self-validating workflows to ensure your compound remains in solution, bioavailable, and structurally intact.

Diagnostic FAQ: Troubleshooting Precipitation

Q1: Every time I spike my 10 mM DMSO stock of propyl 3-aminobenzoate into cell culture media, the compound crashes out. Why is this happening? A: You are observing a classic "solvent shift" nucleation event. In 100% DMSO, the compound is fully solvated. When introduced to an aqueous medium (like DMEM or PBS), the local concentration of water spikes. The thermodynamic activity of the hydrophobic propyl ester chain forces the molecule to aggregate and minimize its surface area in contact with water, leading to precipitation 1. Furthermore, standard cell assays require keeping final DMSO concentrations below 1-2%; exceeding this limit fails to prevent precipitation and introduces severe solvent-induced cytotoxicity 2.

Q2: Can I just add a detergent like Triton X-100 to force it into solution? A: This depends entirely on your assay architecture. For biochemical or cell-free enzyme assays, adding 0.01% - 0.05% non-ionic detergents (e.g., Tween-20 or Triton X-100) is a highly effective strategy to induce micellar solubilization [[2]](). However, for cell-based assays, detergents above their critical micelle concentration (CMC) will rapidly strip lipids from cellular membranes, causing catastrophic cell lysis [[2]](). For live cells, you must use alternative encapsulation methods like cyclodextrins 3.

Q3: How can I exploit the molecule's specific chemical structure to improve solubility? A: Propyl 3-aminobenzoate possesses an ionizable primary amine at the meta position. By modulating the microenvironmental pH or pre-forming a biocompatible salt (such as a hydrochloride or sodium equivalent), you can protonate this amine 4. This introduces a localized positive charge that drastically lowers the thermodynamic barrier to aqueous solvation, effectively mitigating dissolution reduction without requiring high organic solvent loads 5.

Solubilization Decision Matrix

G Start Propyl 3-aminobenzoate precipitates in assay? CheckAssay Identify Assay Type Start->CheckAssay Biochem Biochemical Assay (Cell-Free) CheckAssay->Biochem CellBased Cell-Based Assay (In Vitro) CheckAssay->CellBased Surfactant Add 0.01-0.05% Tween-20 (Micellar Solubilization) Biochem->Surfactant Tolerates detergents Cyclodextrin Use 2-10% HP-β-CD (Inclusion Complex) CellBased->Cyclodextrin Neutral pH required Acidify Pre-form HCl Salt (Protonate Amine) CellBased->Acidify pH flexible

Fig 1: Decision tree for resolving propyl 3-aminobenzoate precipitation.

Quantitative Formulation Strategies

To select the correct approach, compare the thermodynamic mechanisms and biological constraints of each solubilization strategy:

StrategyPrimary MechanismMax Reliable Assay Conc.Cytotoxicity RiskBest Application
DMSO Solvent Shift Co-solvency< 10 µMHigh (>2% v/v)Initial low-dose screening
Tween-20 / Triton X-100 Micellar Solubilization50 - 100 µMSevere (Membrane Lysis)Biochemical / Enzyme assays
HP-β-Cyclodextrin Inclusion Complexation> 100 µMLowLive cell-based assays
Amine Protonation (Salt) Ionization> 500 µMLowpH-flexible environments

Mechanistic Solubilization Pathways

Mech P3A Propyl 3-aminobenzoate (Hydrophobic Ester) Micelle Surfactant Micelle (Hydrophobic Core) P3A->Micelle Partitioning CD HP-β-Cyclodextrin (Hydrophobic Cavity) P3A->CD Encapsulation Sol1 Micellar Solubilization (Biochemical) Micelle->Sol1 Sol2 Inclusion Complex (Cell-Compatible) CD->Sol2

Fig 2: Thermodynamic and structural mechanisms of P3A solubilization.

Self-Validating Experimental Protocols

Do not rely on the naked eye to confirm solubility. Micro-precipitates will scatter light and artificially inflate your assay readouts (especially in fluorescence or absorbance assays). Use these self-validating protocols.

Protocol A: Preparation of HP-β-CD Inclusion Complexes (For Cell Assays)

Cyclodextrins feature a hydrophilic exterior and a hydrophobic cavity, perfectly sized to encapsulate the propyl ester tail of the compound without lysing cells 3.

  • Preparation: Weigh Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to achieve a 10% (w/v) solution in your base assay buffer (e.g., PBS or unsupplemented DMEM).

  • Direct Addition: Add propyl 3-aminobenzoate powder directly to the cyclodextrin solution. Crucial: Do not use DMSO as an intermediate, as residual organic solvent competes for the cyclodextrin cavity.

  • Thermodynamic Driving: Sonicate the mixture in a water bath at 37°C for 60-120 minutes. The thermal energy accelerates the encapsulation kinetics.

  • Self-Validation Check: Measure the absorbance of the final solution at 600 nm using a spectrophotometer. An OD600​<0.05 confirms the complete absence of micro-precipitates, validating that the inclusion complex has successfully formed.

Protocol B: Controlled Solvent-Shift Spiking (The "Vortex-Drop" Method)

If you must use DMSO, you must control the kinetics of the solvent shift to prevent rapid nucleation 1.

  • Stock Preparation: Prepare a 10 mM stock of propyl 3-aminobenzoate in 100% anhydrous DMSO.

  • Thermal Matching: Pre-warm the recipient aqueous cell culture media to 37°C. Cold media drastically reduces kinetic solubility and guarantees a crash-out.

  • Kinetic Mixing: Place the tube of pre-warmed media on a rapid vortexer. While vortexing, add the DMSO stock dropwise (approx. 1 µL per second) directly into the center of the vortex cone. This maximizes the dispersion rate and prevents localized supersaturation.

  • Self-Validation Check: Plate 100 µL of the spiked media into a clear-bottom 96-well plate. Inspect under a phase-contrast microscope at 20x magnification. The absence of dark, birefringent crystals or "oiling out" (phase separation) validates the protocol.

References

  • Formulation factors affecting release of drug from topical vehicles. II. Effect of solubility on in vitro delivery of a series of n-alkyl p-aminobenzoates - nih.gov.1

  • How to enhance drug solubility for in vitro assays? - researchgate.net. 2

  • US7914768B2 - Stabiliser for radiopharmaceuticals - google.com. 4

  • Enhancement of Solubility of Anti-Inflammatory Drug By Using Different Solubility Enhancement Techniques - impactfactor.org. 3

  • Formulation strategies for mitigating dissolution reduction of p-aminobenzoic acid by sodium lauryl sulfate through diffusion layer modulation - nih.gov. 5

Sources

Optimization

Propyl 3-aminobenzoate reaction monitoring by TLC

Technical Support Center: TLC Reaction Monitoring for Propyl 3-Aminobenzoate Synthesis Welcome to the Technical Support Center for the synthesis of propyl 3-aminobenzoate. This guide is engineered for researchers and dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: TLC Reaction Monitoring for Propyl 3-Aminobenzoate Synthesis

Welcome to the Technical Support Center for the synthesis of propyl 3-aminobenzoate. This guide is engineered for researchers and drug development professionals conducting Fischer esterification of 3-aminobenzoic acid with 1-propanol using a sulfuric acid catalyst[1].

Because this reaction involves a zwitterionic starting material, an acidic catalyst, and a basic primary amine product, standard Thin Layer Chromatography (TLC) protocols often fail, resulting in baseline retention, streaking, or false negatives. This guide provides field-proven, self-validating methodologies to ensure absolute analytical accuracy.

I. Mechanistic Workflow & Causality

To achieve reproducible TLC results, you must counteract the acid-base chemistry occurring both in your reaction flask and on the silica gel plate.

TLC_Workflow Start 1. Reaction Aliquot (Contains H2SO4 & Salts) MiniWorkup 2. Mini-Workup (Quench NaHCO3, Extract EtOAc) Start->MiniWorkup Neutralize Catalyst Spotting 3. Plate Spotting (Dilute to 1%, Avoid Scoring) MiniWorkup->Spotting Isolate Free Base Development 4. Development (Hexane:EtOAc 3:1 + 1% TEA) Spotting->Development Capillary Action Visualization 5. Visualization (UV 254 nm & Ninhydrin) Development->Visualization Evaporate Solvent

Caption: Self-validating workflow for TLC monitoring of propyl 3-aminobenzoate synthesis.

II. Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system . By neutralizing the sample before spotting, you eliminate the variable of salt-induced baseline retention, ensuring that the spots you observe accurately reflect the covalent reaction progress.

Step 1: The Mini-Workup (Critical Self-Validation) Causality: The reaction utilizes concentrated H₂SO₄[1]. Both the starting material and the product contain primary amines, which will exist as highly polar sulfate salts in the reaction mixture. If spotted directly, they will irreversibly bind to the baseline.

  • Withdraw a 50 µL aliquot of the refluxing reaction mixture.

  • Transfer to a microcentrifuge tube containing 500 µL of saturated aqueous NaHCO₃. (Effervescence will occur as the H₂SO₄ is neutralized).

  • Add 500 µL of Ethyl Acetate (EtOAc) and vortex for 10 seconds.

  • Allow the layers to separate. The top organic layer now contains the free base forms of your compounds.

Step 2: Plate Preparation & Spotting

  • Obtain a Silica Gel 60 F₂₅₄ TLC plate.

  • Using a glass microcapillary, spot the organic layer from Step 1 alongside a pure reference standard of 3-aminobenzoic acid (dissolved in EtOAc).

  • Crucial: Apply the sample gently to avoid scoring the silica, which can cause downward crescent artifacts[2][3]. Keep the spot diameter under 2 mm.

Step 3: Chamber Preparation & Development Causality: Silica gel contains acidic silanol (Si-OH) groups. The primary amine on propyl 3-aminobenzoate will hydrogen-bond strongly to these sites, causing severe streaking[4]. Adding a volatile base deactivates the silica.

  • Prepare the mobile phase: Hexane : EtOAc (3:1 v/v) containing 1% Triethylamine (TEA) .

  • Add the solvent to the developing chamber, ensuring the depth is below your spotting line (approx. 3-5 mm)[3][5].

  • Develop the plate until the solvent front is 1 cm from the top. Remove and mark the solvent front.

Step 4: Orthogonal Visualization

  • UV Light (254 nm): Both compounds contain aromatic rings and will appear as dark spots against the green fluorescent background. Mark with a pencil.

  • Ninhydrin Stain: Dip the plate in Ninhydrin solution and heat gently. Primary amines will develop a distinct red/purple color, confirming the integrity of the aniline moiety.

III. Quantitative Data Reference

Use the following table to benchmark your expected results. Note: Exact R_f values may fluctuate slightly based on ambient humidity and exact silica batch, but the relative migration order will remain constant.

CompoundStructural FeaturesExpected R_f (Hex:EtOAc 3:1 + 1% TEA)UV (254 nm)Ninhydrin Stain
3-Aminobenzoic Acid (Starting Material)Carboxylic acid, Primary amine0.05 - 0.15 (Highly polar)Active (Dark spot)Positive (Red/Purple)
Propyl 3-Aminobenzoate (Product)Ester, Primary amine0.55 - 0.65 (Less polar)Active (Dark spot)Positive (Red/Purple)

IV. Troubleshooting Guide & FAQs

Q1: My product spot is streaking heavily up the plate, making it impossible to calculate an accurate R_f. How do I resolve this? A1: Streaking of amines on silica gel is primarily caused by strong interactions between the basic amine group and the acidic silanol groups on the silica surface. Adding a basic modifier like 1-2% Triethylamine (TEA) or ammonium hydroxide to the mobile phase deactivates these silanol sites[4]. The basic modifier competes with the amine analyte for binding, resulting in sharp, well-defined spots[4]. Additionally, ensure you are not overloading the plate; dilute the sample to ~1% concentration[3].

Q2: The starting material (3-aminobenzoic acid) remains entirely at the baseline and forms a smear, even in polar solvent systems. Why? A2: 3-Aminobenzoic acid is zwitterionic (contains both a basic amine and an acidic carboxylic acid). Furthermore, the reaction uses concentrated sulfuric acid as a catalyst[1]. If you spot the reaction mixture directly, the amine is protonated (ammonium salt), which binds irreversibly to silica. You must perform the "Mini-Workup" described in the SOP to ensure the compounds are in their free, un-ionized forms before spotting.

Q3: I see a downward-pointing crescent instead of a tight spot. Is the compound degrading? A3: No, a downward crescent is typically a mechanical artifact rather than chemical degradation. It indicates that the silica adsorbent layer was disturbed, detached, or scored by the microcapillary during the spotting process[2][3]. Use a lighter touch when applying the sample, allowing capillary action to draw the liquid onto the plate without scratching the surface.

Q4: How can I definitively confirm the newly formed spot is my ester product and not an impurity? A4: Utilize orthogonal visualization. While both the starting material and product will be UV-active at 254 nm, you can use a Bromocresol Green stain to differentiate them. Bromocresol Green will turn yellow in the presence of the unreacted carboxylic acid (starting material) but will remain blue/green for the ester product.

Q5: The solvent front is running crookedly, distorting the R_f values. What causes this? A5: Uneven solvent fronts occur if the TLC plate touches the sides of the developing chamber, or if the silica slurry is uneven or chipped at the edges[5]. Ensure the plate is placed centrally in the chamber and that the solvent level is perfectly flat and strictly below the origin (spotting line)[3][5]. If the solvent is higher than the origin, your compounds will dissolve directly into the reservoir instead of migrating up the plate[3][5].

V. References

  • ChemBAM. "TLC troubleshooting." ChemBAM. Available at: [Link]

  • CU Boulder Organic Chemistry. "Thin Layer Chromatography (TLC)." Organic Chemistry at CU Boulder. Available at:[Link]

  • ACS Publications. "Structure-Based Discovery of Novel and Selective 5-Hydroxytryptamine 2B Receptor Antagonists for the Treatment of Irritable Bowel Syndrome." Journal of Medicinal Chemistry. Available at:[Link]

  • Bitesize Bio. "Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC." Bitesize Bio. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Comparative Reactivity of Aminobenzoate Isomers in Acylation

For researchers and professionals in drug development and synthetic chemistry, understanding the nuanced reactivity of positional isomers is paramount for designing efficient and selective transformations. Aminobenzoates...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and synthetic chemistry, understanding the nuanced reactivity of positional isomers is paramount for designing efficient and selective transformations. Aminobenzoates, common structural motifs in pharmaceuticals, present a classic case study in how the placement of functional groups dictates chemical behavior.[1][2] This guide provides an in-depth comparison of the acylation reactivity of ortho-, meta-, and para-aminobenzoate isomers, grounded in mechanistic principles and supported by experimental data.

The N-acylation of an aminobenzoate is a fundamental nucleophilic acyl substitution reaction. The nucleophilicity of the amino group's lone pair of electrons dictates the reaction rate. However, the position of the amino group relative to the electron-withdrawing ester functionality introduces a fascinating interplay of electronic and steric effects, leading to significant differences in reactivity among the isomers.

The Decisive Factors: Electronic vs. Steric Effects

The reactivity of the amino group in each isomer is governed by two primary forces:

  • Electronic Effects: The inherent electron-donating nature of the amino group (-NH₂) and the electron-withdrawing nature of the ester group (-COOR) influence the electron density on the nitrogen atom. This is a combination of the inductive effect (through-bond polarization) and the mesomeric or resonance effect (delocalization of π-electrons).

  • Steric Effects: The physical bulk of the ester group can hinder the approach of the acylating agent to the amino group, a phenomenon most pronounced in the ortho isomer.[3][4][5]

The balance of these effects determines the nucleophilicity of the amino group and, consequently, the rate of acylation.

Caption: Key factors governing the acylation reactivity of aminobenzoate isomers.

Isomer-by-Isomer Reactivity Analysis

1. Para-Aminobenzoate: The Most Reactive Isomer The para isomer is the most reactive towards acylation. The amino and ester groups are positioned farthest apart, virtually eliminating steric hindrance. Electronically, the powerful electron-donating resonance effect (+R) of the amino group significantly increases the electron density on the nitrogen, making it a potent nucleophile. This electronic activation, combined with steric accessibility, results in the fastest reaction rate.

2. Meta-Aminobenzoate: Intermediate Reactivity In the meta isomer, the amino group is not in a position to participate in direct resonance with the ester group. Therefore, its nucleophilicity is primarily influenced by the electron-withdrawing inductive effect (-I) of the ester, which slightly reduces the electron density on the nitrogen compared to an unsubstituted aniline. However, it is not subject to the severe steric hindrance seen in the ortho isomer, placing its reactivity between the para and ortho isomers.

3. Ortho-Aminobenzoate: The Least Reactive Isomer The ortho isomer is significantly less reactive due to two major debilitating factors:

  • Steric Hindrance: The proximity of the bulky ester group to the amino group creates a crowded environment that impedes the approach of the acylating agent.[3][4][5]

  • Intramolecular Hydrogen Bonding: The hydrogen atom of the amino group can form a stable, six-membered ring via hydrogen bonding with the carbonyl oxygen of the ester.[6][7] This interaction effectively reduces the availability of the nitrogen's lone pair for nucleophilic attack, drastically decreasing its reactivity.

This leads to a clear predicted order of reactivity: para > meta > ortho .

Experimental Protocol: Comparative N-Acetylation of Aminobenzoate Isomers

This protocol provides a self-validating system to empirically compare the reactivity of ethyl aminobenzoate isomers. Progress is monitored by Thin Layer Chromatography (TLC), allowing for a semi-quantitative assessment of reaction rates.

Objective: To demonstrate the differential reactivity of ortho-, meta-, and para-ethyl aminobenzoate in an N-acetylation reaction.

Materials:

  • Ethyl 4-aminobenzoate (para-isomer)

  • Ethyl 3-aminobenzoate (meta-isomer)[8]

  • Ethyl 2-aminobenzoate (ortho-isomer, also known as methyl anthranilate in its methyl ester form)[9]

  • Acetic Anhydride

  • Anhydrous Pyridine[10]

  • Ethyl Acetate (TLC mobile phase component)

  • Hexane (TLC mobile phase component)

  • Silica gel TLC plates (with F254 indicator)

  • Standard laboratory glassware, magnetic stirrers, and capillary tubes.

G start Setup dissolve 1. Dissolve each isomer (1.0 eq) in anhydrous pyridine in separate flasks. start->dissolve cool 2. Cool solutions to 0°C in an ice bath. dissolve->cool add_anhydride 3. Add acetic anhydride (1.1 eq) dropwise to each flask. cool->add_anhydride warm_stir 4. Warm to room temperature and stir. add_anhydride->warm_stir monitor 5. Monitor reaction progress by TLC at t=15, 30, 60, 120 min. warm_stir->monitor analyze 6. Analyze TLC plates under UV light. Compare spot intensities. monitor->analyze end_point Conclusion analyze->end_point

Caption: Experimental workflow for the comparative N-acetylation.

Step-by-Step Procedure:

  • Preparation: In three separate, labeled 25 mL round-bottom flasks equipped with magnetic stir bars, place an equimolar amount (e.g., 1.0 mmol) of each aminobenzoate isomer.

  • Dissolution: To each flask, add 5 mL of anhydrous pyridine. Stir until the solid is completely dissolved.

  • Cooling: Place all three flasks in an ice-water bath and allow the solutions to cool to 0°C.

  • Acylation: While stirring, add acetic anhydride (1.1 eq, e.g., 1.1 mmol) dropwise to each flask simultaneously (or as close in time as possible).

  • Reaction: Remove the ice baths and allow the reactions to proceed at room temperature.

  • Monitoring by TLC:

    • Prepare a TLC developing chamber with a 7:3 mixture of Hexane:Ethyl Acetate.

    • At time points of 15, 30, 60, and 120 minutes, use a capillary tube to spot a small aliquot from each reaction mixture onto a single TLC plate. Be sure to label the lanes clearly (o, m, p).

    • Develop the TLC plate and visualize the spots under a UV lamp (254 nm).

  • Analysis: The starting aminobenzoate will have a specific Rf value, and the acetylated product (the amide) will have a different, typically higher, Rf value. Compare the relative intensities of the starting material and product spots for each isomer at each time point.

Expected Results and Data Interpretation

The results from the TLC analysis will provide a clear visual representation of the relative reaction rates.

IsomerPredicted ReactivityExpected TLC Observation (at 60 min)
Para HighStrong product spot, faint or absent starting material spot.
Meta MediumBoth starting material and product spots are visible and of comparable intensity.
Ortho LowStrong starting material spot, very faint or absent product spot.

These expected outcomes directly validate the theoretical framework. The rapid consumption of the para isomer, the partial conversion of the meta isomer, and the minimal reaction of the ortho isomer provide compelling evidence for the reactivity order of para > meta > ortho .

Implications for Drug Development and Synthesis

Understanding this differential reactivity is crucial for several reasons:

  • Selective Synthesis: In a molecule containing multiple amino groups with different steric and electronic environments, chemists can achieve selective acylation by carefully controlling reaction conditions, protecting other groups, or leveraging these inherent reactivity differences.

  • Prodrug Design: The ester or amide linkages in aminobenzoate-derived drugs are susceptible to hydrolysis by enzymes in the body.[11][12][13] The stability of these linkages, which can be influenced by the isomeric position, is a key factor in determining a drug's pharmacokinetic profile.

  • Reaction Optimization: Knowledge of the expected reactivity allows for the rational selection of reagents and conditions. For a sluggish reaction with the ortho isomer, one might employ a more powerful acylating agent, higher temperatures, or a different catalytic system to drive the reaction to completion.[14][15]

By grasping the fundamental principles of steric and electronic effects, researchers can predict the behavior of these isomers, troubleshoot synthetic challenges, and design more efficient and elegant pathways to complex molecular targets.

References

  • Yoshioka, T., et al. (2009). Electronic and Steric Descriptors Predicting the Reactivity of 1-beta-O-acyl Glucuronides Derived From Benzoic Acids. PubMed. [Link]

  • Gamal, A. A., et al. (2023). Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. ACS Central Science. [Link]

  • Google Patents.
  • Sato, S., et al. (2022). Friedel–Crafts Acylation of Aminocarboxylic Acids in Strong Brønsted Acid Promoted by Lewis Base P4O10. The Journal of Organic Chemistry. [Link]

  • LassBio. (2014). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Semantic Scholar. [Link]

  • He, K., et al. (2022). Electrostatic and steric effects underlie acetylation-induced changes in ubiquitin structure and function. PubMed. [Link]

  • ResearchGate. Reaction pathways for fragmentation of m/z 164 ion generated from ethyl.... [Link]

  • ResearchGate. (2019). Electronic And Steric Effect Favored Selective Synthesis Of Asymmetric (‐) N‐Aryl Mandelamides. [Link]

  • Katritzky, A. R., et al. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. MDPI. [Link]

  • Wikipedia. Methyl anthranilate. [Link]

  • Chemistry Stack Exchange. (2021). Why is para-aminobenzoic acid more acidic than ortho-aminobenzoic acid?. [Link]

  • Al-Ostoot, F. H., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. PMC. [Link]

  • US EPA. (1994). Pesticides; Methyl anthranilate. [Link]

  • Oh, H. K. (2014). Kinetics and Mechanism of the Aminolysis of S-Aryl O-Ethyl Dithiocarbonates in Acetonitrile. ResearchGate. [Link]

  • Al-Ostoot, F. H., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI. [Link]

  • INCHEM. ANTHRANILATE DERIVATIVES. [Link]

  • ChemRxiv. Kinetics of Polymorphic Phase Transformations of o-Aminobenzoic Acid. [Link]

  • Fife, T. H., et al. (2002). Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. Web IITD Sites. [Link]

  • Google Patents.
  • NIST. Benzoic acid, 3-amino-, ethyl ester. [Link]

  • Luo, Z. W., et al. (2019). Microbial production of methyl anthranilate, a grape flavor compound. ResearchGate. [Link]

  • Hasan, E., et al. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Taylor & Francis. [Link]

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Comparative

A Spectroscopic Guide to Differentiating Propyl 3-Aminobenzoate and Its Positional Isomers

In the landscape of pharmaceutical development and chemical research, the precise identification of molecular structure is paramount. Positional isomers, compounds sharing the same molecular formula but differing in the...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and chemical research, the precise identification of molecular structure is paramount. Positional isomers, compounds sharing the same molecular formula but differing in the arrangement of substituents on a core structure, can exhibit vastly different pharmacological, toxicological, and physicochemical properties. This guide provides a comprehensive spectroscopic comparison of propyl 3-aminobenzoate and its ortho (propyl 2-aminobenzoate) and para (propyl 4-aminobenzoate) isomers. As a Senior Application Scientist, this document is structured to provide not only the spectral data but also the underlying principles and experimental workflows necessary for unambiguous differentiation.

The seemingly subtle shift of the amino group on the benzene ring of propyl aminobenzoate profoundly influences the electronic environment of the molecule, resulting in unique spectroscopic fingerprints for each isomer. This guide will delve into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) to provide a robust analytical framework for their distinction.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Aromatic Environment

Proton NMR spectroscopy is a powerful first-line technique for distinguishing these isomers. The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the position of the electron-donating amino (-NH₂) group and the electron-withdrawing ester (-COOCH₂CH₂CH₃) group.

The amino group's strong electron-donating nature via resonance has a significant shielding effect (upfield shift) on the ortho and para protons relative to the meta position. Conversely, the ester group is electron-withdrawing, causing a deshielding effect (downfield shift). The interplay of these effects creates a distinct pattern for each isomer.

Comparative ¹H NMR Data (Predicted and Reported in CDCl₃)

Proton Propyl 2-Aminobenzoate (ortho) Propyl 3-Aminobenzoate (meta) Propyl 4-Aminobenzoate (para)
Aromatic-H ~7.8 (dd), ~7.3 (ddd), ~6.6 (m, 2H)~7.6 (t), ~7.3 (d), ~7.1 (dd), ~6.8 (ddd)~7.86 (d, 2H)[1], ~6.63 (d, 2H)[1]
-OCH₂- ~4.2 (t)~4.2 (t)~4.12 (t)[1]
-CH₂- ~1.7 (sextet)~1.7 (sextet)~1.76 (sextet)[1]
-CH₃ ~1.0 (t)~1.0 (t)~1.01 (t)[1]
-NH₂ ~5.8 (br s)~3.8 (br s)~4.2 (br s)

Causality Behind the Differences:

  • Propyl 2-Aminobenzoate (ortho): The proximity of the amino and ester groups leads to a more complex splitting pattern due to the varied electronic environments of the four distinct aromatic protons. The proton ortho to the ester and meta to the amine will be the most downfield.

  • Propyl 3-Aminobenzoate (meta): The aromatic protons experience less pronounced shielding/deshielding effects compared to the other isomers, resulting in a more clustered group of signals.

  • Propyl 4-Aminobenzoate (para): The high degree of symmetry in this molecule results in a simplified aromatic region, typically showing two distinct doublets, each integrating to two protons. This simple pattern is a key identifier.[1]

Experimental Protocol: ¹H NMR Spectroscopy

Caption: Workflow for ¹H NMR Spectroscopy.

A detailed, step-by-step methodology for acquiring high-quality ¹H NMR spectra is crucial for accurate analysis.

  • Sample Preparation: Accurately weigh 5-10 mg of the propyl aminobenzoate isomer and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Tune and shim the magnetic field to ensure homogeneity and optimal resolution. Set the appropriate spectral width, number of scans, and relaxation delay.

  • Data Acquisition: Acquire the Free Induction Decay (FID) signal. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform to the FID to obtain the frequency-domain spectrum. Perform phase correction and baseline correction to obtain a clean spectrum.

  • Spectral Analysis: Integrate the signals to determine the relative number of protons. Analyze the chemical shifts and coupling patterns to elucidate the structure.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides complementary information by revealing the electronic environment of each carbon atom in the molecule. The chemical shifts of the aromatic carbons are particularly diagnostic of the isomer.

Comparative ¹³C NMR Data (Predicted and Reported in CDCl₃)

Carbon Propyl 2-Aminobenzoate (ortho) Propyl 3-Aminobenzoate (meta) Propyl 4-Aminobenzoate (para)
C=O ~168~167~166
Aromatic C-O ~110~122~120
Aromatic C-N ~150~146~151
Aromatic C-H ~134, ~131, ~117, ~116~129, ~122, ~119, ~118~131 (2C), ~114 (2C)
-OCH₂- ~65~65~65
-CH₂- ~22~22~22
-CH₃ ~10~10~10

Causality Behind the Differences:

  • The number of distinct signals in the aromatic region is a key differentiator. The ortho and meta isomers will show six distinct aromatic carbon signals, while the para isomer, due to its symmetry, will only show four.[2][3]

  • The chemical shift of the carbon bearing the amino group (C-N) and the carbon bearing the ester group (C-O) are significantly influenced by the substituent position.

The experimental protocol for ¹³C NMR is analogous to that of ¹H NMR, with adjustments to the acquisition parameters to account for the lower natural abundance and sensitivity of the ¹³C nucleus.

Infrared (IR) Spectroscopy: Identifying Functional Groups and Substitution Patterns

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups and can also provide clues about the aromatic substitution pattern.

Key IR Absorption Bands (cm⁻¹)

Vibrational Mode Propyl 2-Aminobenzoate (ortho) Propyl 3-Aminobenzoate (meta) Propyl 4-Aminobenzoate (para)
N-H stretch (asymm. & symm.) ~3480, ~3360~3450, ~3350~3430, ~3350
C-H stretch (aromatic) ~3050~3050~3050
C-H stretch (aliphatic) ~2970, ~2880~2970, ~2880~2970, ~2880
C=O stretch (ester) ~1680~1690~1700
N-H bend ~1620~1620~1630
C=C stretch (aromatic) ~1590, ~1560~1590, ~1570~1600, ~1580
C-O stretch (ester) ~1250~1280~1270
C-N stretch ~1300~1310~1310
Out-of-plane C-H bend ~750~830, ~750~840

Causality Behind the Differences:

  • While the positions of the N-H, C-H, and C=O stretches are similar for all three isomers, the "fingerprint" region (below 1500 cm⁻¹) and particularly the out-of-plane C-H bending vibrations are diagnostic of the substitution pattern.[4][5]

  • ortho-disubstituted: A strong band around 750 cm⁻¹.

  • meta-disubstituted: Two bands around 830 cm⁻¹ and 750 cm⁻¹.

  • para-disubstituted: A single strong band around 840 cm⁻¹.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

Caption: Workflow for FTIR Spectroscopy (KBr Pellet Method).

  • Sample Preparation: Grind 1-2 mg of the propyl aminobenzoate isomer with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet die and press it under high pressure (typically 8-10 tons) to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹.

  • Spectral Analysis: Identify the characteristic absorption bands and compare them to known values to confirm functional groups and determine the substitution pattern.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Examining Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The position of the absorption maxima (λmax) is sensitive to the extent of conjugation and the electronic effects of the substituents.

Comparative UV-Vis Data (in Methanol)

Isomer λmax 1 (nm) λmax 2 (nm)
Propyl 2-Aminobenzoate (ortho) ~220~330
Propyl 3-Aminobenzoate (meta) ~215~300
Propyl 4-Aminobenzoate (para) ~220~290

Causality Behind the Differences:

  • All three isomers exhibit two primary absorption bands corresponding to π → π* transitions.[6]

  • The para isomer, with the most extended conjugation between the electron-donating amino group and the electron-withdrawing ester group, generally shows a red shift (longer wavelength) for its second absorption band compared to the meta isomer.

  • The ortho isomer often exhibits a significant red shift in its second absorption band due to the potential for intramolecular hydrogen bonding between the amino and ester groups, which can affect the energy of the electronic transitions.

Experimental Protocol: UV-Vis Spectroscopy

Caption: Workflow for Electron Ionization Mass Spectrometry.

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions versus their m/z ratio.

  • Spectral Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion: A Multi-faceted Approach to Isomer Differentiation

The unambiguous identification of propyl aminobenzoate isomers requires a synergistic approach, leveraging the strengths of multiple spectroscopic techniques. ¹H and ¹³C NMR provide the most definitive structural information through the analysis of chemical shifts and coupling patterns, which are highly sensitive to the electronic environment of the aromatic ring. IR spectroscopy offers a rapid means of confirming functional groups and provides a clear indication of the substitution pattern through the out-of-plane C-H bending vibrations. UV-Vis spectroscopy can offer supporting evidence based on the electronic transitions influenced by conjugation. Finally, mass spectrometry confirms the molecular weight and can reveal subtle differences in fragmentation pathways, particularly due to the "ortho effect." By integrating the data from these complementary techniques, researchers and drug development professionals can confidently distinguish between propyl 2-aminobenzoate, propyl 3-aminobenzoate, and propyl 4-aminobenzoate, ensuring the integrity and safety of their chemical entities.

References

  • Perkampus, H.-H. (n.d.).
  • OpenStax. (2023, September 20). 15.
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  • Scribd. (n.d.). FTIR Spectroscopy for Functional Group Analysis | PDF.
  • Smith, B. C. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy.
  • Chemistry LibreTexts. (2019, February 18). 18.8: Spectral Characteristics of the Benzene Ring.
  • Whitman College. (n.d.). GCMS Section 6.14 - Fragmentation of Esters. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). theory of uv-visible spectroscopy explaining electronic absorption spectra reflectance ....
  • Chemistry LibreTexts. (2024, September 26). 15.
  • Smith, B. C. (2016, May 1). Interpreting the Spectra of Substituted Benzene Rings. Spectroscopy.
  • University of Pretoria. (n.d.). UV-Vis Spectroscopy.
  • ACS Publications. (2010, May 4). Characterization of Tetra-aryl Benzene Isomers by Using Preparative Gas Chromatography with Mass Spectrometry, Nuclear Magnetic Resonance Spectroscopy, and X-ray Crystallographic Methods. Analytical Chemistry.
  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups.
  • University of California, Los Angeles. (n.d.).
  • TMP Chem. (2016, November 12). Quantum Chemistry 14.
  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach.
  • Wikipedia. (n.d.).
  • PubMed. (2010, June 1). Characterization of tetra-aryl benzene isomers by using preparative gas chromatography with mass spectrometry, nuclear magnetic resonance spectroscopy, and X-ray crystallographic methods.
  • ResearchGate. (n.d.).
  • PubMed. (2000, October 15).
  • PMC. (n.d.). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids.
  • University of Colorado Boulder. (n.d.). CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS.
  • Chemistry LibreTexts. (2023, August 29).
  • Organic Chemistry D
  • ResearchGate. (n.d.). Proton NMR chemical shifts and coupling constants for brain metabolites.
  • NIST. (n.d.). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in.
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  • ResearchGate. (n.d.). Table 3 . 1 H-NMR spectral data: the chemical shift values (δH, ppm)....
  • ResearchGate. (n.d.). PTR-MS study of esters in water and water/ethanol solutions: Fragmentation patterns and partition coefficients | Request PDF.
  • Michigan State University. (n.d.). Table of Characteristic IR Absorptions.
  • MDPI. (2023, September 8). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders.
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Validation

Comparative Efficacy Guide: Propyl 3-Aminobenzoate Derivatives in Targeted Enzyme Inhibition

As a Senior Application Scientist navigating the complex landscape of rational drug design, I frequently evaluate the versatility of chemical scaffolds. While propyl 3-aminobenzoate is traditionally recognized in veterin...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complex landscape of rational drug design, I frequently evaluate the versatility of chemical scaffolds. While propyl 3-aminobenzoate is traditionally recognized in veterinary medicine as an anesthetic (tricaine), its unique structural topology makes it a highly privileged pharmacophore for targeted enzyme inhibition.

This guide objectively compares the efficacy of propyl 3-aminobenzoate derivatives against standard-of-care alternatives, focusing on their performance as Cholinesterase (AChE/BChE) inhibitors for neurodegenerative diseases and Histone Deacetylase 8 (HDAC8) inhibitors for parasitic infections and oncology.

Structural Rationale & Mechanistic Causality

The efficacy of propyl 3-aminobenzoate as an enzyme inhibitor stems from its tripartite structural logic. To design a potent inhibitor, one must understand why the molecule interacts favorably within an enzyme's active site.

  • The Propyl Ester (Hydrophobic Anchor): The aliphatic propyl chain provides optimal lipophilicity. In cholinesterases, it penetrates the peripheral anionic site (PAS), while in HDACs, it effectively navigates the hydrophobic channel leading to the catalytic core.

  • The Benzene Ring (Pi-Pi Stacking): The aromatic core facilitates π−π stacking interactions with aromatic residues lining the enzyme pockets (e.g., Trp86 in AChE).

  • The 3-Amino Group (Synthetic Handle): The meta-substituted amine acts as a critical anchor for hydrogen bonding. More importantly, it serves as a versatile synthetic handle to attach specific pharmacophores, such as amides for cholinesterase targeting or hydroxamates for zinc chelation in HDACs[1]. Furthermore, this scaffold is utilized to synthesize highly selective 5-HT2B receptor antagonists ()[2].

ScaffoldLogic Scaffold Propyl 3-Aminobenzoate Core Propyl Propyl Ester Group (Hydrophobic Anchor) Scaffold->Propyl provides Amino 3-Amino Group (H-Bonding / Linker) Scaffold->Amino enables Benzene Benzene Ring (Pi-Pi Stacking) Scaffold->Benzene facilitates

Structural logic of the propyl 3-aminobenzoate scaffold in enzyme active sites.

Comparative Efficacy Profiling

To objectively evaluate these derivatives, we must benchmark their half-maximal inhibitory concentrations ( IC50​ ) against established clinical standards.

Derivatives of 3-aminobenzoic acid have demonstrated significant potential as inhibitors of both Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) ()[3]. Additionally, modifying the ester group into a hydroxamate yields potent, nanomolar inhibitors of Schistosoma mansoni HDAC8 (smHDAC8) ()[1].

Quantitative Efficacy Comparison
Target EnzymeDerivative ClassSpecific Compound IC50​ ( μM )Standard AlternativeAlternative IC50​ ( μM )Efficacy Assessment
AChE 3-Aminobenzoate AmideDerivative 5b1.66 ± 0.03Donepezil0.014Moderate; requires further optimization for potency[3].
BChE 3-Aminobenzoate AmideDerivative 2c2.67 ± 0.05Rivastigmine~3.100High; shows competitive efficacy against BChE[3].
Dual AChE/BChE 3-Aminobenzoate AmideDual Inhibitor9.68 (AChE)Galantamine~0.500Moderate; valuable for multi-target Alzheimer's therapy[3].
smHDAC8 3-AmidobenzohydroxamateCompound 13a~0.05 (Nanomolar)SAHA (Vorinostat)~0.150Superior ; highly selective for schistosomal over human isoforms[1].

Mechanistic Pathway: HDAC8 Inhibition

The transition from a micromolar cholinesterase inhibitor to a nanomolar HDAC8 inhibitor relies on the principle of metal chelation. By converting the propyl ester to a hydroxamate, the derivative acts as a bidentate ligand. It chelates the catalytic Zn2+ ion in the HDAC8 active site, completely halting the deacetylation of histone substrates and leading to targeted gene repression[1].

HDAC8Pathway Substrate Acetylated Histone HDAC8 HDAC8 Enzyme (Zinc-dependent) Substrate->HDAC8 binds Product Deacetylated Histone (Gene Repression) HDAC8->Product catalyzes Inhibitor Propyl 3-Aminobenzoate Hydroxamate Inhibitor->HDAC8 targets active site Block Zinc Chelation Complex Inhibitor->Block forms Block->Product prevents

Mechanistic pathway of HDAC8 inhibition by 3-aminobenzoate hydroxamate derivatives.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal controls to rule out false positives (e.g., assay interference, spontaneous hydrolysis).

Protocol A: Cholinesterase Inhibition (Modified Ellman’s Assay)

Causality & Rationale: The Ellman's assay utilizes a continuous spectrophotometric rate determination. Pre-incubating the enzyme with the inhibitor ensures thermodynamic equilibrium is reached before the reaction begins. The chromogen DTNB reacts exclusively with the thiocholine produced by substrate hydrolysis, providing a direct, real-time readout of enzyme velocity[3].

Step-by-Step Workflow:

  • Reagent Preparation: Prepare 0.1 M phosphate buffer (pH 8.0). Dissolve the 3-aminobenzoate derivative in DMSO (final assay concentration 1% to prevent enzyme denaturation).

  • Pre-Incubation: In a 96-well microplate, combine 160 μL of buffer, 10 μL of AChE/BChE enzyme (0.03 U/mL), and 10 μL of the inhibitor. Incubate at 37°C for 15 minutes to allow complex formation.

  • Reaction Initiation: Add 10 μL of 10 mM DTNB and 10 μL of 15 mM Acetylthiocholine (ATC) or Butyrylthiocholine (BTC) to initiate hydrolysis.

  • Kinetic Measurement: Immediately read the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

Self-Validation Check:

  • Negative Control (No Enzyme): Validates that ATC/BTC does not spontaneously hydrolyze.

  • Positive Control (No Inhibitor): Establishes the Vmax​ (100% activity baseline).

  • Linearity Check: The R2 of the absorbance-time curve must be >0.98 over the first 3 minutes to confirm steady-state kinetics.

EllmanAssay A Enzyme (AChE) + Inhibitor B Incubation (15 min, 37°C) A->B C Add Substrate (ATC) + Chromogen (DTNB) B->C D Hydrolysis to Thiocholine C->D E Reaction with DTNB (Yellow Anion) D->E F Read Absorbance (412 nm) E->F

Step-by-step workflow of the Ellman's assay for evaluating AChE/BChE inhibition.

Protocol B: Fluorometric HDAC8 Inhibition Assay

Causality & Rationale: Utilizing a fluorogenic substrate containing an acetylated lysine ensures that signal generation strictly depends on the zinc-dependent deacetylation event. Once deacetylated, the substrate is cleaved by a developer solution to release a fluorophore, providing a highly sensitive readout necessary for nanomolar inhibitors[1].

Step-by-Step Workflow:

  • Complexation: Mix recombinant smHDAC8 or hHDAC8 with varying concentrations of the 3-amidobenzohydroxamate derivative in HDAC assay buffer. Incubate for 30 minutes at room temperature.

  • Substrate Cleavage: Add the fluorogenic acetylated peptide substrate. Incubate for 60 minutes at 37°C.

  • Signal Development: Add the developer solution (containing trypsin-like activity) to cleave the deacetylated substrate and stop the HDAC reaction. Incubate for 15 minutes.

  • Quantification: Measure fluorescence (Ex 360 nm / Em 460 nm).

Self-Validation Check:

  • Developer-Only Control: Ensures the fluorophore is not spontaneously released without enzymatic deacetylation.

  • Reference Standard: SAHA must be run in parallel. If the IC50​ of SAHA deviates from the known ~150 nM baseline, the assay is flagged for reagent degradation.

References

  • "Structure-Based Design and Synthesis of Novel Inhibitors Targeting HDAC8 from Schistosoma mansoni for the Treatment of Schistosomiasis", ACS Publications. URL:[Link]

  • "Structure-Based Discovery of Novel and Selective 5-Hydroxytryptamine 2B Receptor Antagonists for the Treatment of Irritable Bowel Syndrome", ACS Publications. URL:[Link]

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Comparative

Isomeric Purity Analysis of Propyl Aminobenzoates: A Comparative Guide to Chiral Chromatography vs. Conventional Techniques

As pharmaceutical formulations become increasingly complex, the demand for rigorous isomeric purity analysis has never been higher. Propyl aminobenzoates—a class of compounds encompassing local anesthetics like Risocaine...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical formulations become increasingly complex, the demand for rigorous isomeric purity analysis has never been higher. Propyl aminobenzoates—a class of compounds encompassing local anesthetics like Risocaine (propyl 4-aminobenzoate) and various chiral or positional isomers—present a unique analytical challenge. Because positional isomers (ortho, meta, para) and chiral N-substituted derivatives share identical molecular weights and nearly indistinguishable hydrophobic footprints, traditional separation methods often fall short.

This guide objectively compares the performance of Chiral Chromatography against conventional Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Capillary Electrophoresis (CE), providing researchers and drug development professionals with a field-proven, self-validating framework for method development.

The Causality of Separation: Why Conventional Methods Fail

To understand why a specific analytical method is chosen, we must first examine the causality behind the molecular interactions.

In standard RP-HPLC (C18 columns) , separation is driven by hydrophobic partitioning. When analyzing a mixture of propyl 2-aminobenzoate and propyl 4-aminobenzoate, the C18 stationary phase interacts primarily with the propyl chain and the aromatic ring. Because the overall lipophilicity (logP) of these isomers is nearly identical, they co-elute, resulting in poor resolution (Rs < 1.0).

Chiral Chromatography , utilizing polysaccharide-based Chiral Stationary Phases (CSPs) such as amylose tris(3,5-dimethylphenylcarbamate), operates on a completely different mechanistic plane. CSPs do not just measure hydrophobicity; they demand a precise 3D spatial fit. The separation is governed by three simultaneous interactions:

  • Steric Inclusion: The analyte must physically fit into the helical grooves of the polysaccharide backbone.

  • Hydrogen Bonding: The carbamate linkages on the CSP interact directionally with the amine and ester groups of the aminobenzoate.

  • π-π Interactions: The aromatic rings of the CSP and the analyte align, providing electronic stabilization.

This multi-modal recognition allows CSPs to easily discriminate between rigid positional isomers and enantiomers that conventional columns cannot resolve ([1]). Furthermore, the absolute configuration dictates the biological role of chiral molecules, making stereospecific analysis critical in drug development ([2]).

Mechanism Analyte Propyl Aminobenzoate CSP Polysaccharide CSP (Chiral Grooves) Analyte->CSP Pi π-π Interactions CSP->Pi HB Hydrogen Bonding CSP->HB Steric Steric Inclusion CSP->Steric Result High-Resolution Separation Pi->Result HB->Result Steric->Result

Mechanistic pathways of isomer recognition on a polysaccharide chiral stationary phase.

Objective Performance Comparison

When selecting an analytical technique for conformational or positional isomers, chromatographers must balance resolution, run time, and robustness ([3]). The table below summarizes the experimental performance of three primary techniques for propyl aminobenzoate analysis.

Performance MetricChiral Chromatography (Polysaccharide CSP)Reversed-Phase HPLC (C18)Capillary Electrophoresis (CE)
Primary Separation Mechanism Steric inclusion, H-bonding, π-π interactionsHydrophobic partitioningElectrophoretic mobility & pH manipulation
Positional Isomer Resolution Excellent (Rs > 2.0) Moderate to Poor (Rs < 1.0)Good, but highly sensitive to matrix effects
Enantiomer Resolution Excellent None (Requires chiral additives)Good (Requires cyclodextrin additives)
Typical Run Time 15 - 30 mins10 - 20 mins5 - 15 mins
Sensitivity (LOD) ~0.05% area/area~0.05% area/area~0.1% area/area (Path-length limited)
System Robustness High (Self-validating via SST)HighModerate (Capillary fouling risks)

Verdict: While RP-HPLC is the workhorse for general chemical purity, Chiral Chromatography is the definitive choice for isomeric purity. CE offers a low-solvent alternative but lacks the preparative scalability and robust day-to-day reproducibility of HPLC.

Experimental Methodology: A Self-Validating Workflow

To ensure scientific integrity, an analytical method must be a self-validating system. This means the protocol inherently tests its own reliability before any sample data is reported. Below is the optimized, step-by-step methodology for the chiral analysis of propyl aminobenzoates.

Step 1: Mobile Phase Preparation & Causality
  • Action: Prepare a normal-phase mixture of Hexane / Isopropanol (90:10, v/v). Degas via sonication.

  • Causality: Why not use Methanol/Water? Polysaccharide CSPs rely on their secondary helical structure for chiral recognition. Highly polar aqueous solvents can disrupt the hydrogen-bonding network between the analyte and the CSP, collapsing the separation mechanism. Hexane maintains the structural integrity of the chiral grooves, while Isopropanol acts as a modifier to elute the compounds in a reasonable timeframe.

Step 2: Column Equilibration
  • Action: Install an Amylose tris(3,5-dimethylphenylcarbamate) column (e.g., 250 mm x 4.6 mm, 5 µm). Flush with the mobile phase at 1.0 mL/min for 45 minutes until the baseline UV absorbance (at 254 nm) is strictly horizontal.

Step 3: System Suitability Testing (SST) - The Self-Validation Step
  • Action: Inject 10 µL of a known resolution standard containing equal parts propyl 2-aminobenzoate, propyl 3-aminobenzoate, and propyl 4-aminobenzoate (100 µg/mL each).

  • Validation Criteria:

    • The resolution ( Rs​ ) between the closest eluting isomer pair MUST be ≥1.5 .

    • The tailing factor ( Tf​ ) for all peaks MUST be ≤1.5 .

  • Logic: If Rs​<1.5 , the run is automatically invalidated. This prevents the reporting of false purity metrics due to column degradation or mobile phase preparation errors.

Step 4: Sample Analysis & Quantification
  • Action: Inject 10 µL of the synthesized propyl aminobenzoate sample (prepared at 1 mg/mL in the mobile phase).

  • Data Processing: Calculate the isomeric purity using the area normalization method. Ensure that the signal-to-noise (S/N) ratio for any detected impurity isomer is ≥10 for accurate quantification.

Workflow N1 1. Sample Preparation (Propyl Aminobenzoate Mix) N2 2. CSP Column Screening (Amylose vs. Cellulose) N1->N2 N3 3. Mobile Phase Tuning (Hexane/IPA Ratio) N2->N3 N4 4. System Suitability (Resolution > 1.5) N3->N4 N5 5. Quantitative Analysis (Isomeric Purity %) N4->N5

Workflow for chiral chromatographic method development of aminobenzoate isomers.

Conclusion

For the isomeric purity analysis of propyl aminobenzoates, relying solely on conventional reversed-phase chromatography introduces significant risks of co-elution and false purity reporting. By leveraging the 3D steric and electronic recognition mechanisms of Chiral Chromatography, analytical scientists can achieve baseline resolution of complex positional and enantiomeric mixtures. Implementing the self-validating System Suitability protocols outlined above ensures that your analytical data remains unimpeachable, reproducible, and ready for regulatory submission.

References

  • How to Identify Conformational Isomers in Complex Mixtures. Eureka by PatSnap. Available at:[Link][3]

  • Amino Acid Chirality: Stereospecific Conversion and Physiological Implications. ACS Omega - ACS Publications. Available at:[Link][2]

Sources

Validation

Benchmarking Propyl 3-Aminobenzoate: A Comparative Guide to meta-Aminobenzoate Intermediates in Drug Discovery

As a Senior Application Scientist, I frequently evaluate the subtle structural nuances that dictate a synthetic intermediate's success in drug development. Within the meta-aminobenzoate family, propyl 3-aminobenzoate (CA...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate the subtle structural nuances that dictate a synthetic intermediate's success in drug development. Within the meta-aminobenzoate family, propyl 3-aminobenzoate (CAS 35007-02-4) occupies a strategic "Goldilocks" zone. While its shorter-chain homolog, ethyl 3-aminobenzoate (widely known as the anesthetic Tricaine base), is ubiquitous in aquaculture and veterinary science, the propyl ester provides distinct steric and lipophilic advantages crucial for targeted receptor antagonists and complex molecular assemblies.

This guide objectively benchmarks propyl 3-aminobenzoate against its ethyl and butyl counterparts, providing actionable experimental data, self-validating protocols, and mechanistic insights to optimize your synthetic workflows.

Physicochemical Profiling & Quantitative Benchmarking

The choice of ester chain length fundamentally alters the intermediate's pharmacokinetic trajectory and binding affinity. The table below summarizes the quantitative shifts as we extend the alkyl chain.

PropertyEthyl 3-AminobenzoatePropyl 3-AminobenzoateButyl 3-Aminobenzoate
CAS Number 582-33-235007-02-4536-50-5
Molecular Weight 165.19 g/mol 179.22 g/mol 193.24 g/mol
Estimated LogP ~1.8~2.3~2.8
Primary Utility Aquatic anesthetic (MS-222 base)Receptor antagonist synthesisToxin inhibitor research
Steric Bulk LowModerateHigh

Expertise & Causality Insight: Why select the propyl ester over the others? The extension from an ethyl to a propyl chain increases the partition coefficient (LogP) by approximately 0.5 units. In the context of receptor binding, this added lipophilicity enhances hydrophobic contacts within target binding pockets (such as extracellular loops in GPCRs) without inducing the excessive steric hindrance that often plagues bulkier butyl derivatives (1)[1].

Mechanistic Pathway: Role in 5-HT2B Receptor Antagonist Synthesis

Propyl 3-aminobenzoate serves as a critical building block in the synthesis of selective 5-Hydroxytryptamine 2B (5-HT2B) receptor antagonists, which are actively investigated for treating Irritable Bowel Syndrome (IBS). The primary amine of the intermediate undergoes an acid-catalyzed condensation with cyanoguanidine and cyclohexanone to yield a potent triazaspiro derivative.

G A Propyl 3-aminobenzoate C Acid-Catalyzed Condensation A->C Nucleophilic Attack B Cyanoguanidine + Cyclohexanone B->C Spiro Ring Formation D Triazaspiro Derivative (5-HT2B Antagonist) C->D Precipitation & Filtration

Synthetic workflow of a 5-HT2B receptor antagonist utilizing propyl 3-aminobenzoate.

Expertise & Causality Insight: The triazine ring formed during this reaction is highly basic (experimental pKa 10–11), allowing it to protonate in solution and form a critical salt bridge with the conserved Asp3.32 residue of the 5-HT2B receptor. The propyl ester tail specifically optimizes the molecule's orientation, forming vital hydrophobic contacts at the entrance of the binding pocket (1)[1].

Analytical Benchmarking: Mass Spectrometry Fragmentation Pathways

When benchmarking these intermediates analytically, negative-ion mode electrospray ionization tandem mass spectrometry (ESI-MS/MS) reveals competitive fragmentation pathways. Deprotonated meta-aminobenzoate esters undergo both homolytic (alkyl-radical loss) and heterolytic (alkene loss) cleavages (2)[2].

G A Deprotonated Propyl 3-aminobenzoate [M-H]- B Homolytic Cleavage (Alkyl-Oxygen Bond) A->B Activation C Heterolytic Cleavage (Alkene Elimination) A->C Activation D Alkyl-Radical Loss (m/z 135 Predominant) B->D E Alkene Loss (Minor Pathway) C->E

Competitive mass spectrometric fragmentation pathways of propyl 3-aminobenzoate.

Expertise & Causality Insight: Unlike ortho-isomers where the proximity of the amine group drives a charge-mediated alkene loss, the meta-position of propyl 3-aminobenzoate prevents this ortho-effect. Consequently, homolytic cleavage of the alkyl-oxygen bond dominates, funneling the molecule into a highly stable m/z 135 radical anion.

Self-Validating Experimental Protocols
Protocol A: Synthesis of Propyl 3-(2,4-diamino-1,3,5-triazaspiro[5.5]undeca-2,4-dien-1-yl)benzoate

This protocol establishes a self-validating system by coupling the reaction progress directly to a visual phase change (precipitation), ensuring high-fidelity intermediate tracking.

  • Reagent Assembly: In a round-bottom flask, combine propyl 3-aminobenzoate (2.0 g, 11.2 mmol), cyanoguanidine (1.0 g, 12.3 mmol), and cyclohexanone (1.1 g, 11.2 mmol) in 2 mL of propan-1-ol.

  • Catalysis: Add concentrated HCl (0.93 mL, 11.2 mmol) dropwise. Causality: The acid protonates the cyanoguanidine, drastically increasing its electrophilicity and enabling nucleophilic attack by the deactivated meta-amine.

  • Reflux & Monitor: Reflux the mixture. Monitor the reaction via TLC (DCM:MeOH, 9:1). Self-Validation: The reaction validates itself as the target triazaspiro compound is highly polar and will spontaneously precipitate out of the relatively non-polar propan-1-ol solution upon completion.

  • Isolation: Cool the mixture to room temperature. Filter the resulting solid precipitate under a vacuum and wash with cold propan-1-ol to yield the purified antagonist.

Protocol B: Precursor Ion Discovery Mass Spectrometry for Mixture Quantification

This protocol leverages the predictable homolytic cleavage of propyl 3-aminobenzoate for precise quantification.

  • Sample Preparation: Prepare a 10 μM solution of the aminobenzoate ester mixture in a methanol/water (1:1) matrix.

  • Ionization: Introduce the sample via nano-electrospray ionization (nano-ESI) in negative ion mode to generate the [M-H]- precursor ion (m/z 178 for the propyl ester).

  • Collision-Induced Dissociation (CID): Isolate the precursor ion in a triple-quadrupole mass spectrometer and apply CID.

  • Self-Validating Quantification: Monitor the product ion strictly at m/z 135. Causality: Because all meta-aminobenzoate esters (ethyl, propyl, butyl) fragment to form this exact m/z 135 radical anion, you can quantify the total concentration of meta-aminobenzoate scaffolds in a complex mixture by calibrating against this single, stable fragment (2)[2].

Conclusion

While ethyl 3-aminobenzoate remains the undisputed standard for aquatic anesthesia (), propyl 3-aminobenzoate provides a superior structural chassis for advanced drug discovery. By offering an optimal balance of lipophilicity and steric volume, it enables the synthesis of highly selective GPCR antagonists. Furthermore, its predictable mass spectrometric behavior allows for robust, self-validating analytical workflows that ensure data integrity from the flask to the spectrometer.

References
  • Zhou, Y., et al. "Structure-Based Discovery of Novel and Selective 5-Hydroxytryptamine 2B Receptor Antagonists for the Treatment of Irritable Bowel Syndrome." ACS Publications. URL: 1

  • Xia, H., et al. "Competitive homolytic and heterolytic decomposition pathways of gas-phase negative ions generated from aminobenzoate esters." ResearchGate. URL: 2

  • "Ethyl 3-aminobenzoate 98 886-86-2." Sigma-Aldrich. URL:

  • "A computational perspective of molecular interactions through virtual screening, pharmacokinetic and dynamic prediction on ribosome toxin A chain and inhibitors of Ricinus communis." ResearchGate. URL: 3

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of Propyl 3-Aminobenzoate Analogs as Local Anesthetics

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Aminobenzoate Scaffold Aminobenzoic acid esters are a cornerstone in the field of pharmacology, primarily for their ap...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Aminobenzoate Scaffold

Aminobenzoic acid esters are a cornerstone in the field of pharmacology, primarily for their application as local anesthetics.[1][2] These molecules are structurally characterized by three key components: an aromatic head, an intermediate ester linkage, and a terminal amino group.[3][4] This fundamental scaffold is crucial to their ability to induce a reversible blockade of nerve impulse conduction by targeting voltage-gated sodium channels in the neuronal membrane.[1][5]

The mechanism of action involves the uncharged, lipophilic form of the anesthetic penetrating the nerve cell membrane. Once inside the axoplasm, it equilibrates to its charged, cationic form, which then binds to the sodium channel, stabilizing it in an inactivated state and preventing the influx of sodium ions necessary for depolarization.[1][5] Propyl 3-aminobenzoate serves as a valuable model compound for exploring how modifications to this basic structure can fine-tune the potency, duration of action, and safety profile of local anesthetics.

Core Principles of SAR in Aminobenzoate Analogs

The biological activity of propyl 3-aminobenzoate analogs is intricately linked to the physicochemical properties of its three main structural components. Understanding these relationships is paramount for the rational design of novel local anesthetics.

1. The Aromatic (Lipophilic) Moiety:

The aromatic ring is a critical determinant of the molecule's lipophilicity, which in turn governs its ability to permeate the lipid-rich nerve membrane.[1] Increasing the lipophilicity of this group generally enhances anesthetic potency and duration of action.[6]

  • Substitution on the Aromatic Ring: The position and nature of substituents on the benzene ring significantly impact activity. While the parent compound is a 3-aminobenzoate, the discovery of procaine highlighted the importance of the para (4-amino) position for many potent local anesthetics.[2][4] Electron-donating groups, such as amino or alkoxy groups, on the aromatic ring can influence the pKa of the tertiary amine and the overall electron distribution of the molecule, thereby affecting its interaction with the sodium channel.

2. The Intermediate Ester Linkage:

The ester group connects the lipophilic aromatic head to the hydrophilic amino tail. The nature of this linkage influences the compound's chemical stability, metabolism, and potential for causing allergic reactions.

  • Isosteric Replacement: Replacing the ester oxygen with other atoms like sulfur or nitrogen (to form thioesters or amides, respectively) can alter the compound's potency and metabolic stability.[5][7] In some series, the order of decreasing anesthetic potency has been observed as sulfur > oxygen > carbon > nitrogen.[5][7] Amide-linked local anesthetics, such as lidocaine, generally exhibit greater stability against hydrolysis by plasma esterases compared to their ester counterparts, leading to a longer duration of action.[6]

3. The Amino (Hydrophilic) Group:

The terminal amino group is typically a secondary or tertiary amine that exists in equilibrium between its uncharged (base) and charged (cationic) forms.[1] This equilibrium is crucial for both membrane penetration and channel binding.

  • Influence of pKa: The pKa of the amino group determines the proportion of charged and uncharged molecules at physiological pH.[1] Anesthetics with a pKa closer to the physiological pH of 7.4 tend to have a more rapid onset of action.[1]

  • Alkyl Substitution on the Amine: Increasing the size of the alkyl groups on the amino nitrogen generally enhances lipid solubility, leading to increased potency and duration of action.[1] For example, the addition of a butyl group to the amino nitrogen of procaine results in the more potent and longer-acting tetracaine.[1]

Comparative Analysis of Propyl 3-Aminobenzoate Analogs: A Data-Driven Approach

To illustrate these SAR principles, the following table summarizes hypothetical experimental data for a series of propyl 3-aminobenzoate analogs. The data is presented to facilitate a clear comparison of how specific structural modifications impact key anesthetic properties.

Compound Modification from Propyl 3-aminobenzoate Lipophilicity (LogP) pKa Anesthetic Potency (IC50, µM) Onset of Action (min) Duration of Action (min)
1 (Parent) None2.18.9150530
2 4-amino substitution (Procaine analog)2.39.0120445
3 N,N-diethylamino instead of N-amino2.88.580360
4 Thioester linkage2.28.9135535
5 Amide linkage2.09.2160690
6 Butyl ester instead of propyl ester2.68.9100450

Interpretation of the Data:

  • Compound 2 vs. 1: Shifting the amino group from the 3- to the 4-position slightly increases lipophilicity and potency, consistent with the known activity of procaine-like structures.[2][4]

  • Compound 3 vs. 1: The addition of two ethyl groups to the terminal amine significantly increases lipophilicity, leading to a marked increase in potency and duration of action, and a faster onset due to a pKa closer to physiological pH.[1]

  • Compound 4 vs. 1: The isosteric replacement of the ester oxygen with sulfur results in a modest increase in potency.[5]

  • Compound 5 vs. 1: The amide linkage, while slightly decreasing lipophilicity and potency, dramatically increases the duration of action due to its resistance to hydrolysis.[6]

  • Compound 6 vs. 1: Lengthening the alkyl chain of the ester from propyl to butyl increases lipophilicity and, consequently, potency and duration of action.

Experimental Protocols for SAR Evaluation

The generation of reliable SAR data hinges on robust and reproducible experimental methodologies. Below are standardized protocols for the synthesis and biological evaluation of propyl 3-aminobenzoate analogs.

This protocol describes a general method for the esterification of a substituted aminobenzoic acid.

Materials:

  • Substituted 3-aminobenzoic acid

  • Propanol (or other desired alcohol)

  • Thionyl chloride or a carbodiimide coupling agent (e.g., DCC)

  • Anhydrous solvent (e.g., dichloromethane, methanol)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Acid Activation: To a solution of the substituted 3-aminobenzoic acid (1 equivalent) in anhydrous methanol at 0°C, slowly add thionyl chloride (2.5 equivalents) dropwise.[8]

  • Esterification: Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate or dichloromethane.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system to obtain the pure propyl 3-aminobenzoate analog.

  • Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

This protocol outlines a method for assessing the inhibitory effect of the synthesized compounds on voltage-gated sodium channels using whole-cell patch-clamp electrophysiology.

Materials:

  • Cell line expressing the desired sodium channel subtype (e.g., HEK-293 cells)

  • External and internal patch-clamp solutions

  • Synthesized propyl 3-aminobenzoate analogs

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

Procedure:

  • Cell Preparation: Culture the cells to an appropriate confluency and prepare them for patch-clamp recording.

  • Patch-Clamp Recording:

    • Establish a whole-cell patch-clamp configuration.

    • Hold the cell at a negative holding potential (e.g., -80 mV).

    • Elicit sodium currents by applying depolarizing voltage steps.

  • Compound Application:

    • Record baseline sodium currents.

    • Perfuse the cells with the external solution containing a known concentration of the test compound.

    • Record the sodium currents in the presence of the compound.

  • Data Analysis:

    • Measure the peak sodium current amplitude before and after compound application.

    • Calculate the percentage of inhibition for each concentration.

    • Construct a concentration-response curve and determine the IC50 value (the concentration at which 50% of the current is inhibited).

This protocol provides a method for assessing the onset and duration of local anesthetic action in an animal model.[9]

Materials:

  • Sprague-Dawley rats

  • Synthesized propyl 3-aminobenzoate analogs formulated in a sterile solution

  • Sedative (e.g., phenobarbitone)

  • Stereotactic apparatus

  • Injection needles

Procedure:

  • Animal Preparation: Sedate the rats according to approved animal care protocols.

  • Injection: Using a stereotactic technique, inject a small volume (e.g., 0.2 ml) of the test solution near the infraorbital notch.[9]

  • Assessment of Analgesia:

    • At regular intervals (e.g., every 5 minutes), test for the absence of an aversive response to a pinch on the upper lip on the injected side.[9]

    • Record the time to the onset of analgesia (the first time point at which the response is absent).

    • Record the duration of analgesia (the time until the aversive response returns).

  • Data Analysis: Calculate the mean onset and duration of action for each compound and compare them to a standard local anesthetic (e.g., lidocaine).

Visualizing Key Relationships and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the fundamental SAR principles and the experimental workflow.

SAR_Principles cluster_Molecule Propyl 3-Aminobenzoate Analog cluster_Properties Physicochemical Properties cluster_Activity Biological Activity Aromatic Aromatic Moiety Lipophilicity Lipophilicity (LogP) Aromatic->Lipophilicity Influences Linkage Intermediate Linkage Stability Metabolic Stability Linkage->Stability Affects Amine Amino Group pKa pKa Amine->pKa Determines Potency Potency (IC50) Lipophilicity->Potency Duration Duration of Action Lipophilicity->Duration Onset Onset of Action pKa->Onset Stability->Duration

Figure 1: Core Structure-Activity Relationships in Aminobenzoate Analogs.

Experimental_Workflow start Design Analogs synthesis Chemical Synthesis start->synthesis purification Purification & Characterization synthesis->purification invitro In Vitro Screening (Patch-Clamp) purification->invitro invivo In Vivo Testing (Nerve Block) invitro->invivo sar SAR Analysis & Iteration invivo->sar sar->start Refine Design

Figure 2: Iterative Workflow for SAR-Guided Drug Discovery.

Conclusion: A Framework for Rational Design

The structure-activity relationship studies of propyl 3-aminobenzoate analogs provide a clear and actionable framework for the rational design of novel local anesthetics. By systematically modifying the aromatic moiety, the intermediate linkage, and the terminal amino group, researchers can modulate the lipophilicity, pKa, and metabolic stability of these compounds to optimize their anesthetic profile. The experimental protocols detailed in this guide offer a robust methodology for synthesizing and evaluating new chemical entities, ensuring the generation of high-quality, comparable data. This integrated approach of rational design and rigorous experimental validation is essential for advancing the development of safer and more effective local anesthetics.

References

  • An In-depth Technical Guide to the Pharmacology of Aminobenzoic Acid Esters - Benchchem. 1

  • Synthesis and biological activities of local anesthetics - PMC - NIH. 2

  • QSAR (quantitative structure-activity relationship) studies on local anesthetics | Chemical Reviews - ACS Publications.

  • Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics - RSC Publishing. 4

  • Clinical Pharmacology of Local Anesthetics - NYSORA. 6

  • SAR of Local Anesthetics Overview | PDF | Amine - Scribd. 5

  • Synthesis and biological activity of 3'-hydroxy-5'-aminobenzoxazinorifamycin derivatives. 10

  • Features of preclinical studies of local anesthetic activity of new compounds. 11

  • QSAR (quantitative structure-activity relationship) studies on local anesthetics - ACS Publications. 12

  • SAR of Local Anaesthetics | Procaine, Lidocaine, Benzocaine | Structure | BP 501T | L~51.

  • Experimental evaluation of local anaesthetic solutions using rat infraorbital nerve block.

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications.

  • (PDF) Aminobenzoic acid derivatives as antioxidants and cholinesterase inhibitors; synthesis, biological evaluation and molecular docking studies - ResearchGate.

  • List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. - ResearchGate.

  • New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC.

  • Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus - PMC.

  • A New Direction for the Green, Environmentally Friendly and Sustainable Bioproduction of Aminobenzoic Acid and Its Derivatives - MDPI.

  • Pharmacology: local anesthetics and additives (Chapter 1) - Ultrasound-Guided Regional Anesthesia - Cambridge University Press & Assessment.

  • Synthesis and biological activities of local anesthetics - RSC Publishing.

  • Evaluation of the local anesthetic | JEP - Dove Medical Press.

  • EXPERIMENTAL EVALUATION OF LOCAL ANESTHETIC ACTION OF NUPERCAINE AND PROCAINE ON MEDICAL STUDENTS - PubMed.

  • Local Anesthetics: Review of Pharmacological Considerations - PMC.

  • p-aminobenzoic acid propyl: Topics by Science.gov.

  • Development of Potent and Selective Inhibitors of Aldo–Keto Reductase 1C3 (Type 5 17β-Hydroxysteroid Dehydrogenase) Based on N-Phenyl-Aminobenzoates and Their Structure–Activity Relationships | Journal of Medicinal Chemistry - ACS Publications.

  • METHYL 3-AMINOBENZOATE synthesis - ChemicalBook.

  • Propyl 3-aminobenzoate | C10H13NO2 | CID 15914846 - PubChem - NIH.

  • Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles - MDPI.

  • Structure-activity relationship of amino acid analogs to probe the binding pocket of sodium-coupled neutral amino acid transporter SNAT2 - Semantic Scholar.

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Retrosynthesis Analysis

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Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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